molecular formula C26H24FN3O3 B1662370 Sha-68 CAS No. 847553-89-3

Sha-68

Numéro de catalogue: B1662370
Numéro CAS: 847553-89-3
Poids moléculaire: 445.5 g/mol
Clé InChI: SFRQIPRTNYHJHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SHA 68 is a potent and selective non-peptide antagonist of the neuropeptide S receptor (NPSR) . It exhibits high affinity for the human NPSR, with IC50 values of 22.0 nM and 23.8 nM for the NPSR Asn107 and Ile107 variants, respectively . In vitro studies demonstrate that SHA 68 effectively blocks NPS-induced calcium mobilization in a competitive manner, confirming its mechanism as an NPSR antagonist . The compound shows high selectivity, as it does not affect signaling at fourteen other unrelated G protein-coupled receptors, including vasopressin and oxytocin receptors . In vivo pharmacological studies have established SHA 68 as a critical research tool for characterizing the NPS system. Following intraperitoneal administration, SHA 68 reaches pharmacologically relevant concentrations in the brain and antagonizes NPS-induced behaviors in mice, such as increased horizontal and vertical locomotor activity and stereotypic behaviors . It has been shown to block the arousal-promoting and anxiolytic-like effects of NPS in various animal models . Research indicates the NPS/NPSR system is a potential target for treating neuropsychiatric conditions, and SHA 68 has been instrumental in studies investigating its role in modulating stress, anxiety, and relapse to substance abuse, including alcohol and cocaine seeking . Please note that this product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use.

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQIPRTNYHJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028552
Record name N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847553-89-3
Record name N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Sha-68: A Technical Guide to its Antagonistic Action on the Neuropeptide S Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Sha-68, a potent and selective non-peptide antagonist of the Neuropeptide S (NPS) receptor (NPSR). This compound serves as a critical tool for investigating the physiological and pharmacological roles of the NPS system. This document outlines its binding and functional parameters, details the experimental methodologies used for its characterization, and visualizes its impact on NPSR signaling pathways.

Executive Summary

This compound is a bicyclic piperazine (B1678402) derivative that acts as a competitive antagonist at the NPSR.[1] It effectively blocks the intracellular signaling cascades initiated by the endogenous ligand, Neuropeptide S. Specifically, this compound has been shown to inhibit NPS-induced calcium mobilization and demonstrates displaceable binding to the NPSR in the nanomolar range.[1][2] Its selectivity is a key feature, with no observed agonistic or antagonistic activity at a panel of fourteen other G protein-coupled receptors (GPCRs).[1] This high selectivity makes this compound an invaluable pharmacological tool for delineating the specific functions of the NPSR in various physiological processes, including anxiety, arousal, and motor activity.[3]

Quantitative Pharmacological Profile of this compound

The interaction of this compound with the NPSR has been quantified through various in vitro assays, providing a clear picture of its potency and competitive nature. The following tables summarize the key quantitative data.

Table 1: In Vitro Antagonist Potency of this compound

ParameterReceptor VariantValueSpeciesReference
IC50 human NPSR Asn10722.0 nMHuman[4]
human NPSR Ile10723.8 nMHuman[4]
mouse NPSR48.7 ± 14.7 nMMouse[1]
Ki human NPSR Ile10747.7 nM (95% CI: 39.01 - 58.31 nM)Human[1]
Kb human NPSR Ile10727.9 nMHuman[1]
pA2 human NPSR Asn1077.8Human[5]
human NPSR Ile1077.5Human[5]
mouse NPSR8.06Mouse[3]

Table 2: In Vivo Efficacy of this compound

Experimental ModelSpeciesDose (i.p.)EffectReference
NPS-induced Horizontal ActivityMouse50 mg/kg~50% reduction[1]
NPS-induced Vertical ActivityMouse50 mg/kgSignificant reduction[1]
NPS-induced Stereotypic BehaviorMouse50 mg/kg~50% reduction[1]
Mouse Righting Reflex (NPS-induced arousal)MouseN/AFull prevention[3]
Rat Elevated Plus Maze (NPS-induced anxiolysis)RatN/AFull prevention[3]

Signaling Pathways Modulated by this compound

The NPSR is known to couple to Gq and Gs G-proteins, leading to the mobilization of intracellular calcium (Ca2+) and the accumulation of cyclic AMP (cAMP), respectively.[6] this compound acts as a competitive antagonist, binding to the NPSR and preventing NPS from initiating these downstream signaling events.

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds & Activates Sha68 This compound Sha68->NPSR Binds & Blocks Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates ERK ERK Phosphorylation NPSR->ERK Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Physiological_Effects Physiological Effects (e.g., Arousal, Motor Activity) Ca_release->Physiological_Effects AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces cAMP->Physiological_Effects ERK->Physiological_Effects

Figure 1. NPSR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NPSR.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human NPSR (Ile107 variant) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a radiolabeled NPS ligand (e.g., [125I]-NPS) and varying concentrations of unlabeled this compound.

  • Incubation and Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of unlabeled NPS.[1]

Calcium Mobilization Assay

Objective: To measure the functional antagonist activity (IC50) of this compound by assessing its ability to block NPS-induced intracellular calcium release.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the NPSR are seeded into 96-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle.

  • Agonist Stimulation: NPS is added to the wells to stimulate the NPSR.

  • Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: Concentration-response curves are generated, and the IC50 values for this compound are calculated, representing the concentration that inhibits 50% of the maximal response to NPS.[1]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Cell_Culture HEK293 cells expressing NPSR Binding_Assay Radioligand Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine IC50) Cell_Culture->Functional_Assay Selectivity_Screen GPCR Selectivity Panel (14 unrelated GPCRs) Cell_Culture->Selectivity_Screen Drug_Admin This compound Administration (i.p.) Binding_Assay->Drug_Admin Inform in vivo studies Functional_Assay->Drug_Admin Inform in vivo studies Animal_Model Mouse Model Animal_Model->Drug_Admin Behavioral_Test Behavioral Assays (Locomotor Activity, etc.) Drug_Admin->Behavioral_Test Data_Analysis Statistical Analysis of Behavioral Data Behavioral_Test->Data_Analysis

Figure 2. General experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the Neuropeptide S receptor. Its ability to block NPS-induced signaling, particularly calcium mobilization, has been robustly demonstrated through in vitro assays. Furthermore, in vivo studies have confirmed its efficacy in antagonizing the behavioral effects of NPS. The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the multifaceted roles of the NPS-NPSR system in health and disease. Its specificity and well-defined mechanism of action solidify its status as an essential tool in the field of neuropharmacology and drug development.

References

Sha-68 discovery and chemical synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

## An In-depth Technical Guide to the Discovery and Chemical Synthesis of Sha-68

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "this compound" is not available in the public scientific literature. The following guide is a hypothetical construct based on the user's request, illustrating the expected structure and content for such a document. The synthesis pathways, experimental data, and biological activities are representative examples from small molecule drug discovery and do not correspond to a real-world compound known as this compound.

Introduction

This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of the novel small molecule inhibitor, this compound. This compound has been identified as a potent and selective modulator of the hypothetical "Path-X" signaling cascade, a critical pathway implicated in various inflammatory diseases. This guide is intended for researchers and drug development professionals, offering detailed methodologies and data to support further investigation and development of this compound and its analogs.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of the enzyme Kinase-Y, a key upstream regulator of the Path-X cascade. A library of over 500,000 diverse, drug-like small molecules was screened, leading to the identification of a promising hit compound. Subsequent structure-activity relationship (SAR) studies and lead optimization efforts culminated in the design and synthesis of this compound, which exhibited superior potency, selectivity, and pharmacokinetic properties compared to the initial hit.

High-Throughput Screening Workflow

HTS_Workflow cluster_screening High-Throughput Screening cluster_confirmation Hit Confirmation & Triage cluster_optimization Lead Optimization CompoundLibrary 500,000 Compound Library PrimaryScreen Primary Screen (Biochemical Assay vs. Kinase-Y) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition at 10 µM) PrimaryScreen->HitIdentification DoseResponse Dose-Response Analysis (IC50 Determination) HitIdentification->DoseResponse ~500 Hits SelectivityPanel Kinase Selectivity Panel (>100 Kinases) DoseResponse->SelectivityPanel CellularAssay Cell-Based Assay (Path-X Pathway Activity) SelectivityPanel->CellularAssay Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) CellularAssay->SAR_Studies Validated Leads ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Sha68 Identification of this compound SAR_Studies->Sha68 ADME_Tox->SAR_Studies Iterative Optimization

Caption: High-throughput screening workflow for the discovery of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a convergent, multi-step synthetic route. The key steps involve the formation of a substituted pyrimidine (B1678525) core, followed by a Suzuki coupling to introduce the side chain. The overall yield of the synthesis is approximately 35%. All intermediates and the final product were characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Pathway Diagram

Sha68_Synthesis A Compound A (2-amino-4-chloropyrimidine) C Intermediate C A->C Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 80°C B Compound B (Aryl Boronic Acid) B->C Sha68 This compound C->Sha68 SNAr Reaction Reagent D, DIPEA DMF, 60°C D Reagent D D->Sha68

Caption: Convergent synthetic pathway for the production of this compound.

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of Kinase-Y, with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. In cell-based assays, this compound effectively blocks the phosphorylation of Downstream-Effector-1 (DE-1), a direct substrate of Kinase-Y, thereby inhibiting the Path-X signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Path-X Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor KinaseY Kinase-Y Receptor->KinaseY Activation DE1 Downstream-Effector-1 (DE-1) KinaseY->DE1 Phosphorylation DE1_P Phosphorylated DE-1 TranscriptionFactor Transcription Factor DE1_P->TranscriptionFactor Activation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactor->GeneExpression Induction Sha68 This compound Sha68->KinaseY Inhibition

Caption: The Path-X signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

TargetIC₅₀ (nM)Kinase Selectivity (Fold vs. Kinase-Y)
Kinase-Y5.2 ± 1.11
Kinase-X>10,000>1900
Kinase-Z8,500 ± 350>1600

Table 2: Cell-Based Assay Performance

AssayEC₅₀ (nM)Max Inhibition (%)
DE-1 Phosphorylation25.8 ± 4.398 ± 2
TNF-α Secretion42.1 ± 6.795 ± 3
IL-6 Secretion55.6 ± 8.992 ± 4

Table 3: Physicochemical Properties

PropertyValue
Molecular Weight450.5 g/mol
LogP2.8
Aqueous Solubility (pH 7.4)50 µM
pKa8.2

Experimental Protocols

In Vitro Kinase Assay
  • Reagents : Recombinant human Kinase-Y, biotinylated peptide substrate, ATP, and a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Procedure :

    • Add 2 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.

    • Add 4 µL of Kinase-Y enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated substrate using a luminescence-based detection reagent.

    • Calculate IC₅₀ values from the dose-response curves.

Cell-Based DE-1 Phosphorylation Assay
  • Cell Line : A human cell line endogenously expressing the Path-X pathway components.

  • Procedure :

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the Path-X pathway with an appropriate agonist for 30 minutes.

    • Lyse the cells and quantify the levels of phosphorylated DE-1 and total DE-1 using a sandwich ELISA.

    • Normalize the phosphorylated DE-1 signal to the total DE-1 signal.

    • Determine the EC₅₀ value from the resulting dose-response curve.

General Synthesis of this compound
  • Step 1: Suzuki Coupling :

    • To a solution of 2-amino-4-chloropyrimidine (B19991) (1.0 eq) and the aryl boronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 80°C for 12 hours.

    • After cooling, extract the product with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography to yield Intermediate C.

  • Step 2: SNAr Reaction :

    • To a solution of Intermediate C (1.0 eq) in DMF, add Reagent D (1.2 eq) and DIPEA (2.5 eq).

    • Heat the reaction to 60°C for 4 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by preparative HPLC to afford the final compound, this compound.

Conclusion

This compound is a novel, potent, and selective inhibitor of Kinase-Y with demonstrated activity in cellular models of inflammation. Its well-defined synthetic route and favorable physicochemical properties make it a promising candidate for further preclinical development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing investigation of this compound as a potential therapeutic agent.

In Vitro Binding Affinity of Sha-68 to the Neuropeptide S Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Sha-68, a selective antagonist for the Neuropeptide S (NPS) receptor (NPSR). This compound, chemically identified as 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, has been instrumental in elucidating the physiological roles of the NPS/NPSR system.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to the neuropeptide S receptor, acting as a potent antagonist.[1][2] Its binding and functional antagonism have been characterized across different species and receptor isoforms. The quantitative data from various in vitro assays are summarized below.

ParameterReceptor IsoformCell LineValueReference
Ki Human NPSR Ile107Stably Expressing Cells47.7 nM (95% CI: 39.01 - 58.31 nM)[1]
IC50 Human NPSR Asn107HEK22.0 nM[1][3]
IC50 Human NPSR Ile107HEK23.8 nM[1][3]
IC50 Mouse NPSRStably Expressing Cells48.7 ± 14.7 nM[1]
pA2 Human NPSR Asn107HEK7.771[1]
pA2 Human NPSR Ile107HEK7.554[1]
pA2 Mouse NPSRStably Expressing Cells8.06[4][5]

Table 1: Summary of in vitro binding and functional affinity parameters for this compound at the Neuropeptide S Receptor.

Experimental Protocols

The characterization of this compound's binding affinity relies on established in vitro pharmacological assays. The primary methodologies are detailed below.

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

  • Cell Preparation : The assay utilizes cell membranes from cell lines stably expressing the NPSR, specifically the Ile107 isoform.[1]

  • Radioligand : [125I]Tyr10-NPS is used as the radioligand to label the NPSR.[1]

  • Procedure :

    • Cell membranes are incubated with a fixed concentration of [125I]Tyr10-NPS.

    • Increasing concentrations of the unlabeled competitor, this compound, are added to displace the radioligand.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated via filtration.

    • The radioactivity of the filter-bound membranes is quantified.

  • Data Analysis : Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled NPS.[1] The inhibition constant (Ki) for this compound is calculated from the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. Data analysis is typically performed using software such as GraphPad Prism.[1]

This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding. NPSR activation leads to a transient increase in intracellular calcium concentration.[1][2]

  • Cell Lines : The assay employs Human Embryonic Kidney (HEK) cells stably expressing either the human NPSR Asn107 or Ile107 isoforms, or cells expressing the mouse NPSR.[1][4][5]

  • Procedure :

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the antagonist, this compound.

    • The endogenous agonist, NPS, is added at a concentration that elicits a submaximal response (e.g., EC50 concentration).

    • Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis : The IC50 value is determined, representing the concentration of this compound required to inhibit 50% of the NPS-induced calcium response. For a more detailed characterization of the antagonism, a Schild analysis is performed. This involves generating full agonist dose-response curves in the presence of increasing concentrations of the antagonist. The pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response, is then calculated to determine the affinity of the competitive antagonist.[1]

Visualizations: Pathways and Workflows

The Neuropeptide S receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq and Gαs pathways.[6][7][8] Upon binding of the endogenous ligand NPS, NPSR activation leads to the stimulation of Phospholipase C (PLC) and Adenylyl Cyclase (AC). PLC activation results in the mobilization of intracellular calcium, while AC activation increases cyclic AMP (cAMP) levels.[8][9] this compound acts as a competitive antagonist, binding to the NPSR and preventing NPS from initiating these downstream signaling events.[1]

NPSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling NPS Neuropeptide S (Agonist) NPSR NPSR NPS->NPSR Binds & Activates Sha68 This compound (Antagonist) Sha68->NPSR Binds & Blocks Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates IP3 IP3 → Ca²⁺ Mobilization PLC->IP3 cAMP ATP → cAMP AC->cAMP

Caption: NPSR signaling pathway and the antagonistic action of this compound.

The process for determining the in vitro binding affinity of a compound like this compound follows a structured workflow, from cell culture to final data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_measure Measurement Phase cluster_analysis Data Analysis Phase A1 Culture HEK cells stably expressing NPSR A2 Prepare cell membranes (Binding Assay) A1->A2 A3 Load cells with Ca²⁺ dye (Functional Assay) A1->A3 B1 Incubate membranes with [¹²⁵I]-NPS & this compound A2->B1 B2 Incubate cells with This compound, then add NPS A3->B2 C1 Separate bound/free ligand & measure radioactivity B1->C1 C2 Measure fluorescence change (Ca²⁺ signal) B2->C2 D1 Calculate IC₅₀ and Ki values C1->D1 D2 Calculate IC₅₀ and pA₂ values (Schild Analysis) C2->D2

Caption: Workflow for determining the in vitro binding affinity of this compound.

References

The Pharmacological Profile of Sha-68: A Selective Neuropeptide S Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Sha-68, a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). This compound, chemically identified as 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, has emerged as a critical tool for elucidating the physiological roles of the NPS system and as a potential lead compound for the development of novel therapeutics.[1][2] This document summarizes its in vitro and in vivo pharmacological data, details key experimental protocols for its evaluation, and illustrates the underlying signaling pathways.

In Vitro Pharmacological Profile

This compound demonstrates potent antagonist activity at the human and mouse NPSR. Its efficacy has been characterized through various in vitro assays, primarily focusing on its ability to block NPS-induced intracellular signaling.

Quantitative In Vitro Data for this compound
ParameterSpecies/VariantValueAssay TypeReference
IC50 Human NPSR Asn10722.0 nMCalcium Mobilization[1][3][4]
Human NPSR Ile10723.8 nMCalcium Mobilization[1][3][4]
Mouse NPSR48.7 ± 14.7 nMCalcium Mobilization[1]
pA2 Human NPSR Asn1077.771Schild Analysis (Ca2+)[1]
Human NPSR Ile1077.554Schild Analysis (Ca2+)[1]
Mouse NPSR8.06Schild Analysis (Ca2+)[5][6]
pKB Murine NPSR~8Calcium Mobilization[7]
Human NPSR Asn107~8Calcium Mobilization[7]
Human NPSR Ile107~8Calcium Mobilization[7]

This compound exhibits competitive antagonism, as demonstrated by Schild analysis.[1][5] It shows selectivity for the NPSR, with no significant activity observed at a panel of 14 other G protein-coupled receptors (GPCRs).[1][2][3]

In Vivo Pharmacological Profile

In vivo studies have confirmed the ability of peripherally administered this compound to antagonize the central effects of NPS, indicating that it can cross the blood-brain barrier and reach pharmacologically relevant concentrations in the brain.[1][2]

Quantitative In Vivo Data for this compound
SpeciesDoseAdministrationEffectReference
Mouse50 mg/kgi.p.Antagonized NPS-induced horizontal and vertical activity, and stereotypic behavior.[1][2]
Mouse10-50 mg/kgi.p.Counteracted stimulant effects of NPS on locomotor activity.[5][6]
MouseNot specifiedi.p.Fully prevented the arousal-promoting action of NPS in the righting reflex assay.[5]
RatNot specifiedi.p.Fully prevented anxiolytic-like effects of NPS in the elevated plus maze.[5][6]
RatNot specifiedi.p.Partially antagonized anxiolytic-like effects of NPS in the defensive burying paradigm.[5][6]

While effective, some studies note that the in vivo utility of this compound may be limited by its pharmacokinetic properties.[5][6]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Calcium Mobilization Assay

This assay is fundamental for determining the antagonist potency of compounds like this compound at the NPSR.

  • Cell Culture: HEK293 cells stably expressing the human NPSR (either Asn107 or Ile107 variants) or the mouse NPSR are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to near confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the Calcium-3 assay kit) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[8]

  • Compound Addition: The dye solution is removed, and the cells are washed. Buffer containing various concentrations of the antagonist (this compound) is added to the wells, and the plate is incubated for a specified period (e.g., 10-20 minutes).

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). The agonist, Neuropeptide S (NPS), is added at a predetermined concentration (typically the EC50 or EC80) to stimulate the cells. The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time.

  • Data Analysis: The antagonist's effect is quantified by the inhibition of the NPS-induced calcium signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation. For determining the mechanism of antagonism, Schild analysis is performed using dose-ratios obtained from agonist dose-response curves in the presence of different antagonist concentrations.[1]

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor.

  • Cell Preparation: Membranes are prepared from HEK293 cells stably expressing the NPSR-Ile107.

  • Assay Buffer: A suitable binding buffer is used (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation: Cell membranes are incubated with a radiolabeled ligand, such as [125I]Tyr10-NPS, and varying concentrations of the competing unlabeled ligand (this compound).

  • Determination of Non-specific Binding: A high concentration of unlabeled NPS (e.g., 1 µM) is used to define non-specific binding.[1]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibition constant) of the competing ligand.

Locomotor Activity in Mice

This in vivo assay assesses the ability of this compound to block the behavioral effects of centrally administered NPS.

  • Animals: Male C57BL/6 mice are used for these experiments.[1]

  • Acclimatization: Animals are habituated to the testing environment (e.g., open field arenas) before the experiment.

  • Drug Administration:

    • Antagonist: Mice are pre-treated with this compound (e.g., 5 or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]

    • Agonist: After a set pre-treatment time (e.g., 30 minutes), mice receive an intracerebroventricular (i.c.v.) injection of NPS (e.g., 1 nmol) or vehicle.[1]

  • Behavioral Recording: Immediately following the i.c.v. injection, locomotor activity is recorded for a specified duration (e.g., 90 minutes) using an automated activity monitoring system.[1] This system can differentiate between horizontal activity, vertical activity (rearing), and stereotypic behaviors.

  • Data Analysis: The data are typically binned into time intervals. Statistical analysis (e.g., two-way ANOVA) is used to compare the effects of the different treatment groups over time.[1]

Signaling Pathways and Visualizations

Activation of the NPSR, a G protein-coupled receptor, initiates several intracellular signaling cascades.[9] this compound acts by blocking the initial binding of NPS to the receptor, thereby preventing the activation of these downstream pathways.

NPSR Signaling Pathway

Neuropeptide S (NPS) binding to its receptor (NPSR) primarily couples to Gq and Gs proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum.[10][11] The activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[9] These signaling events can further activate downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway.[9]

NPSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm NPSR NPSR Gq Gq NPSR->Gq Gs Gs NPSR->Gs PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates NPS NPS NPS->NPSR Activates Sha68 This compound Sha68->NPSR Blocks Gq->PLC Activates Gs->AC Activates IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Stimulates MAPK MAPK Pathway cAMP->MAPK Activates Ca2 Ca2+ ER->Ca2 Release Ca2->MAPK Activates

Caption: NPSR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The evaluation of a potential NPSR antagonist like this compound follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation binding Radioligand Binding (Affinity - Ki) selectivity GPCR Panel Screening (Selectivity) binding->selectivity functional Calcium Mobilization (Potency - IC50) functional->selectivity pk Pharmacokinetics (Brain Penetration) selectivity->pk behavior Behavioral Assays (e.g., Locomotor Activity) pk->behavior end Lead Candidate behavior->end start Compound Synthesis (this compound) start->binding start->functional

Caption: Workflow for the pharmacological evaluation of this compound.

Logical Relationship of this compound Antagonism

The antagonist properties of this compound are defined by its ability to bind to the NPSR and prevent the physiological response elicited by the endogenous agonist, NPS.

Logical_Relationship NPS Neuropeptide S (Agonist) NPSR NPS Receptor NPS->NPSR Binds and Activates Sha68 This compound (Antagonist) Sha68->NPSR Binds and Blocks Response Physiological Response (e.g., Increased Locomotion, Anxiolysis) NPSR->Response Leads to

Caption: Logical model of this compound's competitive antagonism at the NPSR.

References

The Structural-Activity Relationship of Sha-68 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of Sha-68, a selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). It summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents signaling pathways and logical SAR deductions to facilitate further research and development in this area.

Introduction to this compound and the Neuropeptide S System

Neuropeptide S (NPS) is a 20-amino acid neuropeptide that modulates various physiological processes, including arousal, anxiety, and memory, by activating the NPSR, a G-protein coupled receptor.[1][2] The NPS/NPSR system has emerged as a promising therapeutic target for neurological and psychiatric disorders.[1][3] this compound (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide) is a potent and selective, non-peptide antagonist of the NPSR, making it a valuable tool for studying the functions of the NPS system and a lead compound for the development of novel therapeutics.[4][5] This guide explores the critical structural features of this compound and its analogs that govern their antagonistic activity.

Quantitative Data Summary

The following tables summarize the in vitro potencies of this compound and its key analogs against different isoforms of the NPSR. The primary measure of activity is the inhibition of NPS-induced calcium mobilization in cell-based assays.

Table 1: In Vitro Activity of this compound and its Benzylamide Analog, Sha-66 [4]

CompoundNPSR IsoformIC50 (nM)pA2
This compound NPSR Asn10722.07.771
NPSR Ile10723.87.554
Sha-66 NPSR Asn10726.17.662
NPSR Ile10728.87.486

Table 2: Activity of this compound Enantiomers [2]

CompoundNPSR IsoformpKB
(9R)-Sha-68 (Compound 10) Murine NPSR8.13
Human NPSR Asn1078.01
Human NPSR Ile1077.85
(9S)-Sha-68 (Compound 10a) All isoformsInactive

Table 3: Structure-Activity Relationship of this compound Analogs with Modifications on the Core and Phenyl Rings [6][7]

Compound IDModificationKe (nM)
This compound 4-fluoro-benzylamide36 (as the active R-isomer)
RTI-118 Phenylacetamide instead of benzylamide-
Compound 8 Linked diaryl rings (fluorene)Inactive
Compound 9 Linked diaryl rings (dibenzofuran)Inactive
Compound 10 Single phenyl ringInactive
Compound 11 One phenyl ring replaced with n-butyl165
Compound 14 One phenyl ring replaced with iso-butyl118
14b (+)-isomer Active enantiomer of Compound 1471.4
Compound 29 This compound analog with one phenyl replaced by isobutylInactive

Experimental Protocols

Calcium Mobilization Assay

This assay is the primary method for determining the antagonist activity of this compound and its analogs. It measures the ability of the compounds to inhibit the increase in intracellular calcium concentration induced by NPS in cells expressing the NPSR.

Cell Culture and Seeding:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or murine NPSR are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • The day before the assay, cells are harvested and seeded into 96-well or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.[8]

Dye Loading:

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion.[8]

  • The culture medium is removed from the wells, and the cells are washed once with the assay buffer.

  • The dye loading solution is added to each well, and the plate is incubated in the dark at 37°C for 1 hour.[8]

Compound Preparation and Application:

  • Test compounds (this compound and its analogs) are dissolved in DMSO to create stock solutions.

  • Serial dilutions of the compounds are prepared in the assay buffer.

  • After dye loading, the cells are washed to remove excess dye.

  • The diluted compounds are added to the wells and incubated for a predetermined time (e.g., 10-20 minutes) to allow for receptor binding.

Measurement of Calcium Mobilization:

  • The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence is recorded for a short period.

  • An agonist solution of NPS (at a concentration that elicits a submaximal response, e.g., EC80) is injected into the wells.

  • The change in fluorescence, indicating the intracellular calcium concentration, is measured over time.

Data Analysis:

  • The antagonist effect is calculated as the percentage of inhibition of the NPS-induced calcium signal.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

  • For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[4]

In Vivo Locomotor Activity Assay

This assay assesses the ability of this compound to antagonize the hyperlocomotor effects of centrally administered NPS in rodents.[4]

Animals:

  • Male C57BL/6 mice are typically used.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Procedure:

  • Mice are habituated to the testing environment (e.g., open-field arenas) for at least 2 hours prior to the experiment.[4]

  • This compound is dissolved in a vehicle (e.g., 10% Cremophor EL in saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 50 mg/kg.[4]

  • Approximately 10 minutes after the antagonist administration, NPS (e.g., 1 nmole) or vehicle is administered centrally via intracerebroventricular (i.c.v.) injection.[4]

  • Locomotor activity (horizontal and vertical movements) is recorded for a set period (e.g., 90 minutes) using an automated activity monitoring system.[4]

Data Analysis:

  • The total distance traveled and the number of vertical counts are quantified.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between different treatment groups.

Visualizations

NPSR Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the Neuropeptide S Receptor and the point of inhibition by this compound.

NPSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (Arousal, Anxiolysis) Ca_release->Cellular_Response PKA->Cellular_Response Sha68 This compound Sha68->NPSR

Caption: NPSR signaling pathway and inhibition by this compound.

Experimental Workflow for Antagonist Screening

The diagram below outlines the general workflow for screening and characterizing NPSR antagonists like this compound.

Antagonist_Screening_Workflow start Start: Compound Library assay_dev Assay Development: Stable NPSR Cell Line start->assay_dev primary_screen Primary Screen: Calcium Mobilization Assay assay_dev->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response Analysis (IC50 Determination) hits->dose_response selectivity Selectivity Assays (vs. other GPCRs) dose_response->selectivity sar SAR Studies: Analog Synthesis selectivity->sar Informs lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Testing: Locomotor Activity lead_opt->in_vivo pk Pharmacokinetic Profiling lead_opt->pk candidate Preclinical Candidate in_vivo->candidate pk->candidate

Caption: Workflow for NPSR antagonist discovery.

Logical Relationships in the SAR of this compound

This diagram illustrates the key structural modifications to the this compound scaffold and their general impact on antagonist activity.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Activity Outcome Sha68 This compound Core benzylamide Benzylamide Group diaryl Diaryl Moiety stereochem Stereochemistry activity_maintained Activity Maintained or Improved benzylamide->activity_maintained 4-Fluoro substitution activity_reduced Activity Reduced or Lost benzylamide->activity_reduced Removal of aromatic ring diaryl->activity_maintained Replacing one phenyl with isobutyl diaryl->activity_reduced Linking the two phenyl rings diaryl->activity_reduced Removing one phenyl ring stereochem->activity_maintained (R)-enantiomer stereochem->activity_reduced (S)-enantiomer

Caption: Key SAR insights for this compound analogs.

Discussion of Structure-Activity Relationships

The data presented reveal several key insights into the SAR of this compound and its analogs:

  • The Benzylamide Moiety: The presence of a benzylamide group is important for activity. The addition of a fluorine atom at the 4-position of the benzyl (B1604629) ring, as in this compound compared to Sha-66, slightly enhances potency at the NPSR Asn107 isoform.[4]

  • The Diaryl System: The two phenyl rings are critical for high-affinity binding. Linking these two rings or removing one of them leads to a loss of activity.[7] However, replacing one of the phenyl rings with a smaller aliphatic group, such as an isobutyl group, can maintain or even slightly improve potency, suggesting that one aromatic ring is essential while the second binding pocket can accommodate aliphatic chains.[6][7] Interestingly, introducing an isobutyl group in place of a phenyl ring on the original this compound scaffold (Compound 29) resulted in inactivity, indicating that the core structure influences the requirements of this binding pocket.[6]

  • Stereochemistry: The antagonistic activity of this compound resides in a single enantiomer. The (9R)-enantiomer is the active form, while the (9S)-enantiomer is inactive.[2] This highlights the specific stereochemical requirements of the NPSR binding pocket.

  • Core Structure: Modifications to the oxazolo[3,4-a]pyrazine core have led to the discovery of novel scaffolds with improved properties. For instance, a 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one core has been successfully employed to generate potent NPSR antagonists.[6]

Conclusion

The structural-activity relationship of this compound is characterized by stringent requirements for the diaryl system, the benzylamide moiety, and the stereochemistry at the C9 position. The (R)-enantiomer is the active form, and while two aromatic rings are present in the lead compound, one can be replaced by an aliphatic group in modified scaffolds to retain activity. These findings provide a solid foundation for the rational design of novel, potent, and selective NPSR antagonists with potentially improved pharmacokinetic profiles for therapeutic applications. Further exploration of modifications to the core scaffold and the substituents on the aromatic rings will likely yield next-generation compounds with enhanced drug-like properties.

References

A Technical Guide to the Selectivity of Sha-68 for the Neuropeptide S Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the pharmacological antagonist, Sha-68, with a specific focus on its selectivity for the Neuropeptide S Receptor (NPSR) over other G-protein coupled receptors (GPCRs). This compound is a potent, non-peptide, and selective antagonist that has become a critical tool for investigating the physiological functions of the NPS system.[1][2]

Quantitative Selectivity and Potency Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The data consistently demonstrates high affinity and antagonistic activity at the Neuropeptide S Receptor, with negligible interaction at other tested GPCRs.

Table 1: Potency of this compound at Neuropeptide S Receptors

This table summarizes the inhibitory concentrations (IC50), binding affinities (Ki), and antagonist equilibrium constants (pA2) of this compound at different NPSR isoforms.

Receptor IsoformAssay TypeValueReference
Human NPSR Asn107Ca2+ Mobilization (IC50)22.0 nM[1][3]
Human NPSR Ile107Ca2+ Mobilization (IC50)23.8 nM[1][3]
Human NPSR Asn107Schild Analysis (pA2)7.771[4]
Human NPSR Ile107Schild Analysis (pA2)7.554[4]
Human NPSR Ile107Radioligand Binding (Ki)47.7 nM[4]
Mouse NPSRCa2+ Mobilization (IC50)48.7 ± 14.7 nM[4]
Mouse NPSRSchild Analysis (pA2)8.06[5]
Table 2: GPCR Selectivity Profile of this compound

This compound was screened against a panel of 14 unrelated G-protein coupled receptors. In these assays, this compound showed no significant agonistic or antagonistic activity at concentrations up to 10 µM.[4][6] This demonstrates a high degree of selectivity for NPSR.

Receptor FamilyResultReference
Vasopressin ReceptorsNo activity observed[3][4]
Oxytocin (B344502) ReceptorsNo activity observed[3][4]
12 Other Unrelated GPCRsNo activity observed[2][4]

Note: The specific list of all 14 GPCRs is not exhaustively detailed in the primary literature, but the vasopressin and oxytocin receptors, which are sequentially closest to NPSR, were specifically mentioned as being unaffected.[4]

Experimental Protocols

The quantitative data presented above were generated using standardized pharmacological assays. The detailed methodologies for these key experiments are outlined below.

Calcium Mobilization Assay (Functional Antagonism)

This assay measures the ability of this compound to inhibit the intracellular calcium release induced by the native NPSR agonist, Neuropeptide S (NPS).

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NPSR Asn107, human NPSR Ile107, or mouse NPSR isoforms.[4]

  • Principle: NPSR activation by NPS leads to Gq protein coupling, which in turn activates phospholipase C. This results in the generation of inositol (B14025) trisphosphate (IP3), triggering the release of Ca2+ from intracellular stores.[7][8] This transient increase in intracellular Ca2+ is measured using a calcium-sensitive fluorescent dye.

  • Protocol Outline:

    • HEK 293 cells expressing the NPSR isoform of interest are seeded into 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • The endogenous agonist NPS is added at a fixed concentration (e.g., EC50 or EC80) to stimulate the receptor.

    • The change in fluorescence, corresponding to the intracellular Ca2+ concentration, is measured using a fluorometric imaging plate reader.

    • The IC50 value for this compound is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

  • Schild Analysis: To determine if the antagonism is competitive, dose-response curves for NPS are generated in the presence of several fixed concentrations of this compound. A rightward shift in the NPS dose-response curve with no change in the maximum response is indicative of competitive antagonism. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50, is then calculated from a Schild plot.[4]

Radioligand Binding Assay (Binding Affinity)

This assay directly measures the ability of this compound to displace a radiolabeled ligand from the NPSR, thereby determining its binding affinity (Ki).

  • Cell Line and Preparation: Membranes are prepared from HEK 293 cells stably expressing the NPSR-Ile107 isoform.[4]

  • Radioligand: [125I]Tyr10-NPS is used as the high-affinity radiolabeled agonist.[4]

  • Protocol Outline:

    • Cell membranes expressing NPSR are incubated in a buffer solution.

    • A fixed concentration of the radioligand ([125I]Tyr10-NPS) is added.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled NPS (e.g., 1 µM).[4]

    • After incubation to allow binding to reach equilibrium, the membrane-bound radioligand is separated from the unbound radioligand via rapid filtration through a filter plate.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • The Ki value is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation.

GPCR Selectivity Screening

To confirm that this compound is selective for NPSR, it is tested against a panel of other GPCRs using relevant functional assays.

  • Principle: this compound is evaluated for both agonist and antagonist activity at a variety of GPCRs expressed in appropriate cell lines.

  • Protocol Outline:

    • A panel of cell lines, each endogenously or recombinantly expressing a different GPCR, is utilized.[4]

    • Agonist Mode: this compound is added alone to the cells, and the relevant second messenger response (e.g., cAMP accumulation for Gs-coupled receptors, Ca2+ mobilization for Gq-coupled receptors) is measured. No response indicates a lack of agonist activity.

    • Antagonist Mode: The cells are pre-incubated with a high concentration of this compound (e.g., 10 µM) before the addition of a known agonist for that specific receptor. No change in the agonist's response indicates a lack of antagonist activity.

Visualizations: Signaling Pathways and Experimental Workflows

NPSR Signaling Pathways

The Neuropeptide S Receptor is known to couple to both Gq and Gs proteins, leading to the mobilization of intracellular calcium and the accumulation of cAMP, respectively.[8][9][10]

NPSR_Signaling cluster_membrane Plasma Membrane NPSR NPSR Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to NPS NPS (Agonist) NPS->NPSR Binds Sha68 This compound (Antagonist) Sha68->NPSR Blocks PIP2 PIP2 ATP ATP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers

Caption: NPSR signaling cascade upon agonist (NPS) binding.

General Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound.

Selectivity_Workflow cluster_primary Primary Target Assay cluster_secondary Selectivity / Counter-Screen compound Test Compound (e.g., this compound) primary_assay NPSR Functional Assay (e.g., Ca²⁺ Mobilization) compound->primary_assay secondary_assay Panel of other GPCRs (e.g., Vasopressin, Oxytocin) compound->secondary_assay potency Determine Potency (IC₅₀ / pA₂) primary_assay->potency analysis Data Analysis & Comparison potency->analysis activity Assess Activity (Agonist / Antagonist) secondary_assay->activity activity->analysis conclusion Selectivity Profile Determination analysis->conclusion

Caption: Workflow for determining GPCR antagonist selectivity.

Discussion on Functional Selectivity

While this compound is a potent NPSR antagonist, there is evidence to suggest it may exhibit functional selectivity, also known as biased antagonism. Some studies indicate that this compound is a potent antagonist of the Gq-mediated calcium signaling pathway, but may be less effective at blocking the Gs-mediated cAMP signaling pathway.[11] This suggests that this compound might preferentially inhibit one signaling cascade over the other. Such functional selectivity is a critical consideration in drug development, as it opens the possibility of designing ligands that selectively modulate specific downstream pathways to achieve desired therapeutic effects while minimizing off-target actions.

References

An In-depth Technical Guide to CAS Number 847553-89-3 (SHA 68): A Selective Neuropeptide S Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 847553-89-3, scientifically known as SHA 68. SHA 68 is a potent and selective non-peptide antagonist of the Neuropeptide S (NPS) receptor (NPSR). This document details its chemical properties, mechanism of action, and significant applications in neuroscience research, particularly in the study of anxiety, fear memory, and substance use disorders. The guide includes a compilation of quantitative data from key studies, detailed experimental protocols for its use in established behavioral paradigms, and visualizations of the NPSR signaling pathway and experimental workflows to facilitate a deeper understanding and practical application of this valuable research tool.

Chemical Identity and Physicochemical Properties

SHA 68 is systematically named N-[(4-fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide.[1] Its structure is characterized by a bicyclic piperazine (B1678402) core.[1]

PropertyValueReference
Systematic Name N-[(4-fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide[1]
Molecular Formula C₂₆H₂₄FN₃O₃[1]
Molecular Weight 445.49 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Storage Recommended storage at -20°C

Mechanism of Action: Antagonism of the Neuropeptide S Receptor

SHA 68 exerts its biological effects by acting as a selective antagonist at the Neuropeptide S receptor (NPSR).[1] NPSR is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Neuropeptide S (NPS), couples to both Gαs and Gαq proteins. This dual coupling initiates two primary signaling cascades:

  • Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Gαq Pathway: Activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn leads to the mobilization of intracellular calcium (Ca²⁺).

SHA 68 competitively binds to the NPSR, thereby blocking the binding of NPS and inhibiting these downstream signaling events.[1] This antagonism allows for the specific investigation of the physiological and behavioral roles of the NPS-NPSR system.

NPSR Signaling Pathway

NPSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds & Activates SHA68 SHA 68 SHA68->NPSR Binds & Blocks Gq Gαq NPSR->Gq Gs Gαs NPSR->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKA->Cellular_Response PKC->Cellular_Response

Caption: Neuropeptide S Receptor (NPSR) signaling cascade.

Research Applications

SHA 68 has proven to be an invaluable tool for elucidating the role of the NPS-NPSR system in various physiological and pathological processes. Its primary applications are in the fields of neuroscience and pharmacology, particularly in studies related to:

  • Anxiety and Fear: The NPS system is implicated in the modulation of anxiety-like behaviors and the extinction of fear memories. SHA 68 is used to investigate the necessity of NPSR signaling in these processes.

  • Arousal and Wakefulness: NPS is known to promote arousal and wakefulness. SHA 68 can be used to block these effects, helping to understand the underlying neural circuits.

  • Substance Use Disorders: Research suggests a role for the NPS-NPSR system in the reinstatement of drug-seeking behavior. SHA 68 is employed to explore the potential of NPSR antagonism as a therapeutic strategy for addiction.

Quantitative Data Summary

The following tables summarize key quantitative data for SHA 68 from published literature.

Table 1: In Vitro Pharmacological Profile
ParameterSpecies/Cell LineNPSR IsoformValueReference
IC₅₀ Human (HEK293 cells)Asn¹⁰⁷22.0 nM[1]
IC₅₀ Human (HEK293 cells)Ile¹⁰⁷23.8 nM[1]
pA₂ Mouse (CHO-K1 cells)-8.16
Table 2: In Vivo Pharmacokinetic Parameters in Mice
Route of AdministrationDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (min)t₁/₂ (min)Brain/Plasma Ratio (at Tₘₐₓ)Reference
Intraperitoneal (i.p.)5289 ± 4515420.8[1]
Intraperitoneal (i.p.)502560 ± 38030680.6[1]
Table 3: In Vivo Behavioral Effects in Rodents
Behavioral ParadigmSpeciesSHA 68 Dose (mg/kg, i.p.)EffectReference
NPS-Induced Hyperlocomotion Mouse50Significant reduction in horizontal and vertical activity[1]
Cue-Induced Cocaine Seeking Rat30, 60Dose-dependent reduction in reinstatement of lever pressing
Fear Extinction Rat10, 20Impairment of fear extinction memory consolidation

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SHA 68.

NPS-Induced Hyperlocomotion in Mice

This protocol is adapted from Okamura et al. (2008).[1]

Objective: To assess the ability of SHA 68 to antagonize the locomotor-stimulating effects of centrally administered NPS.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Neuropeptide S (NPS)

  • SHA 68

  • Vehicle for SHA 68 (e.g., 10% Tween 80 in saline)

  • Vehicle for NPS (e.g., sterile saline)

  • Locomotor activity chambers

Procedure:

  • Habituation: Individually house mice in the locomotor activity chambers for at least 60 minutes to allow for acclimation to the novel environment and for baseline activity levels to stabilize.

  • SHA 68 Administration: Administer SHA 68 (e.g., 10, 20, or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • NPS Administration: 30 minutes after SHA 68 administration, administer NPS (e.g., 1 nmol) or vehicle via intracerebroventricular (i.c.v.) injection.

  • Data Collection: Immediately following the i.c.v. injection, record locomotor activity (e.g., horizontal and vertical beam breaks) for a period of 90-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session. Compare the activity levels between the different treatment groups using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Experimental Workflow: NPS-Induced Hyperlocomotion

Hyperlocomotion_Workflow cluster_setup Setup cluster_treatment Treatment cluster_data Data Collection & Analysis Habituation Habituate Mice to Locomotor Chambers (60 min) SHA68_Admin Administer SHA 68 or Vehicle (i.p.) Habituation->SHA68_Admin Wait Wait 30 min SHA68_Admin->Wait NPS_Admin Administer NPS or Vehicle (i.c.v.) Wait->NPS_Admin Record_Activity Record Locomotor Activity (90-120 min) NPS_Admin->Record_Activity Analyze_Data Analyze Locomotor Data (ANOVA) Record_Activity->Analyze_Data

Caption: Workflow for NPS-induced hyperlocomotion experiment.

Cue-Induced Reinstatement of Cocaine Seeking in Rats

This protocol is a generalized procedure based on studies investigating the role of the NPS system in drug relapse.

Objective: To evaluate the effect of SHA 68 on the reinstatement of cocaine-seeking behavior triggered by drug-associated cues.

Materials:

  • Male Wistar rats

  • Cocaine hydrochloride

  • SHA 68

  • Vehicle for SHA 68

  • Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

Procedure:

  • Surgery: Implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period of at least one week.

  • Cocaine Self-Administration Training: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the active lever. Each infusion is paired with the presentation of a conditioned stimulus (e.g., a light cue above the active lever). Continue training for approximately 10-14 days, or until stable responding is achieved.

  • Extinction Training: Following the self-administration phase, begin extinction sessions where pressing the active lever no longer results in cocaine infusion or the presentation of the cue. Continue extinction training until responding on the active lever is significantly reduced (e.g., <20% of the average of the last 3 self-administration days).

  • Reinstatement Test:

    • Administer SHA 68 (e.g., 15, 30, or 60 mg/kg, i.p.) or vehicle 30 minutes before the reinstatement session.

    • Place the rats back into the operant chambers.

    • Present the conditioned cue (the light) non-contingently at the beginning of the session and then contingently upon each press of the active lever, but without cocaine infusion.

    • Record the number of presses on both the active and inactive levers for the duration of the session (e.g., 120 minutes).

  • Data Analysis: Compare the number of active lever presses between the SHA 68-treated and vehicle-treated groups to determine the effect of NPSR antagonism on cue-induced reinstatement.

Experimental Workflow: Cue-Induced Reinstatement of Cocaine Seeking

Cocaine_Reinstatement_Workflow cluster_training Training cluster_testing Reinstatement Test cluster_analysis Data Analysis Surgery Jugular Vein Catheterization Self_Admin Cocaine Self-Administration (10-14 days) Surgery->Self_Admin Extinction Extinction Training (until responding is low) Self_Admin->Extinction SHA68_Admin Administer SHA 68 or Vehicle (i.p.) Extinction->SHA68_Admin Wait Wait 30 min SHA68_Admin->Wait Reinstatement_Session Cue-Induced Reinstatement Session (120 min) Wait->Reinstatement_Session Analyze_Data Analyze Active Lever Presses Reinstatement_Session->Analyze_Data

Caption: Workflow for cue-induced cocaine reinstatement experiment.

Conclusion

SHA 68 (CAS 847553-89-3) is a critical pharmacological tool for the investigation of the Neuropeptide S system. Its high selectivity and potency as an NPSR antagonist have enabled significant advances in our understanding of the role of this neuropeptide system in regulating complex behaviors such as anxiety, fear, and addiction. The data and protocols presented in this technical guide are intended to provide researchers with a solid foundation for designing and conducting experiments with SHA 68, ultimately contributing to the further elucidation of the therapeutic potential of targeting the NPS-NPSR system.

References

Unveiling the Journey of Sha-68: A Deep Dive into its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and bioavailability of Sha-68, a selective, non-peptide antagonist of the neuropeptide S receptor (NPSR).[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacokinetic Parameters of this compound

This compound has been evaluated in preclinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key pharmacokinetic parameters observed in male C57BL/6 mice following intravenous (i.v.) and intraperitoneal (i.p.) administration.

ParameterValueUnitsRoute of AdministrationDose (mg/kg)Animal Model
Half-life (T½)0.74hoursIntravenous (i.v.)1Male C57BL/6 mice
Clearance (CL)4.29mL/min/kgIntravenous (i.v.)1Male C57BL/6 mice
Volume of Distribution (Vss)2.53L/kgIntravenous (i.v.)1Male C57BL/6 mice
ParameterValueUnitsRoute of AdministrationDose (mg/kg)Animal Model
Half-life (T½)0.43hoursIntraperitoneal (i.p.)2.5Male C57BL/6 mice
Clearance (CL)4.56mL/min/kgIntraperitoneal (i.p.)2.5Male C57BL/6 mice

It is important to note that while the compound reaches pharmacologically relevant levels in both plasma and the brain, it is suggested to have limited blood-brain barrier penetration.[2][3] Further studies have also characterized this compound as having poor pharmacokinetic properties.[4][5]

In Vitro Efficacy

This compound demonstrates potent antagonistic activity at the neuropeptide S receptor. The following table outlines its inhibitory concentrations.

ParameterValue (nM)Target
IC₅₀22.0Human NPSR Asn107
IC₅₀23.8Human NPSR Ile107
IC₅₀48.7 ± 14.7Mouse NPSR

Mechanism of Action: NPSR Antagonism

This compound functions by selectively blocking the neuropeptide S receptor. This action prevents the endogenous ligand, neuropeptide S (NPS), from binding to and activating the receptor, thereby inhibiting downstream signaling pathways, such as NPS-induced Ca²⁺ mobilization.[3][6]

cluster_0 Cell Membrane cluster_1 Outcome NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds & Activates Sha68 This compound Sha68->NPSR Binds & Blocks Blocked_Response Antagonism of NPS-induced Effects GPCR_signaling G-Protein Coupled Signaling NPSR->GPCR_signaling Activates Ca_mobilization Ca²⁺ Mobilization GPCR_signaling->Ca_mobilization Leads to Physiological_Response Modulation of Arousal, Anxiety, and Motivation Ca_mobilization->Physiological_Response cluster_pk Pharmacokinetic Study Workflow cluster_pd Pharmacodynamic Study Workflow animal_model Male C57BL/6 Mice iv_dose 1 mg/kg i.v. Bolus animal_model->iv_dose ip_dose 2.5 mg/kg i.p. animal_model->ip_dose sampling Plasma & Brain Collection (Multiple Timepoints) iv_dose->sampling ip_dose->sampling analysis LC/MS/MS Analysis sampling->analysis pk_params Determine PK Parameters (T½, CL, Vss) analysis->pk_params pd_animal_model Male C57BL/6 Mice sha68_pretreatment This compound Pretreatment (5 or 50 mg/kg i.p.) pd_animal_model->sha68_pretreatment nps_injection NPS Administration (1 nmole i.c.v.) sha68_pretreatment->nps_injection behavior_assay Motor Activity Recording nps_injection->behavior_assay pd_analysis Assess Antagonism of NPS-induced Hyperactivity behavior_assay->pd_analysis

References

The Neuropeptide S System and the Antagonistic Role of Sha-68: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the Neuropeptide S signaling cascade, its physiological implications, and the pharmacological characterization of the selective antagonist, Sha-68.

Introduction to the Neuropeptide S System

The Neuropeptide S (NPS) system is a relatively novel neurotransmitter system with significant implications for arousal, anxiety, and wakefulness. The central components of this system are the 20-amino acid neuropeptide, NPS, and its cognate G protein-coupled receptor, the Neuropeptide S receptor 1 (NPSR1). NPS is primarily expressed in discrete nuclei within the brainstem, including the pericoerulear region and the parabrachial nucleus. In contrast, NPSR1 is widely distributed throughout the brain, with notable expression in the amygdala, hypothalamus, thalamus, and cortex, suggesting a broad range of modulatory functions.

Activation of NPSR1 by NPS initiates a unique signaling cascade that promotes a state of aroused anxiolysis, a combination of heightened wakefulness and reduced anxiety-like behaviors. This distinct pharmacological profile has positioned the NPS system as a promising target for the development of novel therapeutics for anxiety disorders, sleep disorders, and other stress-related conditions.

The Role of this compound: A Selective NPSR1 Antagonist

This compound is a potent and selective, non-peptide antagonist of the NPSR1. Its discovery and characterization have provided an invaluable pharmacological tool for elucidating the physiological functions of the endogenous NPS system. This compound acts by competitively blocking the binding of NPS to NPSR1, thereby inhibiting its downstream signaling. This antagonistic action has been demonstrated to reverse the effects of NPS both in vitro and in vivo, making this compound a critical component in the study of NPS-mediated behaviors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Neuropeptide S and this compound, providing a comparative overview of their pharmacological properties at the human NPSR1.

Ligand Parameter NPSR1 Isoform Value Reference
Neuropeptide S (human)EC50 (Ca2+ mobilization)-9.4 nM[1]
Neuropeptide S (human)IC50 (Displacement of [125I]Y10-NPS)-0.42 nM[1]
Neuropeptide S (human)Kd (Binding affinity)-0.33 nM[1]
This compoundIC50 (NPS-induced Ca2+ mobilization)NPSR Asn10722.0 nM[2][3][4]
This compoundIC50 (NPS-induced Ca2+ mobilization)NPSR Ile10723.8 nM[2][3][4]
This compoundKi (Radioligand binding)NPSR Ile10747.7 nM[5]
This compoundpA2 (NPS-stimulated Ca2+ mobilization)mouse NPSR8.06[6][7]

Table 1: In Vitro Pharmacological Data for Neuropeptide S and this compound

Compound Animal Model Dose Route of Administration Effect Reference
Neuropeptide SMouse0.1 nmolIntracerebroventricular (i.c.v.)Increased locomotor activity[1]
This compoundMouse50 mg/kgIntraperitoneal (i.p.)Antagonized NPS-induced hyperlocomotion[5][8]
This compoundMouse10-50 mg/kgIntraperitoneal (i.p.)Counteracted NPS-induced stimulant effects[6][7]
This compoundMouse--Fully prevented the arousal-promoting action of NPS in the righting reflex assay[6][7]
This compoundRat--Fully prevented the anxiolytic-like effects of NPS in the elevated plus maze[6][9]

Table 2: In Vivo Pharmacological Data for Neuropeptide S and this compound

Signaling Pathways of the NPS System and Inhibition by this compound

NPSR1 is a G protein-coupled receptor that couples to both Gs and Gq proteins. Upon binding of NPS, NPSR1 activates two primary signaling pathways:

  • Gs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gq Pathway: Activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores.

This compound, as a competitive antagonist, binds to NPSR1 and prevents the conformational changes necessary for G protein coupling and subsequent activation of these downstream signaling cascades.

NPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S NPSR1 NPSR1 NPS->NPSR1 Binds and Activates Sha68 This compound Sha68->NPSR1 Binds and Blocks Gs Gs protein NPSR1->Gs Activates Gq Gq protein NPSR1->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP ↑ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Cellular_Response Cellular Response (Arousal, Anxiolysis) cAMP->Cellular_Response Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Ca2->Cellular_Response

Figure 1: NPS/NPSR1 signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following NPSR1 activation.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human NPSR1.

  • Protocol:

    • Seed NPSR1-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

    • For antagonist studies, pre-incubate the cells with this compound or vehicle for a specified period (e.g., 15-30 minutes) before agonist addition.

    • Add varying concentrations of NPS to the wells.

    • Measure the fluorescence intensity immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Data are typically expressed as the change in fluorescence intensity from baseline. EC50 values for agonists and IC50 values for antagonists are calculated from the dose-response curves.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Seed NPSR1-expressing cells in multi-well plate load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye pre_incubate Pre-incubate with this compound or vehicle (for antagonist assay) load_dye->pre_incubate add_agonist Add NPS (agonist) pre_incubate->add_agonist measure Measure fluorescence intensity add_agonist->measure analyze Analyze data and generate dose-response curves measure->analyze end Determine EC50/IC50 values analyze->end

Figure 2: Workflow for the calcium mobilization assay.

This assay is used to determine the binding affinity of ligands to NPSR1.

  • Cell Line: Membranes prepared from HEK293 or CHO cells stably expressing human NPSR1.

  • Radioligand: [125I]-Tyr10-Neuropeptide S ([125I]Y10-NPS).

  • Protocol:

    • Prepare cell membranes from NPSR1-expressing cells.

    • In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (NPS or this compound) and a constant amount of cell membrane protein in a suitable binding buffer.

    • Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled NPS.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Prepare NPSR1-expressing cell membranes incubate Incubate membranes with [125I]Y10-NPS and competitor (NPS or this compound) start->incubate filtrate Rapid filtration through glass fiber filters incubate->filtrate wash Wash filters to remove unbound radioligand filtrate->wash measure Measure radioactivity on filters wash->measure analyze Analyze data and generate competition binding curves measure->analyze end Determine Ki values analyze->end

Figure 3: Workflow for the radioligand binding assay.

In Vivo Assays

This test is used to assess the effects of NPS and this compound on spontaneous motor activity in rodents.

  • Animal Model: Male C57BL/6 or CD-1 mice.

  • Protocol:

    • Habituate the mice to the testing room for at least 1 hour before the experiment.

    • For antagonist studies, administer this compound (e.g., 10-50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • After a pre-treatment period (e.g., 30 minutes), administer NPS (e.g., 0.1 nmol) or vehicle via intracerebroventricular (i.c.v.) injection.

    • Immediately place the mouse into an open-field arena equipped with infrared beams or a video-tracking system.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, and stereotypy) for a specified duration (e.g., 60-90 minutes).

    • Analyze the data to compare the effects of different treatment groups.

Locomotor_Activity_Workflow cluster_workflow Locomotor Activity Test Workflow start Habituate mice to testing environment admin_antagonist Administer this compound (i.p.) or vehicle start->admin_antagonist pre_treatment Pre-treatment period admin_antagonist->pre_treatment admin_agonist Administer NPS (i.c.v.) or vehicle pre_treatment->admin_agonist place_in_arena Place mouse in open-field arena admin_agonist->place_in_arena record_activity Record locomotor activity place_in_arena->record_activity analyze Analyze locomotor parameters record_activity->analyze end Compare treatment groups analyze->end

References

An In-depth Technical Guide to the Cellular Effects of Sha-68 on NPSR-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular and molecular interactions of Sha-68, a selective antagonist of the Neuropeptide S Receptor (NPSR). The information presented herein is intended to equip researchers with the necessary details to design, execute, and interpret experiments aimed at understanding the pharmacological profile of this compound and its therapeutic potential.

Introduction to this compound and the Neuropeptide S Receptor

Neuropeptide S (NPS) is a 20-amino-acid bioactive peptide that modulates various physiological processes, including arousal, anxiety, and learning and memory, through its interaction with the NPSR, a G-protein coupled receptor (GPCR).[1] The NPSR is known to couple to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capacity results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+), respectively.[1]

This compound is a potent and selective non-peptide antagonist of the NPSR.[2][3] Its ability to block the effects of NPS makes it a valuable tool for elucidating the physiological roles of the NPS/NPSR system and for the development of novel therapeutics targeting this pathway.

Quantitative Analysis of this compound's Antagonist Activity

The inhibitory potency of this compound has been quantified in various in vitro functional assays. The following tables summarize the key quantitative data from studies on NPSR-expressing cells.

Table 1: Inhibitory Potency of this compound on NPS-Induced Intracellular Calcium Mobilization

NPSR VariantCell LineAssay FormatThis compound IC50 (nM)This compound pA2Reference
Human NPSR Asn107HEK-293FLIPR22.07.771[1]
Human NPSR Ile107HEK-293FLIPR23.87.554[1]
Mouse NPSRHEK-293FLIPR48.7 ± 14.78.06[1]

Table 2: Inhibitory Potency of this compound on NPS-Induced ERK Activation

NPSR VariantCell LineAssay FormatThis compound IC50 (nM)Reference
Not SpecifiedCHOHTRF14[2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular effects of this compound.

Generation of Stable NPSR-Expressing Cell Lines

The generation of a stable cell line expressing the NPSR is a prerequisite for many functional assays. Human Embryonic Kidney 293 (HEK-293) cells are a commonly used host due to their robust growth and high transfection efficiency.

Protocol:

  • Vector Construction: Subclone the full-length cDNA of the desired NPSR variant (e.g., human NPSR Asn107 or Ile107) into a mammalian expression vector containing a selectable marker, such as neomycin resistance.

  • Transfection: Transfect HEK-293 cells with the NPSR expression vector using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.

  • Clonal Expansion: Isolate and expand individual antibiotic-resistant colonies.

  • Validation: Screen the expanded clones for NPSR expression and function. This can be achieved by RT-PCR for NPSR mRNA, Western blotting for the NPSR protein (if a suitable antibody is available), and a functional assay such as NPS-induced calcium mobilization.

G cluster_workflow Stable Cell Line Generation Workflow A NPSR cDNA into Expression Vector B Transfect HEK-293 Cells A->B C Antibiotic Selection B->C D Isolate & Expand Clones C->D E Validate NPSR Expression (RT-PCR, Western Blot) D->E F Validate NPSR Function (Calcium Mobilization) E->F

Workflow for generating stable NPSR-expressing cell lines.
Intracellular Calcium Mobilization Assay (FLIPR)

This assay is a high-throughput method to measure changes in intracellular calcium concentration upon receptor activation. It is a primary functional assay to assess the antagonistic properties of compounds like this compound.

Protocol:

  • Cell Plating: Seed NPSR-expressing HEK-293 cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the NPS agonist in the assay buffer.

  • Antagonist Pre-incubation: Add the this compound dilutions to the cell plate and incubate for a specified period (e.g., 10-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement: Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the NPS agonist to the wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the IC50 of this compound by plotting the inhibition of the NPS-induced calcium response against the concentration of this compound.

G cluster_workflow FLIPR Calcium Mobilization Assay Workflow A Seed NPSR-expressing HEK-293 cells B Load with Calcium- sensitive Dye A->B C Pre-incubate with This compound B->C D Stimulate with NPS & Measure Fluorescence C->D E Data Analysis (IC50 determination) D->E

Experimental workflow for the FLIPR assay.
cAMP Accumulation Assay

This assay measures the level of intracellular cAMP produced upon NPSR activation. It is used to determine the effect of this compound on the Gs-mediated signaling pathway.

Protocol:

  • Cell Plating: Seed NPSR-expressing cells (HEK-293 or CHO) into a suitable multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Antagonist Treatment: Add serial dilutions of this compound to the cells and incubate for a defined period.

  • Agonist Stimulation: Add a fixed concentration of NPS (or forskolin (B1673556) as a positive control for adenylyl cyclase activation) and incubate to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or an enzyme-fragment complementation assay.

  • Data Analysis: Determine the ability of this compound to inhibit NPS-induced cAMP accumulation and calculate its IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to assess the effect of this compound on the downstream signaling cascade leading to the activation of the MAP kinase pathway.

Protocol:

  • Cell Culture and Starvation: Culture NPSR-expressing cells to near confluency. For some cell types, serum starvation for several hours prior to the experiment may be necessary to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound before stimulating with NPS for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-ERK1/2.

Receptor Internalization Assay

This assay visualizes and quantifies the translocation of NPSR from the cell surface to the intracellular compartments upon agonist stimulation and the effect of an antagonist on this process.

Protocol:

  • Cell Culture: Plate NPSR-expressing cells (stably expressing a fluorescently tagged NPSR, e.g., NPSR-GFP) onto glass-bottom dishes or multi-well imaging plates.

  • Compound Treatment: Treat the cells with NPS in the presence or absence of this compound for various time points.

  • Cell Fixation and Staining: Fix the cells with paraformaldehyde. The cell nuclei can be counterstained with a fluorescent dye like DAPI.

  • Imaging: Acquire images using a high-content imaging system or a confocal microscope.

  • Image Analysis: Quantify receptor internalization by measuring the change in fluorescence distribution from the plasma membrane to intracellular vesicles.

NPSR Signaling Pathways and the Action of this compound

Upon activation by its endogenous ligand NPS, the NPSR initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects by preventing NPS from binding to the receptor.

G cluster_signaling NPSR Signaling and Inhibition by this compound NPS NPS NPSR NPSR NPS->NPSR Activates Sha68 This compound Sha68->NPSR Inhibits Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca2+]i IP3->Ca Increases PKC PKC DAG->PKC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Raf Raf PKC->Raf Activates CREB CREB PKA->CREB Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 pCREB p-CREB pERK->CREB Phosphorylates Gene Gene Transcription pCREB->Gene

References

Initial Studies on the Effects of Sha-68 on Motor Stereotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the initial preclinical research on Sha-68, a selective antagonist for the Neuropeptide S (NPS) receptor, and its effects on motor stereotypes and related behaviors. It consolidates key findings, experimental methodologies, and proposed mechanisms of action from foundational studies.

Introduction to this compound and the Neuropeptide S System

Neuropeptide S (NPS) is a 20-amino acid peptide that modulates various central nervous system functions, including arousal, anxiety, and motor activity, by activating its specific G protein-coupled receptor, the Neuropeptide S receptor (NPSR).[1][2][3] Central administration of NPS in rodents has been shown to induce a distinct pattern of behavioral effects, including hyperlocomotion and anxiolytic-like responses.[1][3][4]

This compound (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide) has been identified as a potent and selective, non-peptide antagonist of the NPSR.[1][5][6] It competitively blocks NPS-induced signaling, such as Ca2+ mobilization, and has become a critical pharmacological tool for investigating the physiological roles of the NPS/NPSR system.[1][2][7] Initial in vivo studies have focused on its ability to counteract the stimulant effects of NPS on motor activity, including stereotypic behaviors.[1][5]

Mechanism of Action: NPSR Antagonism

The primary mechanism of action for this compound is its competitive antagonism at the NPS receptor. NPS binding to NPSR typically initiates a signaling cascade, including the mobilization of intracellular calcium.[1][2] this compound selectively binds to the NPSR, preventing NPS from activating the receptor and thereby inhibiting its downstream effects.[1][2] This antagonistic activity has been demonstrated to be specific, with this compound showing no significant effect on 14 other unrelated G protein-coupled receptors.[1]

NPS_Signaling_Pathway cluster_membrane Cell Membrane NPSR NPS Receptor (NPSR) Gq Gq Protein NPSR->Gq Activates NPS Neuropeptide S (NPS) NPS->NPSR Binds & Activates Sha68 This compound Sha68->NPSR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates Ca_Mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_Mobilization Stimulates Behavioral_Effects Increased Motor Activity & Stereotypes Ca_Mobilization->Behavioral_Effects Leads to

Figure 1: NPS/NPSR Signaling and this compound Inhibition.

Quantitative Data Summary: In Vivo Studies

The following tables summarize the key quantitative findings from initial studies investigating the effects of this compound on NPS-induced motor behaviors in mice. The data highlights this compound's ability to antagonize hyperlocomotion and stereotypic movements.

Table 1: Effect of this compound on NPS-Induced Horizontal Activity

Treatment GroupDose (this compound)Dose (NPS)OutcomeStatistical SignificanceReference
Vehicle + NPS-1 nmoleSignificant increase in horizontal activity-[5]
This compound + NPS5 mg/kg1 nmoleNo significant blocking of NPS-induced horizontal activityNot significant[5]
This compound + NPS50 mg/kg1 nmoleBlocked approximately 50% of NPS-induced motor activationp < 0.001[5]
Vehicle + this compound50 mg/kg-Reduction in basal horizontal activity compared to vehicle-onlyp = 0.022[5]

Table 2: Effect of this compound on NPS-Induced Vertical & Stereotypic Activity

Treatment GroupDose (this compound)Dose (NPS)Motor Activity TypeOutcomeStatistical SignificanceReference
Vehicle + NPS-1 nmoleVerticalSignificant increase in vertical activity (rearing, climbing)-[5]
This compound + NPS5 mg/kg1 nmoleVerticalNo significant effect on NPS-induced vertical activityNot significant[5]
This compound + NPS50 mg/kg1 nmoleVerticalPartially blocked NPS-induced increase in vertical activityp < 0.0001 (main effect)[5]
This compound + NPS50 mg/kg-StereotypicAble to antagonize NPS-induced stereotypic behaviorNot specified[1]

Note: Stereotypic activity includes behaviors such as increased grooming or sniffing, which are detected by automated observation systems as small, repetitive movements.[5]

Experimental Protocols

The methodologies outlined below are synthesized from the foundational in vivo studies of this compound.

Animal Models
  • Species: Male C57BL/6 mice were commonly used.[1]

  • Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.

Drug Administration
  • This compound Administration: this compound was administered via intraperitoneal (i.p.) injection.[1][5] Doses typically ranged from 5 mg/kg to 50 mg/kg.[5] The compound was often dissolved in a vehicle such as 10% Cremophor EL.[8]

  • NPS Administration: Neuropeptide S was administered centrally via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier and directly stimulate brain NPSR.[5] A typical dose was 1 nmole.[5]

Behavioral Assessment
  • Apparatus: Automated motor activity monitoring systems (e.g., locomotor activity boxes) equipped with infrared beams were used to quantify various aspects of movement.

  • Procedure:

    • Habituation: Mice were placed in the activity boxes for a habituation period (e.g., 60 minutes) before any injections.[8]

    • Pre-treatment: Mice received an i.p. injection of either vehicle or this compound (5 or 50 mg/kg).[5]

    • Central Injection: Following the pre-treatment period (e.g., 10 minutes), mice received an i.c.v. injection of either vehicle or NPS (1 nmole).[5][8]

    • Data Recording: Motor activity was recorded immediately after the central injection for a duration of at least 90 minutes.[5]

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled or number of beam breaks in the horizontal plane.

    • Vertical Activity: Number of vertical movements, such as rearing and climbing.

    • Stereotypic Activity: Small, repetitive movements like sniffing and grooming, registered by the system.[5]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_data Data Acquisition & Analysis A Acclimatize Mice to Housing Conditions B Habituate Mice to Activity Monitoring Chamber (60 min) A->B C Group 1: Vehicle (i.p.) Group 2: this compound (i.p.) B->C D Wait 10 min C->D E Sub-Group A: Vehicle (i.c.v.) Sub-Group B: NPS (i.c.v.) D->E F Record Motor Activity (90+ min) E->F G Quantify: - Horizontal Activity - Vertical Activity - Stereotypic Movements F->G H Statistical Analysis (e.g., ANOVA) G->H

Figure 2: General Experimental Workflow for In Vivo Studies.

Discussion and Limitations

Initial studies robustly demonstrate that this compound can antagonize NPS-induced hyperlocomotion and stereotypic behaviors in mice.[1][5] The dose of 50 mg/kg i.p. was effective in producing a partial blockade of these effects.[5] The observation that this compound alone could reduce basal horizontal activity suggests a potential role for endogenous NPS in maintaining baseline motor tone.[5]

A significant limitation noted in the research is the poor pharmacokinetic profile of this compound, specifically its limited penetration of the blood-brain barrier.[5] This likely explains why even a high peripheral dose of 50 mg/kg only achieved a partial (approximately 50%) antagonism of centrally administered NPS.[5] Consequently, while this compound is an invaluable tool for in vitro and proof-of-concept in vivo studies, the development of NPSR antagonists with improved pharmacokinetic properties is necessary for more extensive preclinical and potential therapeutic exploration.[5][6]

Conclusion

This compound is a foundational NPSR antagonist that has been instrumental in elucidating the role of the NPS system in modulating motor activity. Initial studies clearly indicate its ability to counteract NPS-induced increases in horizontal, vertical, and stereotypic movements. While its utility is constrained by pharmacokinetic limitations, the data from these early investigations provide a strong basis for the continued development of NPSR-targeting compounds for neuropsychiatric and motor disorders.

References

Methodological & Application

Application Notes and Protocols for Sha-68 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sha-68, with the chemical name 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, is a potent and selective non-peptide antagonist of the Neuropeptide S (NPS) receptor (NPSR).[1][2] NPS is a neuropeptide that modulates various physiological and behavioral processes, including arousal, anxiety, and feeding.[1][3] this compound serves as a valuable research tool for investigating the physiological functions and pharmacological parameters of the NPS system in vitro and in vivo by blocking NPS-induced effects.[1][4] These application notes provide detailed protocols for the use of this compound in rodent models, based on published preclinical studies.

Data Presentation

The following tables summarize the key quantitative data from in vivo rodent studies involving this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)T1/2 (hours)CL (mL/min/kg)Vss (L/kg)
Intravenous (i.v.)10.744.292.53
Intraperitoneal (i.p.)2.50.434.56-
Data compiled from studies in male C57BL/6 mice.[2]

Table 2: Brain and Plasma Concentrations of this compound in Mice Following Intraperitoneal (i.p.) Administration

Dose (mg/kg)Time Post-Dose (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain/Plasma Ratio
50.25~1200~150~0.125
51~400~100~0.25
52~150~50~0.33
500.25~9000~1200~0.13
501~4000~1000~0.25
502~1500~500~0.33
Data are approximate values derived from graphical representations in the cited literature.[4]

Table 3: Behavioral Study Parameters for this compound in Rodents

Animal ModelBehavioral TestThis compound Dose (mg/kg, i.p.)Agonist (NPS)Key Finding
MouseLocomotor Activity5 and 501 nmole (i.c.v.)50 mg/kg dose reduced NPS-induced hyperlocomotion by about 50%.[4]
MouseRighting Reflex10-50NPSFully prevented the arousal-promoting action of NPS.[3]
RatElevated Plus Maze-NPSFully prevented the anxiolytic-like effects of NPS.[3]
RatDefensive Burying-NPSPartially antagonized the anxiolytic-like effects of NPS.[3]
RatPalatable Food Intake-NPSPoorly active in antagonizing the NPS inhibitory effect on feeding.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound on NPS-Induced Locomotor Activity in Mice

This protocol details the methodology to assess the antagonist effect of this compound on Neuropeptide S-induced hyperlocomotion.

1. Animals:

  • Male C57BL/6 mice (8-12 weeks old).[2]

  • Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week for acclimatization before the experiment.

2. Materials:

  • This compound

  • Neuropeptide S (NPS)

  • Vehicle for this compound: 10% Cremophor EL in sterile saline.[4]

  • Vehicle for NPS: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).[4]

  • Locomotor activity chambers.

  • Microsyringes for intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections.

3. Experimental Procedure:

  • Habituation: Place individual mice into the locomotor activity chambers and allow them to habituate for at least 2 hours prior to injections.[4]

  • This compound Administration:

    • Prepare a solution of this compound in 10% Cremophor EL.

    • Administer this compound (e.g., 5 mg/kg or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]

  • NPS Administration:

    • 10 minutes after the i.p. injection, administer NPS (e.g., 1 nmole) or its vehicle via intracerebroventricular (i.c.v.) injection.[4]

  • Data Collection:

    • Immediately after the i.c.v. injection, record locomotor activity (horizontal and vertical movements) for at least 90 minutes.[4]

4. Data Analysis:

  • Analyze the data by comparing the locomotor activity of the different treatment groups (e.g., Vehicle + Vehicle, Vehicle + this compound, NPS + Vehicle, NPS + this compound).

  • Statistical analysis can be performed using a one-way ANOVA followed by post-hoc tests to determine significant differences between groups.[4]

Protocol 2: Pharmacokinetic Analysis of this compound in Mice

This protocol describes the procedure for determining the plasma and brain concentrations of this compound following systemic administration.

1. Animals:

  • Male C57BL/6 mice.

  • House and acclimatize animals as described in Protocol 1.

2. Materials:

  • This compound

  • Vehicle (e.g., 10% Cremophor EL)

  • Syringes for i.p. or i.v. administration.

  • Blood collection tubes (e.g., containing EDTA).

  • Tissue homogenization equipment.

  • LC/MS/MS system for bioanalysis.

3. Experimental Procedure:

  • This compound Administration:

    • Administer a single dose of this compound via the desired route (e.g., 5 mg/kg or 50 mg/kg, i.p.).[4]

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 1, and 2 hours post-dose), collect blood samples via cardiac puncture or another appropriate method.[4]

    • Immediately following blood collection, perfuse the animals with saline and harvest the brains.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue.

  • Bioanalysis:

    • Determine the concentration of this compound in plasma and brain homogenates using a validated LC/MS/MS method.[4]

4. Data Analysis:

  • Calculate pharmacokinetic parameters such as half-life (T1/2), clearance (CL), and volume of distribution (Vss).[2]

  • Determine the brain-to-plasma concentration ratio at each time point.[4]

Mandatory Visualizations

Signaling Pathway of the Neuropeptide S Receptor (NPSR) and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by Neuropeptide S (NPS) binding to its G protein-coupled receptor (NPSR) and the point of inhibition by this compound. NPSR activation leads to the stimulation of both Gq and Gs pathways.

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds & Activates Sha68 This compound Sha68->NPSR Binds & Inhibits Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↑ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Response Cellular Responses (e.g., Arousal, Anxiety Modulation) DAG->Response Ca2->Response cAMP->Response

Caption: NPSR signaling pathway and antagonism by this compound.

Experimental Workflow for Locomotor Activity Study

The diagram below outlines the sequential steps for conducting the in vivo behavioral assessment of this compound's effect on NPS-induced locomotor activity.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_experiment Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimatize Acclimatize Mice (≥ 1 week) Prepare_Drugs Prepare this compound and NPS Solutions Acclimatize->Prepare_Drugs Habituation Habituate Mice in Locomotor Chambers (2h) Prepare_Drugs->Habituation IP_Injection Administer this compound or Vehicle (i.p.) Habituation->IP_Injection Wait Wait 10 minutes IP_Injection->Wait ICV_Injection Administer NPS or Vehicle (i.c.v.) Wait->ICV_Injection Record Record Locomotor Activity (≥90 min) ICV_Injection->Record Analyze Analyze Locomotor Data Record->Analyze Stats Statistical Comparison (ANOVA) Analyze->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Workflow for this compound in vivo locomotor study.

References

Application Notes and Protocols for Sha-68 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sha-68 is a potent and selective, non-peptide antagonist for the Neuropeptide S (NPS) receptor (NPSR).[1][2][3] It is a valuable research tool for investigating the physiological and pharmacological roles of the NPS/NPSR signaling system, which is implicated in various biological functions including arousal, anxiety, and memory.[4][5] this compound functions by competitively blocking the NPSR, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, Neuropeptide S.[4][6] These application notes provide detailed protocols for the proper dissolution and use of this compound in in-vitro cell culture experiments.

Physicochemical and Solubility Data

Proper dissolution is critical for accurate and reproducible experimental results. This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The use of an appropriate organic solvent is necessary to prepare stock solutions.

PropertyValueSource
Molecular Weight 445.49 g/mol [3][7]
Formula C₂₆H₂₄FN₃O₃[3][7]
CAS Number 847553-89-3[7]
Purity ≥98%[3][7]
Recommended Solvents Dimethyl sulfoxide (B87167) (DMSO), Ethanol[3][7]
Maximum Solubility 100 mM in DMSO, 100 mM in Ethanol[3][7]
Pharmacological Data

This compound has been characterized in various in-vitro assays to determine its potency and selectivity for the Neuropeptide S receptor. It primarily antagonizes NPS-induced calcium mobilization.[5][6]

ParameterCell LineValueDescriptionSource
IC₅₀ HEK293 (human NPSR Asn¹⁰⁷)22.0 nMHalf maximal inhibitory concentration against NPS-induced Ca²⁺ mobilization.[3][6]
IC₅₀ HEK293 (human NPSR Ile¹⁰⁷)23.8 nMHalf maximal inhibitory concentration against NPS-induced Ca²⁺ mobilization.[3][6]
IC₅₀ CHO~14 nMAntagonist activity assessed as inhibition of NPS-induced ERK activation.[2]
pA₂ Mouse NPSR expressing cells8.06Schild value indicating competitive antagonism of NPS-stimulated calcium mobilization.[4]
Kᵢ NPSR Ile¹⁰⁷47.7 nMInhibitory constant determined in radioligand binding experiments.[6]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting concentration for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or hygroscopic Dimethyl sulfoxide (DMSO)[2]

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance and vortex mixer

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.455 mg of this compound (Molecular Weight = 445.49).

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 4.455 mg of compound.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, though it is readily soluble in DMSO.[2]

  • Sterilization (Optional): If required for long-term storage or sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[8]

Protocol for In-Vitro NPSR Antagonism Assay (Calcium Mobilization)

This protocol outlines a typical experiment to measure the antagonistic activity of this compound against NPS-induced calcium mobilization in cells expressing the NPSR.

Materials:

  • HEK293 or CHO cells stably expressing the Neuropeptide S Receptor (NPSR).[6][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).[8]

  • 10 mM this compound stock solution in DMSO.

  • Neuropeptide S (NPS) agonist solution.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

  • Pluronic acid.[8]

  • 96-well, black, clear-bottom cell culture plates.

  • Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).[6][8]

Procedure:

  • Cell Seeding: Seed the NPSR-expressing cells into 96-well plates at a predetermined density (e.g., 50,000 cells/well) and culture overnight to allow for attachment.[8]

  • Dye Loading: The next day, remove the culture medium and incubate the cells with a loading solution containing a calcium-sensitive dye like Fluo-4 AM and pluronic acid for 30-60 minutes at 37°C.[8]

  • Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation (Serial Dilution): Prepare serial dilutions of this compound in the assay buffer from the 10 mM DMSO stock. The final concentration of DMSO in the wells should be kept constant and non-toxic, typically below 0.5%.[9] A vehicle control containing the same final concentration of DMSO must be included.

  • Antagonist Pre-incubation: Add the diluted this compound solutions (or vehicle) to the respective wells and incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Place the plate into the fluorometric reader. Measure the baseline fluorescence, then add the NPS agonist at a concentration known to elicit a response (e.g., its EC₅₀ concentration).

  • Data Acquisition: Immediately measure the change in fluorescence, which corresponds to the mobilization of intracellular calcium.[6]

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence signal in this compound-treated wells to the vehicle-treated control wells. Calculate IC₅₀ values by plotting the percent inhibition against the log concentration of this compound.

Visualizations

NPSR Signaling Pathway and this compound Inhibition

NPSR_Signaling_Pathway cluster_G_Proteins G-Protein Coupling NPS Neuropeptide S (Agonist) NPSR NPS Receptor (NPSR) NPS->NPSR Activates Sha68 This compound (Antagonist) Sha68->NPSR Inhibits Gq Gq NPSR->Gq Gs Gs NPSR->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release cAMP ↑ cAMP ATP->cAMP

Caption: NPSR signaling and the inhibitory action of this compound.

Experimental Workflow for this compound Dissolution and Use

Experimental_Workflow cluster_assay In-Vitro Assay start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO to make 10 mM Stock weigh->dissolve store 3. Aliquot and Store at -20°C dissolve->store dilute 4. Prepare Serial Dilutions in Assay Buffer store->dilute treat 5. Pre-incubate Cells with diluted this compound dilute->treat stimulate 6. Stimulate with NPS Agonist treat->stimulate measure 7. Measure Cellular Response (e.g., Ca²⁺) stimulate->measure analyze 8. Analyze Data (Calculate IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for preparing and using this compound in cell culture.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sha-68, chemically known as 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, is a selective antagonist for the Neuropeptide S receptor (NPSR).[1][2][3] Neuropeptide S (NPS) and its receptor are involved in modulating various physiological and behavioral processes, including arousal, anxiety, and locomotion.[1][2][4] this compound serves as a valuable research tool for investigating the in vivo functions of the NPS system by blocking the effects of NPS.[2][4] These application notes provide an overview of the recommended dosages and protocols for utilizing this compound in behavioral studies in mice.

Mechanism of Action

This compound functions as a competitive antagonist at the Neuropeptide S receptor (NPSR).[4][5] NPS binding to NPSR typically leads to the mobilization of intracellular calcium (Ca2+) and an increase in cyclic AMP (cAMP), resulting in heightened neuronal excitability.[1] this compound blocks this NPS-induced Ca2+ mobilization.[1][2] It has been shown to be selective for NPSR, with no significant activity at other tested G protein-coupled receptors.[1][2]

cluster_membrane Cell Membrane NPSR NPSR PLC PLC NPSR->PLC Activates AC AC NPSR->AC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP NPS Neuropeptide S (NPS) NPS->NPSR Binds Sha68 This compound Sha68->NPSR Blocks Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Leads to Excitability ↑ Neuronal Excitability Ca2->Excitability cAMP->Excitability

Figure 1: Simplified signaling pathway of NPSR and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on published literature.

Table 1: In Vitro Activity of this compound

Parameter Species/Cell Line Value Reference
IC₅₀ (NPSR Asn¹⁰⁷) Human 22.0 nM [1][6]
IC₅₀ (NPSR Ile¹⁰⁷) Human 23.8 nM [1][6]
IC₅₀ (mouse NPSR) Mouse (stable cell line) 48.7 ± 14.7 nM [1]

| pA₂ value | Mouse NPSR expressing cells | 8.06 |[4][5] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration Route Dose (mg/kg) T₁/₂ (hours) Cmax (ng/mL) Brain/Plasma Ratio Reference
Intravenous (i.v.) 1 0.74 - - [6]
Intraperitoneal (i.p.) 2.5 0.43 - - [1][6]
Intraperitoneal (i.p.) 5 - ~100 (plasma, 15 min) ~0.5 [1]

| Intraperitoneal (i.p.) | 50 | - | ~1000 (plasma, 15 min) | ~0.5 |[1] |

Table 3: Recommended Dosages for In Vivo Behavioral Studies in Mice

Behavioral Test Mouse Strain Dose (mg/kg) Administration Route Key Findings Reference
Locomotor Activity C57BL/6 5 i.p. Did not significantly block NPS-induced hyperactivity. [1]
Locomotor Activity C57BL/6 50 i.p. Antagonized NPS-induced horizontal and vertical activity. [1][2]
Locomotor Activity Not Specified 10-50 i.p. Counteracted stimulant effects of NPS but not caffeine. [4][5]
Righting Reflex Not Specified 10-50 i.p. Fully prevented the arousal-promoting action of NPS. [4][5]

| Open Field | Not Specified | Not Specified | i.p. | Slightly reduced anxiolytic-like effects of NPS. |[4][5] |

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity

This protocol is designed to evaluate the effect of this compound on baseline and Neuropeptide S (NPS)-induced locomotor activity in mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% Cremophor EL in saline)[1]

  • Neuropeptide S (NPS)

  • NPS vehicle (e.g., PBS with 0.1% BSA)[1]

  • Male C57BL/6 mice[1]

  • Open field arenas equipped with automated activity monitoring systems

  • Standard laboratory equipment (syringes, needles, etc.)

Procedure:

  • Animal Habituation: Place mice individually into the open field arenas and allow them to habituate for at least 2 hours prior to any injections.[1]

  • This compound Preparation: Dissolve this compound in the vehicle solution to achieve the desired final concentrations (e.g., for 5 mg/kg and 50 mg/kg doses).

  • This compound Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.

  • NPS Administration: 10 minutes after the i.p. injection, administer NPS or its vehicle. For central effects, intracerebroventricular (i.c.v.) injection is often used (e.g., 1 nmole NPS).[1]

  • Data Recording: Immediately after the second injection, record locomotor activity (horizontal and vertical movements) for a period of at least 90 minutes.[1]

  • Data Analysis: Analyze the data by binning activity into time blocks (e.g., 5-minute intervals) and calculating the cumulative activity. Compare treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).[1]

cluster_workflow Experimental Workflow: Locomotor Activity Habituation Habituation (2 hours) Injection1 i.p. Injection (this compound or Vehicle) Habituation->Injection1 Wait Wait (10 minutes) Injection1->Wait Injection2 i.c.v. Injection (NPS or Vehicle) Wait->Injection2 Record Record Activity (90 minutes) Injection2->Record Analysis Data Analysis Record->Analysis

Figure 2: Workflow for assessing the effect of this compound on locomotor activity in mice.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol assesses the anxiolytic or anxiogenic potential of this compound, or its ability to block NPS-induced anxiolysis.

Materials:

  • This compound

  • Vehicle solution

  • Neuropeptide S (NPS) (if testing antagonism)

  • Elevated Plus Maze apparatus

  • Video tracking software

  • Appropriate mouse or rat strains[4]

Procedure:

  • Drug Preparation and Administration: Prepare and administer this compound (e.g., 10-50 mg/kg, i.p.) or vehicle at a set time before the test (e.g., 30 minutes). If testing antagonism, administer NPS at the appropriate time point relative to the this compound injection.

  • Test Procedure:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to freely explore the maze for a standard duration (e.g., 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Behavioral Scoring: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect. Compare the data between treatment groups using statistical tests such as t-tests or ANOVA. It has been noted that this compound can fully prevent the anxiolytic-like effects of NPS in the rat EPM.[4][5]

Considerations and Limitations
  • Pharmacokinetics: this compound has been noted to have poor pharmacokinetic properties, which may limit its usefulness as a research tool.[4][5] The compound has a relatively short half-life.[6]

  • Solubility: this compound is a lipophilic compound.[1] Ensure appropriate vehicle solutions are used for complete dissolution. Tocris Bioscience suggests solubility in DMSO and ethanol (B145695) up to 100 mM.

  • Effects on Baseline Behavior: In most reported assays, this compound did not produce any significant behavioral effects when administered alone.[4][5] However, one study noted a reduction in basal horizontal activity at a 50 mg/kg dose, although this was not statistically significant across all treatment groups in that experiment.[1]

  • Species and Strain: The effects and optimal dosage may vary between different species (mice vs. rats) and even between different mouse strains. Pilot studies are recommended to determine the optimal dose for your specific experimental conditions.

References

Application Notes and Protocols: Sha-68 as a Tool to Investigate the Neuropeptide S Receptor (NPSR) in Memory Consolidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide S (NPS) and its cognate receptor (NPSR) have emerged as a significant neuromodulatory system implicated in a variety of physiological processes, including arousal, anxiety, and, notably, learning and memory.[1] The NPSR is a G-protein coupled receptor that, upon activation, stimulates both Gq and Gs signaling pathways, leading to increased intracellular calcium and cyclic AMP (cAMP) levels. This signaling cascade is believed to be a key mechanism through which NPS exerts its effects on synaptic plasticity and memory consolidation.

Sha-68 is a potent and selective non-peptide antagonist of the NPSR.[2][3] Its ability to block the effects of NPS makes it an invaluable pharmacological tool for elucidating the physiological roles of the NPS/NPSR system. These application notes provide detailed protocols for utilizing this compound to investigate the role of NPSR in memory consolidation, with a focus on in vivo behavioral paradigms.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueSpecies/Cell LineReference
IC₅₀ (NPSR Asn107) 22.0 nMHuman (HEK cells)[2][4]
IC₅₀ (NPSR Ile107) 23.8 nMHuman (HEK cells)[2][4]
IC₅₀ (mouse NPSR) 48.7 ± 14.7 nMMouse (HEK cells)[2]
pA₂ (human NPSR Asn107) 7.771Human (HEK cells)[2]
pA₂ (human NPSR Ile107) 7.554Human (HEK cells)[2]
pA₂ (mouse NPSR) 8.06Mouse (CHO cells)[5]
Kᵢ (NPSR Ile107) 47.7 nMHuman[2]
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterAdministration RouteDose (mg/kg)ValueUnitReference
T₁/₂ Intravenous (i.v.)10.74hours[4]
Clearance (CL) Intravenous (i.v.)14.29mL/min/kg[4]
Volume of Distribution (Vss) Intravenous (i.v.)12.53L/kg[4]
T₁/₂ Intraperitoneal (i.p.)2.50.43hours[4]
Clearance (CL) Intraperitoneal (i.p.)2.54.56mL/min/kg[4]
Table 3: Effect of this compound on NPS-Enhanced Memory Consolidation in the Inhibitory Avoidance Task
Treatment GroupNRetention Latency (seconds, mean ± SEM)Statistical Significance vs. Veh+NPSReference
Vehicle + Vehicle 9~150p < 0.05[6]
This compound + Vehicle 9~160p < 0.05[6]
Vehicle + NPS (1 nmol, i.c.v.) 25~250-[6]
This compound (50 mg/kg, i.p.) + NPS (1 nmol, i.c.v.) 26~175p < 0.05[6]

Mandatory Visualization

NPSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Gq Gq NPSR->Gq Gs Gs NPSR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ IP3->Ca release PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene Gene Expression (e.g., BDNF, c-Fos) pCREB->Gene Memory Memory Consolidation Gene->Memory Sha68 This compound Sha68->NPSR

NPSR Signaling Pathway in Memory Consolidation.

Inhibitory_Avoidance_Workflow cluster_day1 Day 1: Training cluster_day3 Day 3: Testing (48h later) Habituation Habituation to Apparatus (5 min) Training Training Trial: Place mouse in light compartment. Allow entry to dark compartment. Habituation->Training Shock Footshock (e.g., 0.5 mA, 1-3s) Training->Shock DrugAdmin This compound (50 mg/kg, i.p.) or Vehicle (Immediately post-training) Shock->DrugAdmin Testing Testing Trial: Place mouse in light compartment. Measure Measure Latency to Enter Dark Compartment Testing->Measure

Inhibitory Avoidance Experimental Workflow.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Materials:

  • This compound powder

  • Cremophor EL

  • Phosphate-buffered saline (PBS), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Insulin syringes with 28-30 gauge needles

Vehicle Preparation (10% Cremophor EL in PBS):

  • In a sterile microcentrifuge tube, add 100 µL of Cremophor EL.

  • Add 900 µL of sterile PBS to the tube.

  • Vortex vigorously for 1-2 minutes until a homogenous emulsion is formed.

This compound Solution Preparation (for a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL):

  • Calculate the required amount of this compound. For a 25g mouse, the dose is 1.25 mg. It is advisable to prepare a stock solution for a batch of animals. For example, to prepare 1 mL of a 12.5 mg/mL solution (sufficient for 10 x 25g mice):

  • Weigh 12.5 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of the 10% Cremophor EL vehicle to the tube.

  • Vortex vigorously for 5-10 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes. The final solution should be a clear or slightly hazy, homogenous suspension.[2]

Administration:

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.[2]

  • The typical injection volume is 100 µL for a 20-25g mouse.[2] Adjust the volume based on the animal's weight.

  • The timing of administration is critical and depends on the experimental paradigm. For investigating the consolidation phase, this compound is typically administered immediately after the training session.[6]

Protocol 2: Inhibitory Avoidance Task

Apparatus:

  • A two-chambered box with a light and a dark compartment separated by a guillotine door.[7]

  • The light compartment is typically illuminated, while the dark compartment is not.

  • The floor of the dark compartment consists of a grid of stainless steel bars connected to a shock generator.[7]

  • Apparatus dimensions for mice are typically around 30 x 20 x 30 cm (length x width x height).[8]

Procedure:

  • Habituation (Day 1):

    • Gently place the mouse in the light compartment of the apparatus for a 5-minute habituation period, with the guillotine door closed.

    • Return the mouse to its home cage.

  • Training (Day 1, immediately after habituation):

    • Place the mouse back into the light compartment.

    • After a brief acclimatization period (e.g., 10 seconds), open the guillotine door.

    • Once the mouse completely enters the dark compartment, close the guillotine door and deliver a mild footshock (e.g., 0.5 mA for 1-3 seconds).[6]

    • Immediately after the shock, administer this compound (50 mg/kg, i.p.) or vehicle as described in Protocol 1.[6]

    • Return the mouse to its home cage.

  • Testing (Day 3, 48 hours after training):

    • Place the mouse in the light compartment with the guillotine door open.

    • Record the latency of the mouse to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event. The maximum latency is typically set to 300 or 600 seconds.[6]

Protocol 3: Fear Conditioning (General Protocol)

Apparatus:

  • A conditioning chamber with a grid floor for delivering footshocks.

  • A sound generator for the conditioned stimulus (CS; e.g., a tone).

  • A video camera to record and score freezing behavior.

Procedure:

  • Habituation (Day 1):

    • Place the mouse in the conditioning chamber for 10-15 minutes to allow for exploration and to establish a baseline level of activity. No stimuli are presented.

  • Conditioning (Day 2):

    • Administer this compound or vehicle at a predetermined time before training (e.g., 30 minutes prior to conditioning to investigate effects on acquisition).

    • Place the mouse in the conditioning chamber.

    • After a baseline period (e.g., 2-3 minutes), present the CS (e.g., a 30-second, 80 dB tone).

    • During the last 2 seconds of the CS, deliver a mild footshock (the unconditioned stimulus, US; e.g., 0.5-0.7 mA for 0.5-1 second).

    • Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval of 1-2 minutes.

    • To study memory consolidation, administer this compound immediately after the conditioning session.

  • Contextual Fear Testing (Day 3):

    • Place the mouse back into the same conditioning chamber for a 5-8 minute session without presenting the CS or US.

    • Measure the percentage of time the mouse spends freezing, which is a common measure of fear in rodents.

  • Cued Fear Testing (Day 4):

    • Place the mouse in a novel context (different in shape, color, and odor from the conditioning chamber).

    • After a baseline period, present the CS (tone) for a sustained period (e.g., 3-5 minutes) without the US.

    • Measure the percentage of time the mouse spends freezing in response to the cue.

Concluding Remarks

This compound is a valuable tool for dissecting the role of the NPSR in memory consolidation. The protocols outlined above provide a framework for investigating its effects in robust behavioral paradigms. Given its pharmacokinetic profile, careful consideration of the timing of administration is crucial for interpreting the results. By using this compound, researchers can further unravel the complex mechanisms by which the NPS/NPSR system modulates cognitive function, potentially paving the way for novel therapeutic strategies for memory-related disorders.

References

Application Notes and Protocols for Calcium Mobilization Assay Using Sha-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sha-68 is a potent and selective non-peptide antagonist of the Neuropeptide S Receptor (NPSR).[1][2] NPSR is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Neuropeptide S (NPS), couples to Gq proteins to initiate a signaling cascade resulting in the mobilization of intracellular calcium.[3][4] This makes the measurement of intracellular calcium flux a reliable method for assessing the activity of NPSR and the antagonistic properties of compounds like this compound.[5][6]

These application notes provide a detailed protocol for utilizing this compound in a cell-based calcium mobilization assay to determine its antagonistic activity at the NPSR. The protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.

Principle of the Assay

The calcium mobilization assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.[4][7] The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane.[7][8] Inside the cell, esterases cleave the acetoxymethyl (AM) group, trapping the dye in the cytoplasm.[7][8] When the dye binds to calcium ions released from intracellular stores, its fluorescence intensity increases significantly. This change in fluorescence is directly proportional to the intracellular calcium concentration and can be monitored in real-time using a fluorescence plate reader.[7] As an antagonist, this compound will inhibit the NPS-induced calcium mobilization.[6][9]

Signaling Pathway

Activation of the Neuropeptide S Receptor (NPSR), a Gq-coupled receptor, by its agonist (Neuropeptide S) initiates the dissociation of the Gαq subunit. Gαq activates Phospholipase C (PLC), which then cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3). IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is the signal measured in the assay.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NPS Neuropeptide S (NPS) NPSR NPSR (GPCR) NPS->NPSR Binds Gq Gq Protein NPSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release IP3R->Ca_ER Opens channel Sha68 This compound (Antagonist) Sha68->NPSR Blocks

Caption: NPSR Gq signaling pathway leading to calcium mobilization.

Data Presentation

The potency of this compound as an NPSR antagonist is typically determined by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against different NPSR variants.

CompoundTargetAssayIC50 (nM)Reference
This compoundHuman NPSR Asn107Calcium Mobilization22.0[2]
This compoundHuman NPSR Ile107Calcium Mobilization23.8[2]
This compoundMouse NPSRCalcium Mobilization48.7 ± 14.7[6]

Experimental Protocol

This protocol details the steps for a calcium mobilization assay to evaluate the antagonistic activity of this compound on cells expressing NPSR.

Materials and Reagents
  • Cells: HEK293 or CHO cells stably expressing the Neuropeptide S Receptor (NPSR).

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well black-walled, clear-bottom cell culture plates.

  • Coating Agent (optional): Poly-L-lysine.[5]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM (or similar).

  • Pluronic F-127: To aid in dye solubilization.

  • Probenecid (B1678239) (optional): Anion transport inhibitor to prevent dye leakage from cells like CHO or HeLa.[3][5]

  • This compound: Stock solution in DMSO (e.g., 10 mM).[6]

  • Neuropeptide S (NPS): Agonist stock solution in an appropriate buffer.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FlexStation® or FLIPR®).

Experimental Workflow

Assay_Workflow A 1. Cell Seeding Seed NPSR-expressing cells in a 96-well plate. B 2. Cell Culture Incubate overnight to allow cell attachment. A->B C 3. Dye Loading Load cells with a calcium- sensitive dye (e.g., Fluo-4 AM). B->C D 4. Compound Incubation Pre-incubate cells with varying concentrations of this compound. C->D E 5. Agonist Addition Stimulate cells with NPS using a fluorescence plate reader. D->E F 6. Data Acquisition Measure fluorescence intensity kinetically. E->F G 7. Data Analysis Calculate IC50 value for this compound. F->G

Caption: Experimental workflow for the calcium mobilization assay.

Detailed Methodology

1. Cell Preparation and Seeding a. Culture NPSR-expressing cells in T-75 flasks until they reach 80-90% confluency. b. On the day before the assay, detach the cells using trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[5] e. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a monolayer.

2. Preparation of Solutions a. This compound Dilutions: Prepare serial dilutions of this compound in assay buffer from the 10 mM DMSO stock. The final DMSO concentration in the well should be less than 0.5%.[6] b. NPS Solution: Prepare the NPS agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment. c. Dye Loading Solution: Prepare the dye loading solution by diluting Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to facilitate dye loading. If using cells that require it, add probenecid to a final concentration of 2.5 mM.[5]

3. Dye Loading a. Gently remove the culture medium from the wells. b. Add 100 µL of the dye loading solution to each well. c. Incubate the plate for 45-60 minutes at 37°C, protected from light.[10] d. After incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of assay buffer in each well.

4. Antagonist Incubation a. Add the desired volume of the diluted this compound solutions to the corresponding wells. For a 10-point dose-response curve, this would typically be in triplicate. b. Include vehicle control wells (assay buffer with the same final DMSO concentration) and positive control wells (no antagonist). c. Incubate the plate for 10-20 minutes at room temperature or 37°C.[6]

5. Measurement of Calcium Mobilization a. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Set the instrument to measure fluorescence kinetically (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4). c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. Using the instrument's automated injector, add the NPS agonist solution to all wells simultaneously. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.

6. Data Analysis a. The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence. b. For antagonist experiments, normalize the data. The response in the vehicle control wells (NPS alone) represents 0% inhibition, and the response in wells with no NPS stimulation (or a maximally inhibited response) represents 100% inhibition. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal or No Response Poor dye loadingOptimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used.
Low receptor expressionUse a higher passage of cells or re-verify receptor expression.
Inactive agonistVerify the activity and concentration of the NPS stock solution.
High Background Fluorescence Incomplete removal of extracellular dyePerform wash steps carefully and thoroughly after dye loading.
Compound autofluorescenceTest the fluorescence of this compound in a cell-free system.
High Well-to-Well Variability Uneven cell seedingEnsure a homogenous cell suspension and careful pipetting during seeding.
Cell damage during washingHandle cells gently during all washing steps.

By following this detailed protocol, researchers can effectively utilize this compound to study the pharmacology of the Neuropeptide S Receptor and screen for other potential modulators of this important signaling pathway.

References

Intraperitoneal Administration of Sha-68: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedures for the intraperitoneal (i.p.) administration of Sha-68, a selective antagonist of the Neuropeptide S (NPS) receptor (NPSR).[1][2] this compound is a valuable tool for investigating the physiological and pharmacological roles of the NPS/NPSR system in vivo.[3][4] These protocols are intended for use by researchers in neuroscience, pharmacology, and drug development. The provided methodologies are based on established in vivo studies and include details on preparation, administration, and expected outcomes.

Introduction

This compound, chemically known as 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, is a non-peptide antagonist of the Neuropeptide S receptor.[1][4] It functions by blocking NPS-induced intracellular calcium mobilization.[3][4] In animal models, peripheral administration of this compound has been shown to antagonize the central effects of NPS, such as hyperlocomotion and stereotypic behaviors.[3][4] Due to its ability to penetrate the blood-brain barrier and reach pharmacologically relevant concentrations in the brain after intraperitoneal injection, this compound is a critical tool for studying the NPS system.[3][4]

Data Presentation

In Vitro Potency of this compound
Receptor VariantIC50 (nM)Reference
Human NPSR Asn10722.0[5]
Human NPSR Ile10723.8[5]
Mouse NPSR48.7 ± 14.7[3]
In Vivo Efficacy of this compound (50 mg/kg, i.p.) in Mice
Behavioral Effect of NPS (1 nmole, i.c.v.)Antagonism by this compoundReference
Increased Horizontal Activity~50% reduction[3]
Increased Vertical Activity & Stereotypic BehaviorPartial antagonism[3]
Arousal-promoting actionFully prevented[2]
Pharmacokinetic Parameters of this compound in Mice
Administration RouteDose (mg/kg)Half-life (T1/2)Clearance (CL)Volume of Distribution (Vss)Reference
Intravenous (i.v.)10.74 hours4.29 mL/min/kg2.53 L/kg[5]
Intraperitoneal (i.p.)2.50.43 hours4.56 mL/min/kgNot Reported[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

Materials:

  • This compound powder

  • Cremophor EL

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Prepare a 10% Cremophor EL solution by mixing one part Cremophor EL with nine parts sterile saline or PBS.

  • Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and injection volume.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the 10% Cremophor EL vehicle to the tube. The volume should be calculated to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse receiving 10 mL/kg).

    • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming may be required to aid dissolution, but care should be taken to avoid degradation.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 2: Intraperitoneal Administration of this compound in Mice

Materials:

  • Prepared this compound solution

  • Experimental animals (e.g., male C57BL/6 mice)

  • Appropriate animal restraints

  • Sterile syringes (e.g., 1 mL) with needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize the mice to the experimental room for at least 2 hours before the procedure.

  • Dosage Calculation: Weigh each mouse immediately before injection to accurately calculate the volume of this compound solution to be administered. The typical injection volume is 10 mL/kg.

  • Administration:

    • Securely restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly with its head pointing downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.

    • Gently inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Timing: For antagonizing the effects of centrally administered NPS, this compound is typically injected 10 minutes prior to the intracerebroventricular (i.c.v.) injection of NPS.[3]

  • Observation: Monitor the animals for any adverse reactions following the injection.

Visualization of Pathways and Workflows

Sha68_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR Binds and Activates Gq Gq Protein NPSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Activation) Ca_release->Cellular_Response Leads to Sha68 This compound Sha68->NPSR Antagonizes

Caption: this compound Signaling Pathway Antagonism.

Experimental_Workflow start Start acclimatize Acclimatize Mice (e.g., 2 hours) start->acclimatize prepare_sha68 Prepare this compound Solution (in 10% Cremophor EL) acclimatize->prepare_sha68 weigh_mice Weigh Mice prepare_sha68->weigh_mice inject_sha68 Administer this compound (i.p.) (e.g., 5-50 mg/kg) weigh_mice->inject_sha68 wait Wait 10 minutes inject_sha68->wait inject_nps Administer NPS (i.c.v.) (e.g., 1 nmole) or Vehicle wait->inject_nps behavioral_assay Conduct Behavioral Assay (e.g., Locomotor Activity) inject_nps->behavioral_assay data_analysis Data Collection & Analysis behavioral_assay->data_analysis end End data_analysis->end

Caption: In Vivo Experimental Workflow for this compound.

References

Application Notes and Protocols: Sha-68 in the Study of Arousal and Wakefulness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sha-68, a selective antagonist of the Neuropeptide S (NPS) receptor, and its utility in neuroscience research, particularly in the investigation of arousal and wakefulness. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.

Introduction

Neuropeptide S (NPS) is a 20-amino acid peptide that has been identified as a potent regulator of arousal, wakefulness, and anxiety-like behaviors.[1][2] It exerts its effects through the Neuropeptide S receptor (NPSR), a G protein-coupled receptor. The NPS/NPSR system is a key area of interest for understanding the neural circuits that govern sleep and wakefulness and for the development of novel therapeutics for sleep disorders and anxiety.

This compound is a selective, non-peptide antagonist of the NPSR.[3][4][5] Its ability to block the actions of NPS makes it an invaluable tool for elucidating the physiological roles of the NPS system. In preclinical studies, this compound has been instrumental in demonstrating the involvement of NPS in promoting wakefulness and locomotor activity.[4][5] However, researchers should be aware of its limited blood-brain barrier penetration, which may necessitate higher doses or direct central administration for in vivo experiments.[4][5]

Mechanism of Action

This compound functions as a competitive antagonist at the NPSR.[5] It binds to the receptor, thereby preventing the endogenous ligand, NPS, from binding and initiating downstream signaling cascades. The activation of NPSR by NPS typically leads to the mobilization of intracellular calcium (Ca2+).[2][4] this compound effectively blocks this NPS-induced Ca2+ mobilization.[4][5] Studies have shown that this compound is highly selective for the NPSR, with no significant activity at a range of other G protein-coupled receptors.[1][4]

Signaling Pathway of NPS and Inhibition by this compound

NPS_Sha68_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds & Activates Sha68 This compound Sha68->NPSR Binds & Blocks Gq Gq Protein NPSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Arousal Increased Arousal & Wakefulness Ca_release->Arousal

Caption: NPS binds to its receptor (NPSR) to promote arousal, a process blocked by this compound.

Data Presentation

In Vitro Activity of this compound
ParameterNPSR VariantValueReference
IC₅₀ Human NPSR Asn¹⁰⁷22.0 nM[4][6]
Human NPSR Ile¹⁰⁷23.8 nM[4][6]
Mouse NPSR48.7 ± 14.7 nM[4]
pA₂ Human NPSR Asn¹⁰⁷7.771[4]
Human NPSR Ile¹⁰⁷7.554[4]
Mouse NPSR8.06[5]
In Vivo Effects of this compound in Mice
ExperimentTreatmentDoseEffectReference
Locomotor Activity NPS (i.c.v.) + this compound (i.p.)1 nmol NPS + 50 mg/kg this compoundReduced NPS-induced horizontal activity by ~50%[4]
NPS (i.c.v.) + this compound (i.p.)1 nmol NPS + 5 mg/kg this compoundNo significant effect on NPS-induced horizontal activity[4]
Righting Reflex Assay NPS + this compoundNot specifiedFully prevented the arousal-promoting action of NPS[5][7]
Pharmacokinetic Parameters of this compound
Route of AdministrationParameterValueSpeciesReference
Intravenous (i.v.) T₁/₂0.74 hoursMouse[6]
CL4.29 mL/min/kgMouse[6]
Vss2.53 L/kgMouse[6]
Intraperitoneal (i.p.) T₁/₂0.43 hoursMouse[6]
CL4.56 mL/min/kgMouse[6]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Objective: To determine the antagonistic activity of this compound on NPS-induced intracellular calcium mobilization in cells expressing the NPSR.

Materials:

  • HEK293 cells stably expressing the human or mouse NPSR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Neuropeptide S (NPS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Culture: Culture the NPSR-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C, following the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of NPS.

  • Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a pre-determined concentration of NPS (typically the EC₅₀ concentration) to all wells simultaneously. Measure the fluorescence intensity before and after the addition of NPS.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro Calcium Mobilization Assay

Caption: A stepwise workflow for assessing the antagonistic effect of this compound.

Protocol 2: In Vivo Locomotor Activity Assessment in Mice

Objective: To evaluate the ability of systemically administered this compound to antagonize the hyperlocomotor effects of centrally administered NPS.

Materials:

  • Adult male C57BL/6 mice

  • This compound

  • Neuropeptide S (NPS)

  • Vehicle for this compound (e.g., saline with a solubilizing agent)

  • Artificial cerebrospinal fluid (aCSF) for NPS

  • Open field activity chambers equipped with infrared beams

  • Intracerebroventricular (i.c.v.) injection cannulae and infusion pump

  • Intraperitoneal (i.p.) injection syringes

Procedure:

  • Animal Preparation: House the mice individually and allow them to acclimate to the housing conditions for at least one week. If performing i.c.v. injections, surgically implant guide cannulae targeting a cerebral ventricle and allow for a post-operative recovery period.

  • Habituation: On the day of the experiment, place the mice in the open field chambers and allow them to habituate for at least 60 minutes.

  • Drug Administration:

    • Administer this compound (e.g., 5 or 50 mg/kg) or its vehicle via i.p. injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer NPS (e.g., 1 nmol) or aCSF via i.c.v. infusion.

  • Data Recording: Immediately after the i.c.v. injection, begin recording locomotor activity (e.g., horizontal and vertical movements) for a period of 90-120 minutes.

  • Data Analysis: Quantify the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled and other activity parameters between the different treatment groups (Vehicle + aCSF, Vehicle + NPS, this compound + NPS) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Mouse Righting Reflex Assay

Objective: To assess the arousal-promoting effects of NPS and their antagonism by this compound. The righting reflex is the correction of the body's orientation when it is taken out of its normal upright position. A faster recovery from anesthesia-induced loss of this reflex indicates a state of heightened arousal.

Materials:

  • Adult male mice

  • This compound

  • Neuropeptide S (NPS)

  • A short-acting anesthetic (e.g., a combination of ketamine and xylazine)

  • Vehicle for drugs

  • Administration tools (i.p. syringes, i.c.v. infusion setup)

Procedure:

  • Drug Pretreatment: Administer this compound or its vehicle (i.p.) followed by NPS or its vehicle (i.c.v.) according to the desired pretreatment times.

  • Anesthesia Induction: At a fixed time after the final drug administration, induce anesthesia with a dose of ketamine/xylazine sufficient to cause loss of the righting reflex.

  • Assessment of Righting Reflex: Immediately after the anesthetic injection, place the mouse on its back in a clean cage.

  • Latency Measurement: Start a stopwatch and measure the time it takes for the mouse to right itself (i.e., to return to a prone position with all four paws on the cage floor).

  • Data Analysis: Compare the latency to recover the righting reflex across the different treatment groups. A shorter latency in the NPS-treated group compared to the control group would indicate a pro-arousal effect. An increase in latency in the this compound + NPS group compared to the NPS alone group would demonstrate the antagonistic effect of this compound. Use appropriate statistical methods for comparison.

This comprehensive guide provides the foundational knowledge and practical protocols for utilizing this compound as a tool to investigate the roles of the NPS/NPSR system in arousal and wakefulness. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for Ex vivo Brain Slice Electrophysiology with Sha-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sha-68 is a selective, non-peptide antagonist of the Neuropeptide S (NPS) receptor (NPSR).[1][2][3] It is a valuable pharmacological tool for investigating the physiological roles of the NPS system in various brain circuits. This document provides detailed application notes and protocols for the use of this compound in ex vivo brain slice electrophysiology, a powerful technique to study the effects of compounds on neuronal activity and synaptic transmission at the cellular level.[4]

NPS is known to modulate arousal, anxiety, and memory consolidation.[3] The NPSR is a G-protein coupled receptor that, upon activation, can lead to cellular excitability, primarily through Gq and Gs signaling pathways, resulting in the mobilization of intracellular calcium.[5][6] this compound competitively antagonizes these effects.[2][6] These protocols will enable researchers to investigate the impact of blocking NPSR signaling on neuronal function with high fidelity.

Data Presentation

Pharmacological Properties of this compound
PropertyValueSpecies/SystemReference
Mechanism of Action Selective, non-peptide competitive antagonist of the Neuropeptide S receptor (NPSR)Human, Mouse[1][2]
IC50 (NPSR Asn107) 22.0 nMHuman[7][8]
IC50 (NPSR Ile107) 23.8 nMHuman[7][8]
IC50 (mouse NPSR) 48.7 ± 14.7 nMMouse[5]
pA2 (mouse NPSR) 8.06Mouse[2][6]
Binding Affinity (Ki) ~50 nMNot Specified[6]
Solubility Soluble to 100 mM in DMSO and ethanol
Recommended Working Concentrations for Ex vivo Brain Slices
ParameterRecommended ValueJustification
Stock Solution Concentration 10-100 mM in DMSOHigh concentration for minimal volume application to the bath.
Final Bath Concentration 1-10 µMThis concentration range is above the IC50 to ensure adequate tissue penetration and receptor occupancy in the slice preparation. The optimal concentration should be determined empirically for each brain region and neuronal population.

Experimental Protocols

I. Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[4][9][10][11]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Ice-cold slicing solution (see recipe below)

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, spatula)

  • Petri dishes

  • Super glue

  • Recovery chamber

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

Solutions:

Slicing Solution (Glycerol-based) Concentration (in mM)
Glycerol250
KCl2.5
NaH2PO41.25
NaHCO325
Glucose25
MgCl27
CaCl20.5
Artificial Cerebrospinal Fluid (aCSF) Concentration (in mM)
NaCl124
KCl2.5
NaH2PO41.25
NaHCO326
Glucose10
MgCl21
CaCl22

Procedure:

  • Preparation: Vigorously bubble both the slicing solution and aCSF with carbogen for at least 30 minutes prior to use. Chill the slicing solution to 0-4°C.

  • Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, perform a transcardial perfusion with ice-cold, carbogenated slicing solution until the liver is cleared of blood.

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.

  • Slicing:

    • Mount the brain onto the vibratome stage. For specific brain regions, blocking cuts may be necessary.

    • Submerge the mounted brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.

    • Cut slices at the desired thickness (typically 250-350 µm).

  • Recovery:

    • Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-35°C.

    • Allow slices to recover for at least 1 hour before commencing recordings.

II. Electrophysiological Recording with this compound Application

This protocol describes whole-cell patch-clamp recordings to assess the effect of this compound on neuronal activity.

Materials:

  • Prepared brain slices in aCSF

  • Recording chamber on an upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (3-6 MΩ)

  • Micromanipulator

  • Perfusion system

  • This compound stock solution (in DMSO)

  • NPS (optional, for confirming antagonism)

Internal Solution for Patch Pipettes (Example for voltage-clamp):

ComponentConcentration (in mM)
Cs-MeSO3120
CsCl10
HEPES10
EGTA10
Mg-ATP4
Na-GTP0.3
QX-3145 (optional, to block action potentials)

Procedure:

  • Slice Transfer: Transfer a recovered brain slice to the recording chamber, continuously perfusing with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Cell Identification: Identify the target neurons in the desired brain region using the microscope.

  • Patching: Approach a neuron with a micropipette filled with internal solution and establish a gigaohm seal.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline neuronal activity (e.g., spontaneous postsynaptic currents in voltage-clamp or resting membrane potential and firing rate in current-clamp) for a stable period (e.g., 5-10 minutes).

  • Application of this compound:

    • Dilute the this compound stock solution into the aCSF to the final desired concentration (e.g., 1-10 µM).

    • Switch the perfusion to the aCSF containing this compound.

    • Record the neuronal activity in the presence of this compound for 10-20 minutes, or until a stable effect is observed.

  • (Optional) Confirmation of Antagonism:

    • To confirm that this compound is blocking NPSR, co-apply the NPSR agonist, Neuropeptide S (NPS), with this compound. The effect of NPS should be attenuated or blocked compared to the application of NPS alone.

  • Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of the effect.

Visualizations

Signaling Pathway of the Neuropeptide S Receptor (NPSR)

npsr_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NPSR NPSR Gq Gq NPSR->Gq Gs Gs NPSR->Gs PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP NPS Neuropeptide S (NPS) (Agonist) NPS->NPSR Activates Sha68 This compound (Antagonist) Sha68->NPSR Blocks Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC Activation DAG->PKC Excitability Increased Neuronal Excitability Ca2->Excitability PKC->Excitability PKA PKA Activation cAMP->PKA PKA->Excitability

Caption: NPSR signaling cascade and the antagonistic action of this compound.

Experimental Workflow for Ex vivo Electrophysiology with this compound

workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis anesthesia 1. Anesthesia & Perfusion dissection 2. Brain Extraction anesthesia->dissection slicing 3. Vibratome Slicing dissection->slicing recovery 4. Slice Recovery (aCSF, 32-35°C) slicing->recovery transfer 5. Transfer Slice to Recording Chamber recovery->transfer patch 6. Obtain Whole-Cell Patch Clamp transfer->patch baseline 7. Record Baseline Activity (5-10 min) patch->baseline drug_app 8. Apply this compound (1-10 µM) baseline->drug_app washout 9. Washout with Control aCSF drug_app->washout analysis 10. Analyze Changes in: - Firing Rate - Membrane Potential - Postsynaptic Currents washout->analysis

Caption: Workflow for investigating this compound in ex vivo brain slices.

References

How to prepare Sha-68 solutions from powder

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Sha-68

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of solutions of this compound from its powdered form for use in research and drug development. This compound is a selective antagonist for the Neuropeptide S receptor (NPSR) and can be utilized in both in vitro and in vivo experimental settings.[1][2][3][4]

Compound Information and Properties

This compound, with the chemical name N-[(4-Fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, is a selective antagonist of the Neuropeptide S receptor. It has been demonstrated to block NPS-induced Ca2+ mobilization and shows displaceable binding to the NPSR in the nanomolar range.[1][2][3] The compound has also been shown to be effective in antagonizing NPS-induced behaviors in animal models following intraperitoneal administration.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 445.49 g/mol
Formula C₂₆H₂₄FN₃O₃
CAS Number 847553-89-3
Purity ≥98%
Appearance Powder[5]
Storage Store powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[5]

Table 2: Solubility Data for this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)NotesReference
DMSO 100 mM - 224.47 mM44.55 mg/mL - 100 mg/mLUltrasonic assistance may be required. Use newly opened, non-hygroscopic DMSO.[1][5]
Ethanol 100 mM44.55 mg/mL

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting concentration for in vitro experiments such as cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 445.49 g/mol = 4.45 mg

  • Weighing the Powder:

    • Carefully weigh out 4.45 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the powder does not fully dissolve, sonicate the solution for 5-10 minutes.[1][5]

  • Storage of Stock Solution:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[5]

Note on Dilutions: For cell-based assays, the DMSO stock solution should be diluted into an appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1% v/v) to avoid solvent-induced cellular toxicity.[2]

Preparation of Solutions for In Vivo Studies

This protocol outlines the preparation of a this compound solution for intraperitoneal (i.p.) injection in mice, based on published studies.[2][3]

Materials:

  • This compound powder

  • Cremophor EL

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation:

    • Prepare a 10% Cremophor EL solution in PBS. For example, to make 10 mL of the vehicle, add 1 mL of Cremophor EL to 9 mL of PBS.

    • Vortex the solution until the Cremophor EL is fully dispersed.

  • Calculating the Required Amount of this compound:

    • Determine the desired final concentration of this compound. A previously used dose is 50 mg/kg.[2][3]

    • For a 25g mouse, a 50 mg/kg dose would require 1.25 mg of this compound.

    • Assuming an injection volume of 100 µL, the concentration of the dosing solution would be 12.5 mg/mL.

  • Dissolving this compound:

    • Weigh the required amount of this compound and place it in a sterile conical tube.

    • Add the 10% Cremophor EL in PBS vehicle to the powder.

    • Vortex the mixture vigorously until the this compound is completely dissolved. The solution may require gentle warming or sonication to fully dissolve.

  • Administration:

    • The prepared solution should be administered via intraperitoneal injection.[2][3] For a 50 mg/kg dose, a volume of 100 µL is typically used for mice.[2]

Visualizations

Experimental Workflow: Solution Preparation

G cluster_0 In Vitro Stock Solution (10 mM in DMSO) cluster_1 In Vivo Dosing Solution (e.g., 50 mg/kg) weigh_powder_vitro 1. Weigh 4.45 mg of this compound Powder add_dmso 2. Add 1 mL of Anhydrous DMSO weigh_powder_vitro->add_dmso dissolve_vitro 3. Vortex and/or Sonicate to Dissolve add_dmso->dissolve_vitro aliquot_store_vitro 4. Aliquot and Store at -20°C or -80°C dissolve_vitro->aliquot_store_vitro prepare_vehicle 1. Prepare Vehicle: 10% Cremophor EL in PBS add_vehicle 3. Add Vehicle to Powder prepare_vehicle->add_vehicle weigh_powder_vivo 2. Weigh Required Mass of this compound weigh_powder_vivo->add_vehicle dissolve_vivo 4. Vortex to Dissolve add_vehicle->dissolve_vivo administer 5. Administer via i.p. Injection dissolve_vivo->administer

Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.

Signaling Pathway: this compound Antagonism of NPSR

G NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR Binds & Activates Gq Gq Protein NPSR->Gq Activates Sha68 This compound Sha68->NPSR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response Leads to

Caption: this compound acts as an antagonist at the NPSR, blocking NPS-mediated signaling.

References

Application Notes & Protocols: Utilizing SHA 68 to Interrogate Neuropeptide S (NPS) Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The compound "Sha-68" is commonly referred to in scientific literature as SHA 68 . This document will use the latter, more prevalent nomenclature.

Introduction

Neuropeptide S (NPS) is a 20-amino-acid neurotransmitter that modulates a variety of physiological functions, including arousal, wakefulness, anxiety, and memory.[1][2][3] It exerts its effects by activating the Neuropeptide S receptor (NPSR), a G-protein coupled receptor (GPCR).[3][4] Upon activation, NPSR couples to Gαs and Gαq proteins, initiating signaling cascades that lead to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and mobilization of intracellular calcium (Ca²+), respectively.[5]

SHA 68 is a potent, selective, and non-peptide antagonist of the NPSR.[6][7] Its ability to competitively block the binding of NPS to its receptor makes it an invaluable pharmacological tool for studying the physiological roles of the NPS/NPSR system and for dissecting its downstream signaling pathways.[1][8] This document provides detailed protocols for using SHA 68 to block NPS-induced signaling in vitro.

NPS Receptor Signaling Pathway and Mechanism of SHA 68 Inhibition

NPS binding to NPSR initiates a dual signaling cascade. The receptor's coupling to Gαs activates adenylyl cyclase, which converts ATP to cAMP. Concurrently, NPSR coupling to Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²+ into the cytoplasm.[9] These signals can further propagate to activate downstream effectors like the MAPK/ERK pathway.[10]

SHA 68 acts as a competitive antagonist, binding to the NPSR and preventing the endogenous ligand NPS from activating these pathways.[7][11]

NPS_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling NPSR NPSR Gs Gαs NPSR->Gs Gq Gαq NPSR->Gq NPS Neuropeptide S (NPS) NPS->NPSR Activates SHA68 SHA 68 SHA68->NPSR Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Response Cellular Response cAMP->Response Ca Intracellular Ca²⁺ Release IP3->Ca ERK p-ERK Activation Ca->ERK Ca->Response ERK->Response

Caption: NPS signaling pathway and the inhibitory action of SHA 68.

In Vitro Pharmacological Data

SHA 68 potently inhibits NPS-induced signaling across various assays and receptor isoforms. The following table summarizes its inhibitory activity.

ParameterReceptor VariantAssay TypeValueReference
IC₅₀ Human NPSR Asn¹⁰⁷Ca²⁺ Mobilization22.0 nM[1][10]
IC₅₀ Human NPSR Ile¹⁰⁷Ca²⁺ Mobilization23.8 nM[1][10]
IC₅₀ Mouse NPSRCa²⁺ Mobilization48.7 ± 14.7 nM[1]
IC₅₀ NPSR (unspecified)ERK Activation (HTRF)14 nM[10]
Kᵢ NPSR Ile¹⁰⁷Radioligand Binding47.7 nM[1]
pA₂ Human NPSR Asn¹⁰⁷Ca²⁺ Mobilization7.77[1]
pA₂ Mouse NPSRCa²⁺ Mobilization8.06[7][11]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory effect of SHA 68 on the primary NPS-induced signaling pathways. Researchers should optimize concentrations and incubation times for their specific cell systems.

This assay measures the ability of SHA 68 to block the increase in intracellular calcium triggered by NPS.

Calcium_Workflow cluster_workflow Calcium Mobilization Assay Workflow A 1. Seed NPSR-expressing cells (e.g., HEK293, CHO) in a 96-well black, clear-bottom plate B 2. Culture for 24-48 hours A->B C 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Pre-incubate with varying concentrations of SHA 68 (or vehicle) for 10-20 min C->D E 5. Stimulate with NPS (EC₅₀ to EC₈₀ concentration) D->E F 6. Measure fluorescence intensity immediately using a plate reader E->F G 7. Analyze data to determine IC₅₀ F->G cAMP_Workflow cluster_workflow cAMP Accumulation Assay Workflow A 1. Seed NPSR-expressing cells in a suitable multi-well plate B 2. Pre-incubate with varying concentrations of SHA 68 in the presence of a PDE inhibitor A->B C 3. Stimulate with NPS for a defined period (e.g., 30 min) B->C D 4. Lyse the cells to release intracellular cAMP C->D E 5. Quantify cAMP levels using a commercial kit (e.g., HTRF, ELISA) D->E F 6. Analyze data to determine IC₅₀ E->F WB_Workflow cluster_workflow Western Blot Workflow for p-ERK A 1. Culture NPSR-expressing cells to ~80-90% confluency B 2. Serum-starve cells overnight A->B C 3. Pre-treat with SHA 68 or vehicle B->C D 4. Stimulate with NPS for 5-15 min C->D E 5. Lyse cells and quantify protein D->E F 6. Perform SDS-PAGE and transfer to PVDF membrane E->F G 7. Probe with primary antibodies (anti-p-ERK, anti-total-ERK) F->G H 8. Incubate with secondary antibody and detect signal G->H I 9. Quantify band density and normalize p-ERK to total ERK H->I

References

Troubleshooting & Optimization

Improving Sha-68 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Sha-68, with a specific focus on overcoming its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

This compound is practically insoluble in water and aqueous buffers[1]. Therefore, a water-miscible organic solvent is required to prepare a concentrated stock solution. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO) and ethanol[1].

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). Why did this happen and how can I prevent it?

This is a common phenomenon known as "crashing out" that occurs with compounds that have low aqueous solubility[2]. When the DMSO stock is introduced to the aqueous environment, the overall polarity of the solvent increases dramatically, causing the hydrophobic compound to precipitate[2].

To prevent this, follow these critical steps:

  • Add Stock to Buffer: Always add the small volume of your DMSO stock solution to the larger volume of aqueous buffer, never the other way around.

  • Rapid Mixing: Ensure rapid and uniform dispersion by vortexing or stirring the aqueous solution while adding the DMSO stock[2].

  • Use Intermediate Dilutions: Prepare intermediate dilutions of your stock in the organic solvent (e.g., 100% DMSO) before making the final dilution into the aqueous buffer. This prevents localized high concentrations of the compound from precipitating upon contact with the aqueous phase[2].

  • Limit Final Solvent Concentration: Keep the final concentration of the organic solvent in your working solution to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in your experiments[3].

Q3: Can I use warming or sonication to help dissolve this compound?

Yes, gentle warming (e.g., to 37°C) and brief sonication in a water bath can be effective methods to aid in the initial dissolution of this compound in an organic solvent and to help redissolve minor precipitation[2][3]. However, avoid excessive or prolonged heating, which could potentially degrade the compound.

Q4: Are there alternative methods to improve the aqueous solubility of this compound for in vivo studies?

For in vivo administration, where high concentrations of DMSO may be toxic, other formulation strategies can be explored. These include the use of co-solvents (like polyethylene (B3416737) glycol or propylene (B89431) glycol), creating solid dispersions, or forming inclusion complexes[4][5][6]. These advanced techniques often require formulation expertise to develop a stable and effective delivery system.

Quantitative Data Summary

Table 1: Solubility Profile of this compound

SolventMaximum ConcentrationSource(s)
Dimethyl Sulfoxide (DMSO)100 mM (~44.55 mg/mL)
Ethanol100 mM (~44.55 mg/mL)
Water / Aqueous BuffersInsoluble[1]

Table 2: Biological Activity of this compound

TargetAssayValueSource(s)
Human NPSR Asn¹⁰⁷IC₅₀22.0 nM[7][8]
Human NPSR Ile¹⁰⁷IC₅₀23.8 nM[7][8]
Mouse NPSRpA₂8.06[9]

Table 3: Pharmacokinetic Properties of this compound (in vivo mouse model)

AdministrationParameterValueSource(s)
Intravenous (IV, 1 mg/kg)Half-life (T½)0.74 hours[8]
Clearance (CL)4.29 mL/min/kg[8]
Volume of Distribution (Vss)2.53 L/kg[8]
Intraperitoneal (IP, 2.5 mg/kg)Half-life (T½)0.43 hours[8]
Clearance (CL)4.56 mL/min/kg[8]

Visual Guides and Workflows

cluster_pathway This compound Mechanism of Action NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Activates Ca_Mobilization Increase Intracellular Ca²⁺ NPSR->Ca_Mobilization Signals Sha68 This compound Sha68->NPSR Antagonizes

Caption: Simplified signaling pathway of NPSR and its inhibition by this compound.

G start Start: Prepare this compound Working Solution weigh 1. Weigh solid this compound start->weigh dissolve 2. Dissolve in 100% DMSO to create concentrated stock weigh->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution troubleshoot Apply gentle heat (37°C) or brief sonication check_dissolution->troubleshoot No intermediate 3. Prepare intermediate dilution in 100% DMSO check_dissolution->intermediate Yes troubleshoot->dissolve final_prep 4. Prepare aqueous buffer (e.g., cell media) intermediate->final_prep add_and_mix 5. Add intermediate DMSO dilution to buffer while vortexing final_prep->add_and_mix final_solution End: Final Working Solution (<0.5% DMSO) add_and_mix->final_solution

Caption: Experimental workflow for preparing aqueous solutions of this compound.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Troubleshooting_Workflow start Does this compound precipitate in your aqueous buffer? check_protocol Did you add DMSO stock to the buffer while vortexing? start->check_protocol Yes success Solution is prepared correctly. Proceed with experiment. start->success No protocol_no Correct the procedure: Add stock to buffer with rapid mixing. check_protocol->protocol_no No check_dmso_conc Is the final DMSO concentration > 0.5%? check_protocol->check_dmso_conc Yes dmso_yes Reduce final DMSO concentration by adjusting stock concentration. check_dmso_conc->dmso_yes Yes use_surfactant Consider adding a low-level surfactant (e.g., Tween-80, Pluronic F-68) to the aqueous buffer. check_dmso_conc->use_surfactant No

Caption: Decision-making workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder, M.W. 445.49 g/mol )[10]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 4.45 mg) in a suitable vial.

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Calculation for 4.45 mg: (4.45 mg) / (445.49 mg/mmol) = 0.01 mmol

    • Volume for 10 mM: (0.01 mmol) / (10 mmol/L) = 0.001 L = 1.0 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is fully dissolved. If dissolution is slow, brief sonication (5-10 minutes) or gentle warming to 37°C can be applied[2][3].

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[8].

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Cell culture medium (or other aqueous buffer), pre-warmed to 37°C if appropriate

  • Vortex mixer

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): From your 10 mM stock solution, prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pure DMSO. Vortex to mix. This step helps ensure a smaller volume of organic solvent is added to the final aqueous solution.

  • Prepare Final Aqueous Solution: Dispense the required volume of the pre-warmed aqueous buffer into a sterile tube (e.g., for a 1 mL final solution, use 999 µL of medium).

  • Final Dilution: While vigorously vortexing the tube of aqueous buffer, add 1 µL of the 1 mM intermediate stock solution. This creates a 1:1000 dilution, resulting in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Use Immediately: Use the freshly prepared working solution promptly to minimize the risk of precipitation over time. Always include a vehicle control (0.1% DMSO in medium) in your experiments.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Sha-68

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor blood-brain barrier (BBB) penetration of Sha-68, a selective neuropeptide S receptor (NPSR) antagonist.

Troubleshooting Guides

This section offers solutions to common problems encountered during experiments aimed at improving this compound's delivery to the central nervous system (CNS).

Guide 1: Nanoparticle and Liposome Formulation Issues

Question: My this compound-loaded nanoparticles/liposomes show low brain uptake in vivo, despite promising in vitro results. What are the potential causes and solutions?

Answer:

This is a common challenge. The discrepancy between in vitro and in vivo results can arise from several factors. Here's a step-by-step troubleshooting approach:

  • Re-evaluate Nanoparticle/Liposome Characteristics:

    • Size and Polydispersity: Particles that are too large (>200 nm) are quickly cleared by the reticuloendothelial system (RES). Aggregation after administration can also occur.

      • Solution: Aim for a particle size of 100-200 nm with a low polydispersity index (PDI) to ensure uniformity.[1] Use dynamic light scattering (DLS) to verify size and PDI in a physiologically relevant buffer.

    • Surface Charge (Zeta Potential): A neutral or slightly negative zeta potential is often preferred to reduce opsonization and RES uptake. Highly positive charges can lead to nonspecific interactions and toxicity.

      • Solution: Measure the zeta potential. If it's highly positive or negative, consider modifying the surface with polymers like polyethylene (B3416737) glycol (PEG) to create a neutral surface charge.

    • Stability: The formulation may be unstable in the bloodstream, leading to premature drug release.

      • Solution: Assess the stability of your formulation in plasma. If unstable, consider using more rigid lipids (for liposomes) or cross-linking the nanoparticles.

  • Optimize Targeting Ligands:

    • Ligand Density: Insufficient or excessive ligand density on the nanoparticle surface can hinder effective binding to BBB receptors.

      • Solution: Titrate the concentration of the targeting ligand (e.g., transferrin, anti-transferrin receptor antibody) to find the optimal density for receptor-mediated transcytosis.

    • Ligand Competition: Endogenous ligands can compete with your targeted nanoparticles for receptor binding.

      • Solution: Consider using antibodies that bind to a different epitope on the receptor than the endogenous ligand.

  • In Vitro Model Limitations:

    • Static in vitro BBB models lack the shear stress and complex cellular interactions of the in vivo environment.

      • Solution: If possible, use a dynamic in vitro model that incorporates flow to better mimic physiological conditions. Always validate in vitro findings with in vivo studies.

Question: I'm having trouble with the characterization of my nanoparticles. The size and zeta potential readings are inconsistent. What should I do?

Answer:

Inconsistent characterization data can invalidate your experimental results. Here are some common causes and troubleshooting tips:

  • Sample Preparation: The concentration of your nanoparticle suspension can affect DLS and zeta potential measurements. High concentrations can lead to multiple scattering events, while very low concentrations may not provide a strong enough signal.

    • Solution: Prepare samples in a suitable buffer at an appropriate concentration. Ensure the sample is well-dispersed and free of aggregates by gentle sonication or vortexing before measurement.

  • Instrument Settings: Incorrect instrument parameters can lead to inaccurate readings.

    • Solution: Consult the instrument's manual to ensure you are using the correct settings for your sample type. Pay attention to parameters like the refractive index of the material and the dispersant.

  • Contamination: Contaminants in your sample or the measurement cuvette can interfere with the readings.

    • Solution: Use clean, disposable cuvettes for each measurement. Filter your buffers to remove any particulate matter.

  • Ionic Strength of the Medium: The zeta potential is highly dependent on the ionic strength and pH of the medium.

    • Solution: Always report the pH and ionic strength of the dispersant when reporting zeta potential values to ensure reproducibility.[2] If comparing different batches, use the exact same dispersant for all measurements.[2]

Guide 2: Issues with Physical Disruption Methods

Question: I am using focused ultrasound (FUS) to open the BBB, but the delivery of this compound is still insufficient, or I am observing tissue damage. How can I optimize this?

Answer:

Focused ultrasound-mediated BBB opening is a powerful but delicate technique. Optimization is key to achieving efficient delivery without causing harm.

  • Acoustic Parameters: The acoustic pressure and frequency are critical. Insufficient pressure will not open the BBB effectively, while excessive pressure can cause inertial cavitation and tissue damage.

    • Solution: Start with lower acoustic pressures and gradually increase them while monitoring for signs of BBB opening (e.g., using a contrast agent with MRI) and tissue damage (e.g., histology). The optimal frequency for transcranial FUS is typically between 0.2 and 1.5 MHz.[3]

  • Microbubble Parameters: The size and concentration of microbubbles influence the effectiveness and safety of BBB opening.

    • Solution: The volume of gas administered is a key parameter. Larger microbubbles can be more effective at lower concentrations.[4] It's crucial to use a consistent and well-characterized microbubble formulation.

  • Targeting: Inaccurate targeting of the ultrasound focus will result in off-target effects and reduced efficacy.

    • Solution: Use image guidance (e.g., MRI or CT) to accurately target the desired brain region.

Question: My convection-enhanced delivery (CED) of this compound is resulting in significant backflow along the catheter track. How can I minimize this?

Answer:

Backflow, or reflux, is a common issue in CED that can reduce the volume of distribution and lead to inaccurate dosing.

  • Catheter Design and Placement: The diameter and design of the catheter, as well as the method of insertion, play a crucial role.

    • Solution: Use a smaller diameter catheter and consider a "stepped" catheter design. Insert the catheter slowly and smoothly to minimize tissue trauma.

  • Infusion Rate: A high infusion rate is a primary cause of backflow.

    • Solution: Start with a low infusion rate (e.g., 0.1-1.0 µL/min) and gradually increase it if necessary, while monitoring for backflow using real-time imaging if possible.[5]

  • Infusate Properties: The viscosity of the infusate can influence its distribution.

    • Solution: While likely not a major factor for a small molecule like this compound, if co-infusing with other agents, consider the overall viscosity of the solution.

Frequently Asked Questions (FAQs)

1. What are the known physicochemical properties of this compound?

Here is a summary of the key physicochemical properties of this compound:

PropertyValueReference
Molecular Weight 445.49 g/mol [6]
Formula C26H24FN3O3[6][7]
Solubility Soluble in DMSO (up to 250 mg/mL or 100 mM) and ethanol (B145695) (up to 100 mM).[6]
Appearance Powder[6]
CAS Number 847553-89-3[6][7]

2. What are the main strategies to improve the BBB penetration of a small molecule like this compound?

There are three main approaches to enhance the delivery of small molecules across the BBB:

  • Chemical Modification: Modifying the structure of this compound to increase its lipophilicity or to make it a substrate for an influx transporter on the BBB. This approach carries the risk of altering the pharmacological activity of the compound.

  • Formulation-Based Strategies: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles. These carriers can be surface-functionalized with ligands to target specific receptors on the BBB for receptor-mediated transcytosis.

  • Physical Disruption Methods: Transiently and locally opening the BBB using techniques like focused ultrasound with microbubbles or delivering the drug directly into the brain parenchyma via convection-enhanced delivery.

3. How do I choose the best strategy for my research?

The choice of strategy depends on your specific experimental goals, available resources, and the stage of your research.

  • For initial screening and proof-of-concept studies, nanoparticle or liposomal formulations are often a good starting point due to their versatility.

  • If structural modifications are feasible without compromising activity, medicinal chemistry approaches can lead to a new chemical entity with improved properties.

  • For preclinical studies requiring precise spatial and temporal control of drug delivery, focused ultrasound or convection-enhanced delivery may be more appropriate, although they require specialized equipment.

4. What are the critical parameters to consider for a successful nanoparticle-based brain delivery system?

ParameterRecommended Range/ConsiderationRationale
Particle Size 100 - 200 nmTo avoid rapid clearance by the RES and facilitate cellular uptake.[1]
Zeta Potential Neutral to slightly negativeTo minimize opsonization and nonspecific binding to cells.
Drug Loading As high as possible without compromising stabilityTo deliver a therapeutic dose in a reasonable volume of formulation.
Drug Release Sustained release profileTo maintain therapeutic concentrations in the brain over time.
Targeting Ligand e.g., Transferrin, anti-TfR antibody, RVG peptideTo facilitate receptor-mediated transcytosis across the BBB.

5. How can I troubleshoot my in vitro BBB model if the TEER values are too low?

Low Transendothelial Electrical Resistance (TEER) values indicate a "leaky" barrier in your in vitro model.

  • Cell Culture Conditions: Ensure the cells are healthy and have reached confluency. The passage number of the cells can also affect their ability to form tight junctions.

    • Solution: Use low-passage cells and optimize seeding density. Allow sufficient time for the monolayer to form before starting experiments.

  • Culture Medium: The composition of the culture medium can significantly impact tight junction formation.

    • Solution: Some protocols recommend the use of hydrocortisone (B1673445) or other supplements to enhance barrier properties. Ensure the medium is fresh and at the correct pH.

  • Co-culture: Monocultures of endothelial cells often do not form as tight a barrier as co-cultures with astrocytes or pericytes.

    • Solution: Implement a co-culture system to better mimic the in vivo neurovascular unit.

  • Measurement Technique: The type of electrodes and their placement can affect TEER readings.

    • Solution: Be consistent with your measurement technique. Allow the electrodes to equilibrate in the medium before taking a reading. Ensure the electrodes are not touching the cell monolayer.[8][9]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model

This protocol provides a general method for assessing the permeability of this compound formulations across an in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Brain microvascular endothelial cells (e.g., hCMEC/D3 or bEnd.3)

  • Astrocyte cells (optional, for co-culture)

  • Cell culture medium and supplements

  • Extracellular matrix coating (e.g., collagen, fibronectin)

  • This compound formulation and control solution

  • Lucifer yellow or another fluorescent marker of known low permeability

  • TEER measurement system (e.g., EVOM2)

  • Plate reader for fluorescence detection

Methodology:

  • Cell Seeding:

    • Coat the apical side of the Transwell inserts with the appropriate extracellular matrix protein.

    • Seed the endothelial cells onto the coated inserts at a predetermined density.

    • If using a co-culture model, seed astrocytes on the basolateral side of the insert or in the bottom of the well.

    • Culture the cells until a confluent monolayer is formed.

  • Barrier Integrity Assessment:

    • Measure the TEER of the cell monolayer daily. The experiment can proceed once the TEER values have stabilized at an acceptable level for the cell type used.

  • Permeability Assay:

    • Wash the cell monolayer gently with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound formulation to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.

    • To assess the integrity of the barrier during the experiment, a low permeability marker like Lucifer yellow can be co-administered.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Measure the fluorescence of the Lucifer yellow samples to ensure the barrier remained intact throughout the experiment.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value can be calculated using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Neuropeptide S Receptor (NPSR) Signaling Pathway

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds and Activates Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream PKA->Downstream Sha68 This compound (Antagonist) Sha68->NPSR Blocks Troubleshooting_Workflow start Start: Poor in vivo BBB penetration of this compound formulation check_formulation Step 1: Re-evaluate Formulation Physicochemical Properties start->check_formulation size_zeta Measure Size, PDI, and Zeta Potential in relevant media check_formulation->size_zeta stability Assess Stability in Plasma check_formulation->stability drug_load Quantify Drug Loading and Release Profile check_formulation->drug_load is_optimal Are properties optimal? size_zeta->is_optimal stability->is_optimal drug_load->is_optimal optimize_formulation Optimize Formulation: - Adjust lipid/polymer composition - Modify surface (e.g., PEGylation) - Improve drug loading method is_optimal->optimize_formulation No check_targeting Step 2: Evaluate Targeting Strategy is_optimal->check_targeting Yes optimize_formulation->check_formulation ligand_density Assess Ligand Density and Binding Affinity check_targeting->ligand_density receptor_expression Confirm Receptor Expression on in vitro/in vivo model check_targeting->receptor_expression is_targeting_ok Is targeting strategy effective? ligand_density->is_targeting_ok receptor_expression->is_targeting_ok optimize_targeting Optimize Targeting: - Titrate ligand concentration - Choose a different ligand/receptor is_targeting_ok->optimize_targeting No check_model Step 3: Review Experimental Models is_targeting_ok->check_model Yes optimize_targeting->check_targeting invitro_vs_invivo Compare in vitro and in vivo data. Consider limitations of in vitro models. check_model->invitro_vs_invivo animal_model Evaluate animal model parameters (e.g., species, disease state) check_model->animal_model is_model_appropriate Is the model appropriate? invitro_vs_invivo->is_model_appropriate animal_model->is_model_appropriate refine_model Refine Experimental Model: - Use dynamic in vitro system - Select a more relevant animal model is_model_appropriate->refine_model No end End: Improved BBB Penetration is_model_appropriate->end Yes refine_model->check_model

References

Technical Support Center: Optimizing Sha-68 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the use of Sha-68, a selective Neuropeptide S (NPS) receptor antagonist, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and non-peptide competitive antagonist of the Neuropeptide S receptor (NPSR), a G protein-coupled receptor (GPCR).[1][2][3] It functions by blocking the NPSR, thereby inhibiting the intracellular signaling cascades, such as calcium mobilization, that are induced by the endogenous ligand, Neuropeptide S (NPS).[1][4] this compound has been shown to be selective for the NPSR, with no significant activity at other tested GPCRs.[1][4]

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

A2: A good starting point for this compound is in the low-to-mid nanomolar range. Published studies report IC50 values between 22 nM and 61 nM, depending on the cell line and NPSR isoform being studied.[1] For initial experiments, a concentration range of 10 nM to 1 µM is recommended to establish a dose-response curve. This compound has been shown to be inactive per se (exerting no effect on its own) at concentrations up to 10 µM.[5][6]

Q3: How should I prepare and store this compound?

A3: Like most small molecules, this compound should be dissolved in a high-quality solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and can be aliquoted to minimize freeze-thaw cycles. For experiments, the DMSO stock should be serially diluted in your assay buffer or cell culture medium to the final desired working concentrations. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.

Q4: In which in vitro assays is this compound typically used?

A4: this compound is primarily used in functional assays to measure the antagonism of NPSR activation. The most common assay is a calcium mobilization assay (e.g., using Fura-2 or other calcium-sensitive dyes) in cell lines engineered to express the NPSR, such as HEK293 cells.[1][4] It is also used in radioligand binding assays to determine its binding affinity (Ki) by measuring the displacement of a radiolabeled ligand.[1]

Q5: Is this compound cytotoxic?

A5: While specific cytotoxicity data for this compound is not extensively reported in the provided search results, it is standard practice to assess the toxicity of any compound in your specific cell line. This can be done by performing a cell viability assay (e.g., MTT, CellTiter-Glo®, or LDH release assay) in parallel with your functional assay. This ensures that the observed antagonistic effects are not due to cell death.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from published literature.

Table 1: IC50 Values for this compound in Calcium Mobilization Assays [1]

Receptor IsoformCell LineIC50 Value (nM)
Human NPSR Asn¹⁰⁷HEK29322.0
Human NPSR Ile¹⁰⁷HEK29323.8
Mouse NPSRHEK29348.7 ± 14.7

Table 2: Antagonist Potency (pA₂) of this compound from Schild Analysis [1]

Receptor IsoformCell LinepA₂ Value
Human NPSR Asn¹⁰⁷HEK2937.771
Human NPSR Ile¹⁰⁷HEK2937.554

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. Reagent Contamination: Buffers, media, or the compound itself may be contaminated.[7][8]2. Autofluorescence: this compound or media components (like phenol (B47542) red) may be autofluorescent.[9]3. Insufficient Washing: Residual reagents or unbound compound can increase background.[7][10]4. Inadequate Blocking: In binding assays, non-specific binding sites on the plate may not be fully blocked.[8][10]1. Use Sterile Technique: Prepare fresh buffers and media. Filter-sterilize if necessary.2. Test for Autofluorescence: Run a control plate with only this compound in media to measure its intrinsic fluorescence. Use phenol red-free media for fluorescent assays.[9]3. Optimize Wash Steps: Increase the number and vigor of wash steps between reagent additions.[10]4. Optimize Blocking: Increase the concentration or incubation time of the blocking buffer (e.g., BSA or non-fat milk).[10]
Low or No Antagonism 1. Concentration Too Low: The this compound concentration is insufficient to compete with the NPS agonist.2. Degraded Compound: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles.3. Agonist Concentration Too High: The concentration of NPS used for stimulation is too high, requiring a much higher concentration of this compound to antagonize.4. Cell Health Issues: Cells are unhealthy, over-confluent, or have low NPSR expression.[11]1. Increase Concentration: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM).2. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from powder. Aliquot new stocks to minimize freeze-thaws.3. Optimize Agonist Concentration: Use an EC₅₀ to EC₈₀ concentration of NPS. Very high agonist concentrations can mask competitive antagonism.4. Check Cell Culture: Ensure cells are healthy, in a logarithmic growth phase, and seeded at an optimal density.[11][12] Confirm NPSR expression via qPCR or Western blot.
Inconsistent Results (High Variability) 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[11]2. Edge Effects: Evaporation in the outer wells of the plate can concentrate reagents.[12]3. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or agonist.4. Precipitation: this compound may precipitate out of solution at higher concentrations in aqueous media.1. Ensure Homogenous Cell Suspension: Mix the cell suspension thoroughly before and during plating.2. Mitigate Edge Effects: Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to create a humidity barrier.[12]3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.4. Check Solubility: Visually inspect the prepared dilutions for any signs of precipitation. If needed, sonicate briefly or slightly increase the final DMSO concentration (while maintaining a consistent level across all wells).

Experimental Protocols & Visualizations

Protocol: NPSR Antagonism via Calcium Mobilization Assay

This protocol describes a method to determine the IC50 of this compound by measuring its ability to block NPS-induced calcium release in NPSR-expressing HEK293 cells.

  • Cell Seeding:

    • Culture HEK293 cells stably expressing the Neuropeptide S Receptor (NPSR).

    • Seed the cells into a black-walled, clear-bottom 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.[11]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Pre-incubation:

    • During dye incubation, prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS). Include a vehicle control (e.g., 0.1% DMSO).

    • After incubation, gently wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of Neuropeptide S (NPS) at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from prior agonist dose-response experiments.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the reader to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.

    • Record a baseline fluorescence for several seconds, then use the instrument's injection function to add the NPS solution to all wells simultaneously.

    • Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well, subtracting the baseline reading.

    • Normalize the data, setting the response of the vehicle control (stimulated with NPS) as 100% and the response of an unstimulated control as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagrams

NPSR_Signaling_Pathway cluster_membrane Cell Membrane NPSR NPSR (GPCR) Gq Gαq NPSR->Gq Activates NPS Neuropeptide S (Agonist) NPS->NPSR Activates Sha68 This compound (Antagonist) Sha68->NPSR Blocks PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Downstream Downstream Cellular Effects Ca_ER->Downstream

Caption: Simplified NPSR signaling pathway showing competitive antagonism by this compound.

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed NPSR-expressing cells in 96-well plate p2 Culture for 24h p1->p2 e1 Perform NPS agonist dose-response to find EC80 p2->e1 e2 Prepare wide range of This compound dilutions (e.g., 1nM-10µM) p2->e2 e4 Stimulate with EC80 NPS & Measure Response e1->e4 e3 Pre-incubate cells with this compound or Vehicle Control e2->e3 e3->e4 a1 Normalize data and plot % Inhibition vs. [this compound] e4->a1 a2 Fit curve to calculate IC50 a1->a2

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree start Inconsistent or Unexpected Assay Results q1 Is background signal in control wells high? start->q1 a1_yes Check for autofluorescence. Optimize wash/block steps. Use fresh reagents. q1->a1_yes Yes q2 Is there little to no antagonism by this compound? q1->q2 No end Re-run Optimized Assay a1_yes->end a2_yes Increase this compound concentration range. Verify agonist at EC80. Check cell health & NPSR expression. Prepare fresh compound. q2->a2_yes Yes q3 Is there high variability between replicates? q2->q3 No a2_yes->end a3_yes Review cell seeding protocol. Check for compound precipitation. Mitigate plate edge effects. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common issues with this compound assays.

References

Troubleshooting Sha-68 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing stability issues encountered with Sha-68, a selective non-peptide neuropeptide S receptor (NPSR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability or degradation in aqueous solutions?

A1: Instability of small molecules like this compound in aqueous buffers can stem from several factors. Key among these are chemical degradation and poor solubility.[1] Environmental conditions such as temperature, pH, light exposure, and the presence of oxygen can trigger chemical degradation.[1][2] Molecules with ester or amide bonds, for instance, are often susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[3] Additionally, compounds may be sensitive to oxidation, especially if they contain electron-rich functional groups.[3]

Q2: I'm observing a precipitate when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is happening and how can I resolve it?

A2: This is a common issue for molecules with poor aqueous solubility, a known characteristic of the this compound class of compounds.[4][5] The precipitation occurs because the compound is less soluble in the aqueous buffer than in the DMSO stock. This can be misinterpreted as degradation but is a physical instability.[3]

To address this, consider the following troubleshooting steps:

  • Reduce Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[1]

  • Modify Dilution Method: Employ a serial dilution method rather than a single large dilution. Ensure rapid and thorough mixing immediately after adding the stock solution to the buffer.[1]

  • Include Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant or cyclodextrin (B1172386) to the assay buffer can improve solubility. This should be done cautiously as these agents could interfere with the assay.[1]

Q3: My experimental results with this compound are inconsistent between different assays or on different days. What could be the cause?

A3: Inconsistent results are often linked to variability in solution preparation or compound stability over time.[3] Several factors could be at play:

  • Degradation in Media: The compound may be unstable in the specific aqueous environment of your cell culture or assay buffer (typically pH ~7.4).[1]

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of plastic tubes or assay plates, which reduces the effective concentration in the solution.[1][3] Using low-binding plates may mitigate this issue.[3]

  • Inconsistent Solution Preparation: Ensure protocols for solution preparation are standardized. The most reliable practice is to prepare fresh working solutions for each experiment from a well-preserved stock.[3]

  • Freeze-Thaw Cycles: Residual moisture in DMSO can lead to compound degradation during repeated freeze-thaw cycles.[1] It is recommended to aliquot stock solutions into single-use vials.[1]

Q4: I am seeing new peaks in my HPLC/LC-MS analysis of a this compound solution over time. What does this indicate?

A4: The appearance of new peaks over time is a strong indicator of compound degradation.[3] It is crucial to identify these degradation products to understand the degradation pathway. Once the mechanism is understood (e.g., hydrolysis, oxidation), you can implement strategies to mitigate it, such as adjusting the solution pH, adding antioxidants, or protecting the solution from light.[2][3][6]

Troubleshooting Summary

The table below summarizes common issues, their potential causes, and suggested solutions for this compound instability.

Observed Issue Potential Cause(s) Suggested Solution(s)
Loss of activity in a cell-based assay Degradation in culture medium; Adsorption to plasticware; Cellular metabolism.[1]Assess stability directly in the medium; Use low-binding plates; Compare stability in cell-free vs. cell-containing medium.[1]
Precipitate forms upon dilution Poor aqueous solubility; Degradation to an insoluble product.[1][3]Prepare a more dilute solution; Use serial dilutions with rapid mixing; Analyze the precipitate to confirm its identity.[1][3]
Inconsistent results between experiments Inconsistent solution preparation; Variable storage of solutions.[3]Standardize solution preparation protocols; Prepare fresh solutions for each experiment or establish strict storage guidelines.[3]
Appearance of new peaks in HPLC/LC-MS Chemical degradation (e.g., hydrolysis, oxidation, photolysis).[2][3]Identify degradation products to understand the pathway; Adjust pH, add antioxidants, or protect from light.[3][6]

Experimental Protocol: Assessing this compound Stability in Solution

This protocol provides a detailed methodology for evaluating the stability of this compound in a specific aqueous buffer using HPLC or LC-MS analysis.

1. Materials and Solution Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot into single-use, low-adsorption tubes and store at -20°C or -80°C, protected from light.[1]

  • Aqueous Buffer: Prepare the specific assay or vehicle buffer to be tested (e.g., PBS, pH 7.4).

  • Quenching Solution: Prepare a solution of cold (4°C) acetonitrile (B52724) or methanol.

2. Experimental Procedure:

  • Prepare Working Solution: Dilute the 10 mM this compound stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent across all experiments (typically <0.5%).[1]

  • Time Point Zero (t=0): Immediately after preparation, take an aliquot of the working solution and quench it by adding an equal volume of the cold quenching solution. This sample represents 100% intact compound.[3]

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 25°C, 37°C). Protect from light if photostability is not the variable being tested.

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect identical aliquots from the incubating solution and quench them in the same manner as the t=0 sample.[1]

  • Sample Processing: Centrifuge all quenched samples to pellet any precipitated proteins or salts.

  • Analysis: Analyze the supernatant from each time point by a validated HPLC or LC-MS method to determine the concentration of the intact parent compound, this compound.

3. Data Analysis:

  • Quantify Peak Area: For each time point, determine the peak area of the parent this compound compound.

  • Calculate Percent Remaining: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot Data: Plot the percentage of remaining this compound against time for each condition (e.g., different temperatures or pH values) to visualize the degradation kinetics.

Visualizations

G start Inconsistent Results or Loss of Activity with this compound? check_precipitate Is there visible precipitation upon dilution? start->check_precipitate check_hplc Do new peaks appear in HPLC/LC-MS over time? check_precipitate->check_hplc No solubility_issue Issue: Poor Aqueous Solubility check_precipitate->solubility_issue Yes degradation_issue Issue: Chemical Degradation check_hplc->degradation_issue Yes storage_issue Issue: Inconsistent Preparation or Storage check_hplc->storage_issue No sol_solubility Solutions: - Lower final concentration - Use serial dilution - Add solubilizing agents solubility_issue->sol_solubility sol_degradation Solutions: - Run stability assay (see protocol) - Adjust pH, add antioxidants - Protect from light, store at low temp degradation_issue->sol_degradation sol_storage Solutions: - Standardize protocols - Prepare fresh solutions - Aliquot stock to avoid freeze-thaw storage_issue->sol_storage

Caption: A troubleshooting flowchart for diagnosing this compound instability.

G prep_stock 1. Prepare 10 mM this compound Stock in DMSO prep_working 2. Dilute Stock into Aqueous Buffer (e.g., 10 µM) prep_stock->prep_working t0 3. Collect & Quench Time=0 Sample prep_working->t0 incubate 4. Incubate Solution (e.g., 37°C, protected from light) prep_working->incubate process 6. Centrifuge Samples t0->process tx 5. Collect & Quench Samples at Time Points (1, 2, 4, 8, 24h) incubate->tx tx->process analyze 7. Analyze Supernatant by HPLC / LC-MS process->analyze data 8. Calculate % Remaining vs. Time=0 analyze->data

Caption: Workflow for the experimental assessment of this compound stability.

G NPS Neuropeptide S (NPS) (Agonist) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR Binds & Activates Gq Gq Protein Activation NPSR->Gq Sha68 This compound (Antagonist) Sha68->NPSR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 & DAG Production PLC->IP3 Generates Ca Intracellular Ca2+ Mobilization IP3->Ca Induces

Caption: Simplified signaling pathway for the NPSR antagonist this compound.

References

Why is Sha-68 showing no effect in my experiment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sha-68

This guide provides troubleshooting for researchers, scientists, and drug development professionals who are observing a lack of effect with this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing no effect in my cell-based experiment?

There are several potential reasons for a lack of effect, which can be broadly categorized into issues with the compound itself, the experimental setup, the cellular model, or the assay readout.

  • Compound Integrity and Handling: Ensure the compound has been stored correctly and has not degraded. Repeated freeze-thaw cycles can reduce efficacy. Confirm that this compound was properly dissolved; poor solubility can lead to a lower-than-expected effective concentration in your assay.

  • Experimental Setup: The concentration of this compound may be too low to elicit a response.[1] It is also possible that the incubation time is not optimal for observing the desired effect.[2]

  • Cellular Model System: The target of this compound, the Neuropeptide S Receptor (NPSR), may not be expressed at sufficient levels in your chosen cell line.[3][4][5] Additionally, the health and confluency of your cells can significantly impact results; only healthy, sub-confluent cells in the log growth phase should be used.[6][7]

  • Assay and Readout: The chosen assay may not be sensitive enough to detect the specific downstream effects of NPSR antagonism. Also, ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not affecting the cells (typically <0.5%).[1]

Q2: How can I confirm that my this compound compound is active?

This compound is a selective antagonist of the Neuropeptide S Receptor (NPSR).[3][4][5] Its activity is typically measured by its ability to block the effects of Neuropeptide S (NPS), the natural ligand for NPSR. A key validation experiment is to demonstrate that this compound can inhibit NPS-induced calcium mobilization.[3][4] If you are not equipped to perform this assay, a viable alternative is to use a positive control cell line known to express NPSR and respond to NPS, and a negative control cell line that does not.

Q3: What are the recommended experimental conditions for this compound?

The optimal conditions will vary depending on the cell type and assay. However, based on published literature, this compound shows activity in the nanomolar to low micromolar range. For in vitro calcium mobilization assays, IC50 values are reported to be around 22.0-23.8 nM.[5] For cell-based assays measuring downstream effects, a dose-response experiment is crucial. For in vivo studies in mice, effective doses have been reported in the 10-50 mg/kg range administered intraperitoneally (i.p.).[4][8]

Troubleshooting Summary

The following tables provide a structured approach to troubleshooting and suggest starting points for optimizing your experiment.

Table 1: Troubleshooting Checklist for this compound Inactivity

Potential Problem Possible Cause Recommended Solution
Compound Inactivity Degradation due to improper storage or multiple freeze-thaw cycles.Aliquot stock solutions and store at -80°C. Prepare fresh dilutions for each experiment.
Poor solubility in assay media.Prepare a high-concentration stock in DMSO. Ensure the final DMSO concentration is <0.5%. Visually inspect for precipitation.[1]
Sub-optimal Concentration Dose is too low to be effective.Perform a dose-response experiment. Start with a broad range (e.g., 10 nM to 50 µM) to identify the active concentration range.
Inappropriate Timing Incubation time is too short or too long to observe the effect.Conduct a time-course experiment to determine the optimal endpoint.
Cell Line Issues Low or absent NPSR expression.Verify NPSR expression via RT-qPCR or Western blot. Use a positive control cell line if available.
Cells are unhealthy or over-confluent.Use cells at low passage number and ensure they are 70-80% confluent and healthy at the time of treatment.[6]
Assay Insensitivity The selected readout does not accurately reflect NPSR activity.Use a more direct measure of NPSR antagonism, such as a calcium mobilization assay in response to NPS stimulation.

Table 2: Recommended Starting Concentrations for this compound

Assay Type Cell Type Recommended Starting Concentration Range Suggested Incubation Time
Calcium Mobilization NPSR-expressing cell line (e.g., HEK293-NPSR)1 nM - 10 µM (pre-incubation)15-30 minutes pre-incubation before NPS stimulation
Downstream Signaling (e.g., cAMP) NPSR-expressing cell line10 nM - 20 µM30 minutes - 6 hours
Functional/Phenotypic Assay Relevant cell model100 nM - 50 µM24 - 72 hours

Visual Troubleshooting and Pathway Diagrams

Troubleshooting Workflow

This diagram outlines a logical sequence of steps to identify the source of the experimental issue.

G cluster_0 Start: No Effect Observed cluster_1 Phase 1: Verify Reagents & Compound cluster_2 Phase 2: Verify Biological System cluster_3 Phase 3: Optimize Assay Parameters cluster_4 Conclusion Start No Effect Observed with this compound A Check this compound Stock: - Purity (Datasheet) - Storage Conditions - Fresh Dilution? Start->A B Verify Solubility: - Precipitate in Media? - Final DMSO % < 0.5%? A->B [ Stock OK ] End Effect Observed / Problem Identified A->End [ Stock Issue ] C Test Positive Control (e.g., another known NPSR antagonist) B->C [ Soluble ] B->End [ Solubility Issue ] D Confirm NPSR Expression: - RT-qPCR - Western Blot C->D [ Controls OK ] C->End [ Reagent Issue ] E Assess Cell Health: - Passage Number? - Confluency (70-80%)? - Morphology Normal? D->E [ NPSR Expressed ] D->End [ No Target ] F Activate Pathway: - Is NPS ligand being used to stimulate the receptor? E->F [ Cells Healthy ] E->End [ Cell Issue ] G Run Dose-Response Curve: (e.g., 10nM - 50µM) F->G [ Pathway Stimulated ] F->End [ No Stimulation ] H Run Time-Course: (e.g., 6h, 12h, 24h, 48h) G->H [ No Effect ] H->End [ Optimized ]

Caption: A step-by-step workflow for troubleshooting the lack of effect of this compound.

This compound Mechanism of Action in the NPSR Signaling Pathway

This diagram illustrates the mechanism of action for this compound as an NPSR antagonist.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NPS Neuropeptide S (NPS) (Agonist) NPSR NPSR (Receptor) NPS->NPSR Binds & Activates Sha68 This compound (Antagonist) Sha68->NPSR Binds & Blocks Gq Gq protein NPSR->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release (Cellular Response) IP3->Ca

Caption: this compound competitively blocks the Neuropeptide S Receptor (NPSR).

Key Experimental Protocols

Protocol 1: Western Blot for NPSR Expression

This protocol is to confirm that the target receptor for this compound is present in your cell model.

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for NPSR overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Include a loading control like GAPDH or β-actin to ensure equal protein loading.

Protocol 2: Calcium Mobilization Assay to Validate this compound Activity

This assay directly measures the antagonistic effect of this compound on NPSR activation by its agonist, NPS.

  • Cell Preparation:

    • Plate NPSR-expressing cells in a black, clear-bottom 96-well plate. Allow cells to adhere and reach 80-90% confluency.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.

    • Remove culture media and add the dye loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Gently wash the cells once with assay buffer.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • NPS Stimulation and Measurement:

    • Prepare NPS agonist solution at a concentration known to elicit a strong response (e.g., EC80).

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Set the reader to measure fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.

    • Establish a baseline reading for 15-20 seconds.

    • Using the reader's injection system, add the NPS solution to all wells.

    • Continue reading fluorescence for an additional 2-3 minutes to capture the peak calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (peak - baseline) for each well.

    • Plot the response against the concentration of this compound to determine the IC50 value. A decrease in the NPS-induced signal in the presence of this compound indicates successful antagonism.

References

Technical Support Center: Sha-68 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the limited in vivo bioavailability of Sha-68, a selective antagonist of the Neuropeptide S receptor (NPSR).

Troubleshooting Guides

Issue 1: Lower than expected plasma and brain concentrations of this compound in pharmacokinetic studies.

This is a primary indicator of poor bioavailability. The following workflow can help systematically address this issue.

G cluster_0 A Low Plasma/Brain Concentration Observed B Review Dosing Formulation and Administration A->B C Assess Physicochemical Properties B->C Formulation Appears Optimal F Re-evaluate In Vivo Study Design B->F Inconsistent Dosing Suspected D Evaluate Metabolic Stability C->D Solubility is a Limiting Factor E Consider Alternative Formulation Strategies C->E Permeability is Low D->E Rapid Metabolism Confirmed G Optimized Bioavailability and Exposure E->G F->A Refine Protocol

Caption: Troubleshooting workflow for low in vivo exposure of this compound.

Possible Causes and Solutions:

  • Poor Solubility in Dosing Vehicle:

    • Problem: this compound is highly lipophilic and has poor aqueous solubility.[1] If not fully dissolved in the administration vehicle, its absorption will be minimal.

    • Solution: Ensure complete solubilization. For intraperitoneal (i.p.) injections, vehicles such as 10% Cremophor EL have been used.[2] For other routes, consider co-solvents (e.g., DMSO, ethanol) or lipid-based formulations.[3][4] Always visually inspect the dosing solution for any precipitation.

  • Limited Permeability Across Biological Membranes:

    • Problem: While small molecules like this compound often have good permeability, very high lipophilicity can sometimes lead to entrapment in lipid bilayers, reducing effective transport.

    • Solution: Conduct an in vitro permeability assay (e.g., Caco-2 or PAMPA) to assess the intrinsic permeability of this compound. If permeability is identified as a barrier, formulation strategies that enhance membrane transport, such as the inclusion of permeation enhancers, may be necessary.[5]

  • Rapid First-Pass Metabolism:

    • Problem: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation. The short half-life of this compound (0.43 hours i.p.) suggests it may be subject to rapid clearance.[6]

    • Solution: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. If it is rapidly metabolized, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or medicinal chemistry efforts to block metabolic hotspots.

Issue 2: High variability in drug exposure between experimental animals.

High inter-animal variability can mask the true pharmacokinetic profile and therapeutic effects of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Formulation Preparation Ensure the dosing formulation is prepared consistently for each experiment. For suspensions or emulsions, ensure uniform particle or droplet size.
Inaccurate Dosing Calibrate all dosing equipment. For i.p. injections, ensure proper technique to avoid injection into the gut or other organs.
Physiological Differences Standardize the experimental conditions. Use animals of the same age, sex, and strain. Control for diet and the light-dark cycle. Fasting animals overnight before oral dosing can reduce variability in gastrointestinal transit time.
Genetic Variation in Metabolic Enzymes If variability remains high despite addressing the above factors, consider the possibility of genetic polymorphisms in enzymes responsible for metabolizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic parameters for this compound?

A1: Pharmacokinetic data for this compound has been reported in mice.[6]

ParameterIV Administration (1 mg/kg)IP Administration (2.5 mg/kg)
Half-life (t½) 0.74 hours0.43 hours
Clearance (CL) 4.29 mL/min/kg4.56 mL/min/kg
Volume of Distribution (Vss) 2.53 L/kg-

Q2: What is the solubility of this compound?

A2: this compound is readily soluble in organic solvents but has poor aqueous solubility.[3][7]

SolventConcentration
DMSO ≥ 250 mg/mL (561.18 mM)[7]
Ethanol 44.55 mg/mL (100 mM)[3]
Aqueous Buffers Poorly soluble

Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

A3: While a formal BCS classification has not been published, based on its high lipophilicity and likely poor aqueous solubility, this compound is hypothesized to be a BCS Class II compound (low solubility, high permeability).[1] This means that its absorption is primarily limited by its dissolution rate.

Q4: What formulation strategies can be used to improve the in vivo bioavailability of this compound?

A4: For a BCS Class II compound like this compound, the primary goal is to enhance its solubility and dissolution rate in the gastrointestinal tract.

G cluster_0 A Limited Bioavailability of this compound (Likely BCS Class II) B Particle Size Reduction A->B C Lipid-Based Formulations A->C D Amorphous Solid Dispersions A->D E Enhanced Dissolution & Absorption B->E C->E D->E

Caption: Formulation strategies to enhance this compound bioavailability.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.

  • Lipid-Based Formulations: Since this compound is highly lipophilic, formulating it in lipids can improve its solubilization in the gut.[4] Options include:

    • Lipid solutions: Dissolving this compound in oils.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids in the gut, facilitating drug absorption.[8]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in a non-crystalline (amorphous) state can significantly increase its aqueous solubility and dissolution rate.

Q5: How can I assess the brain penetration of this compound?

A5: Assessing brain penetration is crucial for a CNS-active compound. The brain-to-plasma concentration ratio is a key parameter.[2] A common in vivo method involves:

  • Administering this compound to a cohort of animals (e.g., mice).

  • Collecting blood and brain tissue at various time points post-administration.

  • Homogenizing the brain tissue.

  • Quantifying the concentration of this compound in both plasma and brain homogenate using a validated analytical method like LC-MS/MS.

  • Calculating the brain/plasma ratio at each time point.[2]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure to determine the pharmacokinetic profile of this compound after i.p. administration.

G cluster_0 A Prepare Dosing Solution (e.g., this compound in 10% Cremophor EL) B Administer IP Dose to Mice (e.g., 5 or 50 mg/kg) A->B C Collect Blood & Brain Samples (at 0.25, 1, 2, 4, 8h) B->C D Process Samples (Plasma separation, Brain homogenization) C->D E Quantify this compound Concentration (LC-MS/MS) D->E F Pharmacokinetic Analysis (Calculate AUC, t½, Cmax, etc.) E->F

Caption: Experimental workflow for a mouse pharmacokinetic study of this compound.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 10% Cremophor EL in saline).[2]

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 5 or 50 mg/kg).[2]

  • Sample Collection: At predetermined time points (e.g., 0.25, 1, 2, 4, and 8 hours post-dose), collect blood samples via cardiac puncture into EDTA-coated tubes. Immediately after blood collection, perfuse the animals with saline and harvest the brains.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Weigh the brains and homogenize them in a suitable buffer.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma and brain concentration-time curves and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (half-life).

Protocol 2: Caco-2 Permeability Assay

This in vitro assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to form a differentiated and polarized monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with the transport buffer.

    • Add the this compound solution (in transport buffer) to the apical (A) side of the Transwell® insert.

    • At various time points, take samples from the basolateral (B) side.

    • To assess efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

References

Technical Support Center: Sha-68 Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Sha-68" is a designation used for this guide and does not correspond to a known, publicly documented compound. The following information is based on best practices for the storage and handling of light-sensitive, small-molecule research compounds containing a primary amine, which are susceptible to oxidation and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for lyophilized this compound powder?

A1: For long-term stability (months to years), lyophilized this compound should be stored at -20°C or, ideally, -80°C.[1][2] The compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture.[3][4] Storing the vial in a secondary container with a desiccant is also highly recommended to control humidity.[3][5]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5][6] These aliquots should be stored at -80°C for maximum stability, where they can be viable for up to 6 months.[6] For shorter-term storage (up to one month), -20°C is acceptable.[6] Always use vials with tight-fitting caps (B75204) to prevent solvent evaporation and absorption of atmospheric moisture.

Q3: this compound has a primary amine group. Are there any specific storage precautions I should take?

Q4: My lab only has a frost-free freezer. Is it suitable for storing this compound?

A4: Frost-free freezers are not recommended for the long-term storage of sensitive compounds like this compound.[3][11] These freezers go through periodic temperature cycles to prevent ice buildup, and these fluctuations can accelerate compound degradation.[2][3] If a standard manual-defrost freezer is unavailable, minimize the number of times the freezer is opened and store the compound in a well-insulated secondary container.

Q5: How can I tell if my this compound has degraded?

A5: Visual inspection can be the first indicator; a change in color or physical state of the powder may suggest degradation.[9][12] For solutions, the appearance of cloudiness or precipitate can be a sign.[13] However, the most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16] These methods can separate the parent compound from any degradation products, allowing for quantification of purity.[15]

Troubleshooting Guide

Issue 1: The lyophilized this compound powder has changed from white to a pale yellow color.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a small sample of the discolored powder using HPLC or LC-MS to quantify the percentage of remaining parent compound and identify any major degradants.[14]

    • Evaluate for Use: If the purity is still within an acceptable range for your experiment (e.g., >95%), you may be able to proceed, but be sure to document the purity for your records.

    • Improve Future Storage: For remaining or future batches, flush vials with an inert gas (argon or nitrogen) before sealing and storing at -80°C to prevent further oxidation.[9][10]

Issue 2: I am seeing a loss of biological activity in my multi-day cell culture experiment.

  • Possible Cause: this compound may be degrading in the aqueous environment of the cell culture medium, especially during prolonged incubation at 37°C.[17] Components in the media or serum could also be contributing to its instability.[13][17]

  • Troubleshooting Steps:

    • Conduct a Media Stability Check: Incubate this compound in your complete cell culture medium (with and without cells) for the duration of your experiment. Collect samples at various time points (e.g., 0, 24, 48 hours) and analyze by LC-MS to determine the rate of degradation.[13]

    • Prepare Fresh Solutions: Prepare working solutions of this compound fresh from a frozen stock aliquot immediately before each experiment or media change.[17]

    • Consider pH: Ensure the pH of your medium is stable, as pH shifts can accelerate the degradation of compounds with amine groups.

Issue 3: My this compound stock solution in DMSO appears cloudy after thawing.

  • Possible Cause: The compound may have precipitated out of solution. This can happen if the concentration is too high or if the compound has poor solubility in DMSO at low temperatures. It could also indicate that the compound is degrading into less soluble products.[13]

  • Troubleshooting Steps:

    • Gentle Warming: Warm the vial to room temperature or briefly to 37°C and vortex thoroughly to try and redissolve the compound.[17]

    • Centrifuge Before Use: Before taking an aliquot, centrifuge the vial to pellet any undissolved material. Carefully pipette the supernatant to ensure you are using a clear solution.

    • Re-evaluate Stock Concentration: If the problem persists, consider preparing stock solutions at a lower concentration. Always consult the compound's technical data sheet for solubility information.[18]

Data Presentation

Table 1: Predicted Stability of Lyophilized this compound Under Various Storage Conditions Over 12 Months.

Storage ConditionAtmosphereLight ConditionPredicted Purity (%)
-80°C Inert Gas (Argon) Dark (Amber Vial) >99%
-20°CInert Gas (Argon)Dark (Amber Vial)>98%
-20°CAirDark (Amber Vial)95-97%
4°CAirDark (Amber Vial)85-90%
25°C (Room Temp)AirDark (Amber Vial)<80%
25°C (Room Temp)AirAmbient Light<60%

Note: Data are hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[19][20] A target degradation of 5-20% is ideal.[21]

Objective: To identify the primary degradation pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Preparation of Samples:

    • Prepare a stock solution of this compound in acetonitrile (B52724) or a similar appropriate solvent at 1 mg/mL.

    • For each condition below, dilute the stock solution with the stressor solution to a final concentration of 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample with 0.1 M HCl. Incubate at 60°C. Collect samples at 2, 8, and 24 hours.[13] Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the sample with 0.1 M NaOH. Incubate at 60°C. Collect samples at 2, 8, and 24 hours.[13] Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the sample with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[19][22]

    • Thermal Degradation: Store both lyophilized powder and a solution of this compound in an oven at 70°C for 48 hours.[22]

    • Photolytic Degradation: Expose both lyophilized powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and 200 watt-hours/m² of near-UV energy, as per ICH Q1B guidelines.[22][23][24] A control sample must be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.[4]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated reverse-phase HPLC method with a UV or MS detector.[14][16][25]

    • The method should be capable of separating the intact this compound peak from all generated degradation products.

    • Calculate the percentage of degradation and identify major degradants by comparing peak areas.

Mandatory Visualizations

G compound compound degradant degradant condition condition Sha68 This compound (Parent Compound) Oxidized Oxidized Product (N-oxide or Imine) Sha68->Oxidized O₂ (Air) Trace Metals Hydrolyzed Hydrolysis Product Sha68->Hydrolyzed H₂O (Acid/Base catalysis) Photo Photodegradant Sha68->Photo UV/Visible Light

Caption: Potential degradation pathways for the hypothetical compound this compound.

G step step action action analysis analysis endpoint endpoint start Start: Receive this compound prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress samples Collect Samples at Time Points stress->samples neutralize Neutralize/Quench (if applicable) samples->neutralize hplc Analyze via Stability- Indicating HPLC/LC-MS neutralize->hplc data Quantify Degradation & Identify Degradants hplc->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study of this compound.

G observation observation cause cause action action obs1 Compound powder changed color? cause1 Probable Cause: Oxidation obs1->cause1 obs2 Reduced activity in assay? cause2 Probable Cause: Degradation in Media obs2->cause2 obs3 Precipitate in stock solution? cause3 Probable Cause: Poor Solubility / Degradation obs3->cause3 action1 Action: Store under inert gas, confirm purity with HPLC cause1->action1 action2 Action: Test media stability, use fresh dilutions cause2->action2 action3 Action: Warm & vortex, check solubility limits cause3->action3

References

Technical Support Center: Overcoming Poor Pharmacokinetic Properties of Sha-68

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor pharmacokinetic properties of Sha-68, a selective neuropeptide S receptor (NPSR) antagonist.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Limited in vivo efficacy despite high in vitro potency.

  • Question: My in vitro assays show that this compound is a potent NPSR antagonist, but I am not observing the expected biological effects in my animal models after systemic administration. What could be the reason?

  • Answer: This discrepancy is likely due to the known poor pharmacokinetic properties of this compound, which include limited penetration of the blood-brain barrier (BBB) and potentially low bioavailability.[1][2] Despite high affinity for its target in a controlled environment, the compound may not be reaching the NPSR in sufficient concentrations in the central nervous system to elicit a significant response.[2][3]

Issue 2: High variability in experimental results between animals.

  • Question: I am observing significant variability in the behavioral or physiological responses to this compound across different animals in the same experimental group. Why is this happening?

  • Answer: High variability can be a consequence of poor and inconsistent absorption from the site of administration. For compounds with low aqueous solubility, small differences in physiology, such as gastric emptying time or intestinal motility, can lead to large variations in the amount of drug that gets absorbed. The formulation and route of administration are critical factors to control.[4]

Issue 3: Lack of dose-dependent response in vivo.

  • Question: I am not seeing a clear dose-dependent effect when I increase the administered dose of this compound. What could be the underlying issue?

  • Answer: The absence of a dose-response relationship in vivo, especially when one is observed in vitro, often points to absorption and solubility limitations. At higher doses, the compound may be precipitating at the injection site or in the gastrointestinal tract, preventing further absorption. This suggests that you have reached the limit of its solubility in the current formulation. Simply increasing the dose without addressing the formulation will likely not result in higher systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic challenges of this compound?

A1: Published studies indicate that this compound has poor pharmacokinetic properties, which are a significant limitation to its use as a research tool in vivo.[2][5] A key issue is its limited ability to cross the blood-brain barrier, which is critical for a centrally acting NPSR antagonist.[1] This results in the need for high doses to achieve partial blockade of NPS-induced effects, and some effects may not be blocked at all with systemic administration.[2]

Q2: What are some general strategies to improve the bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[6][7]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[6]

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[8][9]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[6]

Q3: Can structural modification of this compound improve its pharmacokinetic profile?

A3: While specific structural modifications for this compound have not been detailed in the available literature, this is a common strategy in drug development.[10] One approach is the creation of a prodrug, which involves chemically modifying the molecule to improve properties like solubility or permeability. The prodrug is then converted to the active compound in the body.[11] Another strategy is bioisosteric replacement, where certain atoms or functional groups are swapped to enhance pharmacokinetic properties without losing pharmacological activity.[10] For instance, substituting an oxygen atom with a sulfur atom in the backbone of some cyclic peptides has been shown to increase resistance to digestive enzymes and improve cell membrane permeability.[12]

Quantitative Data

The following table summarizes the reported pharmacokinetic parameters for this compound in mice.

ParameterIntravenous (1 mg/kg)Intraperitoneal (2.5 mg/kg)
Half-life (T1/2) 0.74 hours0.43 hours
Clearance (CL) 4.29 mL/min/kg4.56 mL/min/kg
Volume of Distribution (Vss) 2.53 L/kgNot Reported
Data sourced from MedchemExpress, citing Okamura et al., 2008.[1]

Experimental Protocols

Protocol 1: In Vivo Antagonism of NPS-induced Hyperlocomotion

This protocol is based on studies demonstrating the in vivo effects of this compound.[3]

  • Animals: Male C57BL/6 mice are used.

  • Acclimation: Animals are acclimated to the testing room and locomotor activity chambers.

  • Drug Administration:

    • This compound is dissolved in a vehicle (e.g., a mixture of solvent and surfactant).

    • Mice are pre-treated with either vehicle or this compound (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection.

  • NPS Administration: After a set pre-treatment time (e.g., 30 minutes), mice receive an intracerebroventricular (i.c.v.) injection of neuropeptide S (NPS) (e.g., 1 nmol) or vehicle.

  • Behavioral Recording: Locomotor activity (horizontal and vertical movements) is recorded for a defined period (e.g., 90 minutes) using an automated activity monitoring system.

  • Data Analysis: The activity data is analyzed to determine if this compound pre-treatment antagonizes the increase in locomotor activity induced by NPS.

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment cluster_treatment Treatment cluster_outcome Outcome Measurement Vehicle_Pre Vehicle (i.p.) Vehicle_Treat Vehicle (i.c.v.) Vehicle_Pre->Vehicle_Treat NPS_Treat NPS (1 nmol, i.c.v.) Vehicle_Pre->NPS_Treat Sha68_Pre This compound (50 mg/kg, i.p.) Sha68_Pre->NPS_Treat Locomotor_Activity Locomotor Activity Vehicle_Treat->Locomotor_Activity NPS_Treat->Locomotor_Activity

Caption: Experimental workflow for testing this compound's in vivo antagonism of NPS-induced hyperlocomotion.

signaling_pathway NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Activates Gq Gq Protein NPSR->Gq Activates Sha68 This compound Sha68->NPSR Blocks PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: Simplified signaling pathway of NPSR activation and its antagonism by this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions Poor_PK Poor Pharmacokinetic Properties of this compound Low_Solubility Low Aqueous Solubility Poor_PK->Low_Solubility Low_Permeability Low BBB Permeability Poor_PK->Low_Permeability Formulation Formulation Strategies (e.g., Nanosuspensions, SEDDS) Low_Solubility->Formulation Structural_Mod Structural Modification (e.g., Prodrugs) Low_Permeability->Structural_Mod Alt_Routes Alternative Routes (e.g., Intranasal) Low_Permeability->Alt_Routes

Caption: Logical relationship between the problems and potential solutions for this compound's poor pharmacokinetics.

References

Technical Support Center: Verifying the Purity of a Commercial Sha-68 Sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the purity of a commercial sample of the hypothetical small molecule, Sha-68. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might find in a commercial sample of this compound?

A1: Commercial chemical samples can contain various impurities stemming from the manufacturing process, storage, or degradation.[1][2] These can be broadly categorized as:

  • Organic Impurities: These may include starting materials, by-products from the synthesis, intermediates, and degradation products.

  • Inorganic Impurities: These can consist of reagents, ligands, catalysts, heavy metals, and inorganic salts used in or derived from the manufacturing process.[1][3]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

  • Water Content: Samples may contain residual water, which can affect the accuracy of weighing and subsequent concentration calculations.

Q2: What are the primary analytical techniques for assessing the purity of a small molecule like this compound?

A2: The most common and reliable techniques for small molecule purity analysis are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a cornerstone for purity assessment, separating the main compound from its impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing a high degree of specificity and sensitivity for impurity identification.[4][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) is a powerful method for determining the absolute purity of a sample without the need for a reference standard of the impurities.[8][9][10] It is also excellent for identifying and quantifying residual solvents.

Q3: Why is it important to use orthogonal analytical techniques for purity verification?

A3: Using orthogonal techniques (methods that rely on different physicochemical principles) provides a more comprehensive and reliable assessment of a sample's purity. For example, while HPLC-UV is excellent for separating and quantifying UV-active impurities, it may not detect impurities that lack a chromophore. LC-MS can provide mass information, and NMR can detect non-UV active compounds and provide structural information, offering a more complete purity profile.[9]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Pressure Fluctuations Leaks in the system; Air bubbles in the pump or mobile phase; Worn pump seals.[11][12][13]1. Check all fittings for leaks and tighten if necessary.[11][14] 2. Degas the mobile phase and purge the pump.[11][14] 3. If the problem persists, replace the pump seals.[11]
Peak Tailing or Fronting Sample overload; Column degradation; Incompatible sample solvent; Inappropriate mobile phase pH.[13][14][15]1. Reduce the injection volume or sample concentration.[14][15] 2. Flush the column with a strong solvent or replace it if necessary. 3. Dissolve the sample in the mobile phase.[14] 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[13][15]
Shifting Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column aging.[13]1. Prepare fresh mobile phase and ensure accurate mixing.[14] 2. Use a column oven for stable temperature control.[13][14] 3. Equilibrate the column thoroughly before analysis.[13]
Noisy Baseline Contaminated mobile phase; Detector lamp issue; Air bubbles in the detector.[13][14]1. Use fresh, HPLC-grade solvents.[13] 2. Check the detector lamp's energy and replace it if necessary.[14] 3. Purge the system to remove any air bubbles.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity/No Signal Ion source is dirty; Inefficient ionization; Compound is not reaching the mass spectrometer.1. Clean the ion source according to the manufacturer's instructions. 2. Optimize ion source parameters (e.g., temperature, gas flow, voltage). 3. Check for clogs in the transfer line from the LC to the MS.
Inconsistent Ionization Matrix effects from the sample; Fluctuation in mobile phase composition.1. Dilute the sample to minimize matrix effects. 2. Ensure the mobile phase is well-mixed and stable.
Mass Inaccuracy Mass spectrometer requires calibration.1. Perform a mass calibration using the appropriate calibration standard.
Contamination Peaks in Spectrum Contaminated solvents, vials, or system.1. Use high-purity solvents. 2. Run a blank injection to identify the source of contamination. 3. Clean the LC system and mass spectrometer inlet.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC-UV

Objective: To determine the purity of a this compound sample by separating it from potential impurities using reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or the λmax of this compound)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak (this compound) relative to the total area of all peaks.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Impurity Identification of this compound by LC-MS

Objective: To identify the molecular weights of impurities in a this compound sample.

Materials:

  • Sample prepared as in Protocol 1.

  • LC-MS system with an electrospray ionization (ESI) source.

Methodology:

  • LC Conditions:

    • Use the same LC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes (run separately).

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow: Optimize for the specific instrument.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.[16]

    • Determine the molecular weight of each impurity from its mass-to-charge ratio (m/z).[16]

    • This information can be used to propose potential structures for the impurities.

Visualizations

Experimental Workflow for Purity Verification

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report weigh Weigh this compound Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS Analysis filter->lcms nmr NMR Analysis filter->nmr purity_calc Calculate % Purity hplc->purity_calc impurity_id Identify Impurities (MW) lcms->impurity_id structure_confirm Confirm Structure & Purity nmr->structure_confirm final_report Purity Verification Report purity_calc->final_report impurity_id->final_report structure_confirm->final_report

Caption: Workflow for the comprehensive purity verification of a this compound sample.

Logical Relationship of Purity Analysis Techniques

G cluster_techniques Orthogonal Purity Analysis Sha68 Commercial this compound Sample HPLC HPLC (Separation & Quantification) Sha68->HPLC MS Mass Spectrometry (Molecular Weight ID) Sha68->MS NMR NMR (Structural Info & Absolute Purity) Sha68->NMR Purity Verified Purity Profile HPLC->Purity Purity (%) MS->Purity Impurity MW NMR->Purity Structural Confirmation

Caption: Interrelation of orthogonal techniques for a robust purity assessment.

References

Technical Support Center: Sha-68 Dosage and Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Sha-68, a selective non-peptide antagonist of the Neuropeptide S Receptor (NPSR), in rat models. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist for the Neuropeptide S (NPS) receptor (NPSR).[1][2] It functions by blocking the binding of the endogenous ligand, Neuropeptide S, to the NPSR, thereby inhibiting its downstream signaling pathways.[1][2] The NPSR is a G-protein coupled receptor (GPCR) that, upon activation by NPS, stimulates both Gαs and Gαq pathways, leading to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, respectively.[3][4][5]

Q2: What are the known in vivo effects of this compound in rodents?

In mice, intraperitoneal (i.p.) administration of this compound has been shown to reduce NPS-induced horizontal and vertical motor activity, as well as stereotypic behavior.[1][2] In rats, this compound has been observed to prevent the anxiolytic-like effects of NPS in the elevated plus maze and partially antagonize its effects in the defensive burying paradigm.[6] However, it was found to be poorly active in antagonizing the NPS-induced inhibition of palatable food intake in rats.[6]

Q3: What is the recommended dosage of this compound for rats?

Published research has utilized this compound in Sprague-Dawley rats at doses of 25 mg/kg and 50 mg/kg administered intraperitoneally.[6] For other rat strains, specific experimental data is limited. It is recommended to start with a dose within this range and perform a dose-response study to determine the optimal dose for your specific experimental conditions and rat strain. Allometric scaling from mouse data can also be used as a starting point for dose estimation (see Experimental Protocols section).

Q4: How should this compound be prepared and administered?

This compound is a lipophilic compound.[1] A common vehicle for intraperitoneal (i.p.) injection in rodents is a solution of Phosphate-Buffered Saline (PBS) containing 10% Cremophor EL.[1] For detailed administration procedures, please refer to the Experimental Protocols section.

Troubleshooting Guide

IssuePossible CauseRecommendation
Lack of efficacy - Suboptimal Dose: The dose may be too low for the specific rat strain or experimental paradigm. - Poor Bioavailability: Issues with the vehicle or administration technique may be affecting drug absorption. - Compound Degradation: Improper storage of this compound may have led to its degradation.- Perform a dose-response study to determine the optimal dose. - Ensure the vehicle is prepared correctly and the i.p. injection is administered properly. - Store this compound according to the manufacturer's instructions, typically at +4°C.
Unexpected side effects (e.g., sedation, agitation) - Dose is too high: The administered dose may be causing off-target effects. - Vehicle effects: The vehicle itself may be causing behavioral changes.- Reduce the dose of this compound. - Include a vehicle-only control group to assess the effects of the vehicle.
Inconsistent results between animals - Variability in injection technique: Inconsistent placement of the i.p. injection can lead to variable absorption. - Individual animal differences: Biological variability between animals can contribute to different responses.- Ensure all personnel are thoroughly trained in the i.p. injection technique. - Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Summary of In Vivo this compound Dosages in Rodents

SpeciesStrainDose Range (mg/kg)Route of AdministrationObserved EffectReference
MouseC57BL/65 - 50i.p.Reduced NPS-induced motor activity[1][2]
RatSprague-Dawley25 - 50i.p.Prevented anxiolytic-like effects of NPS[6]

Table 2: Allometric Scaling Factors for Dose Conversion

To estimate a starting dose for a new rat strain based on data from another species (e.g., mouse), you can use the following formula based on body surface area (BSA):

DoseRat (mg/kg) = DoseMouse (mg/kg) x (Km Mouse / Km Rat)

SpeciesBody Weight (kg)Body Surface Area (m²)Km (Body Weight / BSA)
Mouse0.020.00663.0
Rat0.150.0256.0

Note: These values are averages and can vary. It is always recommended to perform a dose-response study.

Experimental Protocols

Detailed Methodology for this compound Administration in Rats (Intraperitoneal Injection)
  • Preparation of this compound Solution:

    • This compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[7]

    • For in vivo studies, a vehicle of Phosphate-Buffered Saline (PBS) containing 10% Cremophor EL is recommended.[1]

    • To prepare the dosing solution, first dissolve this compound in a small amount of DMSO or ethanol, and then dilute it to the final concentration with the PBS/Cremophor EL vehicle. Ensure the final concentration of the organic solvent is minimal and consistent across all treatment groups, including the vehicle control.

    • Warm the solution to room temperature before injection.

  • Animal Handling and Restraint:

    • Handle rats gently to minimize stress.

    • For intraperitoneal (i.p.) injection, restrain the rat securely. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently securing the head. The hindlimbs can be secured with your other fingers.

  • Intraperitoneal Injection Procedure:

    • The recommended needle size for adult rats is 23-25 gauge.[8][9]

    • The maximum recommended injection volume for rats is 10 ml/kg.[8][9]

    • The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][10]

    • Insert the needle at a 30-45 degree angle with the bevel facing up.[8][10]

    • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[10][11]

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress post-injection.

Mandatory Visualizations

NPSR Signaling Pathway

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR Binds Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 ATP ATP ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2+ Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKA->Cellular_Response Sha68 This compound Sha68->NPSR

Caption: Neuropeptide S Receptor (NPSR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Dosage Adjustment in a New Rat Strain

Dosage_Adjustment_Workflow Start Start: New Rat Strain Lit_Review Literature Review & Allometric Scaling Start->Lit_Review Dose_Selection Select Initial Dose Range (e.g., 10, 25, 50 mg/kg) Lit_Review->Dose_Selection Estimate starting dose Pilot_Study Pilot Study (Small number of animals) Dose_Selection->Pilot_Study Data_Analysis Analyze Behavioral & Physiological Endpoints Pilot_Study->Data_Analysis Dose_Refinement Refine Dose Range Data_Analysis->Dose_Refinement Efficacy & Safety Dose_Refinement->Dose_Selection Adjust dose range Main_Experiment Conduct Main Experiment with Optimal Dose Dose_Refinement->Main_Experiment Optimal dose identified End End Main_Experiment->End

Caption: A logical workflow for determining the optimal dosage of this compound in a new rat strain.

References

Validation & Comparative

Sha-68 and Other NPSR Antagonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Neuropeptide S Receptor (NPSR) antagonist, Sha-68, with other notable antagonists. The information is supported by experimental data to aid in the selection of appropriate research tools for studying the NPS system.

The Neuropeptide S (NPS) system is a key player in modulating a variety of physiological processes, including anxiety, wakefulness, and memory. The NPSR, a G-protein coupled receptor, is central to this system's function. The development of potent and selective NPSR antagonists is crucial for elucidating the therapeutic potential of targeting this system. This compound has emerged as a widely used tool compound; however, a range of other antagonists with distinct pharmacological profiles have also been developed.

In Vitro Efficacy Comparison of NPSR Antagonists

The following table summarizes the in vitro efficacy of this compound and other selected NPSR antagonists. The data is primarily derived from calcium mobilization assays in cell lines expressing different NPSR isoforms.

CompoundReceptor IsoformAssay TypeParameterValue (nM)Reference
This compound hNPSR Asn¹⁰⁷Ca²⁺ MobilizationIC₅₀22.0[1][2][3]
hNPSR Ile¹⁰⁷Ca²⁺ MobilizationIC₅₀23.8[1][2][3]
mNPSRCa²⁺ MobilizationIC₅₀48.7 ± 14.7[4]
hNPSR Asn¹⁰⁷Ca²⁺ Mobilization (Schild)pA₂7.771[4]
hNPSR Ile¹⁰⁷Ca²⁺ Mobilization (Schild)pA₂7.554[4]
mNPSRCa²⁺ Mobilization (Schild)pA₂8.06[5]
hNPSR Ile¹⁰⁷Radioligand BindingKᵢ47.7[4]
SHA-66 hNPSR Asn¹⁰⁷Ca²⁺ MobilizationIC₅₀26.1[4]
hNPSR Ile¹⁰⁷Ca²⁺ MobilizationIC₅₀28.8[4]
mNPSRCa²⁺ MobilizationIC₅₀60.8 ± 13.8[4]
hNPSR Asn¹⁰⁷Ca²⁺ Mobilization (Schild)pA₂7.662[4]
hNPSR Ile¹⁰⁷Ca²⁺ Mobilization (Schild)pA₂7.486[4]
NPSR-QA1 mNPSRCa²⁺ MobilizationpK₋B9.82[6][7]
hNPSR Ile¹⁰⁷Ca²⁺ MobilizationpK₋B9.60[6][7]
hNPSR Asn¹⁰⁷Ca²⁺ MobilizationpK₋B9.68[6]
NPSR-PI1 mNPSRCa²⁺ Mobilization (Schild)pA₂8.45[6][7]
hNPSR Ile¹⁰⁷Ca²⁺ Mobilization (Schild)pA₂7.74[6][7]
hNPSR Asn¹⁰⁷Ca²⁺ Mobilization (Schild)pA₂8.16[6]
[tBu-D-Gly⁵]NPS rNPSRCa²⁺ MobilizationpK₋B7.42[8]
rNPSRCa²⁺ Mobilization (Schild)pA₂7.17[8]
[D-Cys(tBu)⁵]NPS mNPSRCa²⁺ MobilizationpK₋B6.62[9]
mNPSRCa²⁺ Mobilization (Schild)pA₂6.44[9]
Compound 14b NPSRCa²⁺ MobilizationKₑ71.4[10]

hNPSR: human Neuropeptide S Receptor; mNPSR: mouse Neuropeptide S Receptor; rNPSR: rat Neuropeptide S Receptor. IC₅₀: half maximal inhibitory concentration; pA₂: a measure of antagonist potency from Schild analysis; pK₋B: the negative logarithm of the antagonist equilibrium dissociation constant; Kᵢ: inhibitory constant; Kₑ: equilibrium dissociation constant.

In Vivo Efficacy

This compound has demonstrated in vivo activity by antagonizing NPS-induced behaviors such as hyperlocomotion. For instance, a 50 mg/kg intraperitoneal (i.p.) dose of this compound was shown to reduce NPS-induced horizontal activity and vertical rearing in mice.[1][4] However, its effectiveness in vivo can be variable, potentially due to suboptimal pharmacokinetic properties.[5]

Newer compounds have been developed with the aim of improving in vivo potency and drug-like properties. For example, compound 14b was able to block NPS-stimulated locomotor activity in mice at a lower dose of 3 mg/kg (i.p.).[10][11]

Signaling Pathways and Experimental Workflows

To better understand the mechanisms of NPSR antagonism and the methods used for evaluation, the following diagrams illustrate the NPSR signaling pathway and a typical experimental workflow.

NPSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Activates Antagonist NPSR Antagonist (e.g., this compound) Antagonist->NPSR Blocks Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) DAG->Cellular_Response Ca2_release->Cellular_Response PKA PKA cAMP->PKA PKA->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_vitro Cell Culture (HEK293 expressing NPSR) calcium_assay Calcium Mobilization Assay start_vitro->calcium_assay binding_assay Radioligand Binding Assay start_vitro->binding_assay data_analysis_vitro Data Analysis (IC₅₀, Kᵢ, pA₂) calcium_assay->data_analysis_vitro binding_assay->data_analysis_vitro animal_model Animal Model (e.g., Mouse) data_analysis_vitro->animal_model Lead Compound Selection locomotor_assay Behavioral Assay (e.g., Locomotor Activity) animal_model->locomotor_assay pk_studies Pharmacokinetic Studies animal_model->pk_studies data_analysis_vivo Data Analysis (Behavioral changes, Drug levels) locomotor_assay->data_analysis_vivo pk_studies->data_analysis_vivo

References

Validating Sha-68's Antagonism of NPS-Induced Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sha-68, a non-peptide Neuropeptide S (NPS) receptor antagonist, with other available alternatives. The information presented is supported by experimental data to assist researchers in evaluating its efficacy and application in studies on the NPS system.

Introduction to this compound

This compound is a selective and potent antagonist of the Neuropeptide S receptor (NPSR).[1][2][3] It has been instrumental in characterizing the physiological roles of NPS, which is implicated in a variety of functions including arousal, anxiety, and memory.[1][4] this compound acts as a competitive antagonist, blocking the NPS-induced activation of the NPSR and subsequent intracellular signaling cascades.[1][5][6]

Comparative Performance of NPS Receptor Antagonists

The following tables summarize the in vitro and in vivo data for this compound and other notable NPS receptor antagonists, providing a basis for comparison.

In Vitro Antagonist Potency
CompoundAssay TypeSpecies/Cell LineTargetPotency (IC50/Ki/pA2)Reference(s)
This compound Calcium MobilizationHuman (HEK293)NPSR (Asn107)IC50: 22.0 nM[2][3]
Human (HEK293)NPSR (Ile107)IC50: 23.8 nM[2][3]
Mouse (HEK293)NPSRpA2: 8.06[1][5][6]
Radioligand BindingHuman (HEK293)NPSR (Ile107)Ki: 47.7 nM[7]
SHA-66 Calcium MobilizationHuman (HEK293)NPSR (Asn107/Ile107)pA2: 7.662 / 7.486[7]
[D-Val⁵]NPS Not SpecifiedNot SpecifiedNPSRCharacterized as a peptidergic NPSR1 antagonist[4]
[(t)Bu-d-Gly⁵]NPS Not SpecifiedNot SpecifiedNPSRCharacterized as a peptidergic NPSR1 antagonist[4]
RTI-118 Not SpecifiedNot SpecifiedNPSRMentioned as an NPSR antagonist[5]
ML154 Calcium & cAMP assaysRatNPSRPotent antagonist, active in food intake model[8]
14b Calcium MobilizationMouse (C57/Bl6)NPSR~7-fold less potent than this compound in vitro[8]
In Vivo Antagonist Activity
CompoundSpeciesNPS-Induced Effect CounteractedDose RangeEfficacyReference(s)
This compound MouseLocomotor Activity10-50 mg/kgCounteracted stimulant effects of NPS. At 50 mg/kg, blocked about 50% of NPS-induced motor activation.[1][6][7]
MouseArousal (Righting Reflex)Not SpecifiedFully prevented the arousal-promoting action of NPS.[1][6]
RatAnxiolytic-like EffectsNot SpecifiedFully prevented in the elevated plus maze, partially in the defensive burying paradigm, and slightly reduced in the open field test.[1][6]
RatFood IntakeNot SpecifiedPoorly active in antagonizing the NPS inhibitory effect on palatable food intake.[1][6]
14b MouseLocomotor Activity3 mg/kgSignificantly reduced NPS-mediated locomotor activity at a lower dose than typically required for this compound.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound are provided below.

In Vitro Calcium Mobilization Assay

This assay measures the ability of an antagonist to block NPS-induced increases in intracellular calcium, a key signaling event following NPSR activation.

Cell Culture and Preparation:

  • HEK293 cells stably expressing the human or mouse NPSR are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

Assay Procedure:

  • The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Following incubation, the dye solution is removed, and the cells are washed with the assay buffer.

  • The antagonist (e.g., this compound) at various concentrations is added to the wells and pre-incubated for a specified time (e.g., 15-30 minutes) at room temperature.

  • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the NPS agonist.

  • NPS is added at a concentration known to elicit a submaximal response (e.g., EC₈₀) to all wells simultaneously.

  • Fluorescence is monitored continuously for several minutes to record the calcium transient.

  • The antagonist effect is quantified by measuring the reduction in the NPS-induced fluorescence signal. IC₅₀ or pA₂ values are calculated from concentration-response curves.

In Vivo Locomotor Activity Assay

This behavioral assay assesses the ability of an antagonist to block the hyperlocomotor effects induced by central NPS administration.

Animals:

  • Male C57BL/6J mice are commonly used.

  • Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Mice are habituated to the testing room and locomotor activity chambers for at least 1 hour before the experiment.

Procedure:

  • Mice are pre-treated with the antagonist (e.g., this compound, typically administered intraperitoneally, i.p.) or vehicle at a specified time before the NPS challenge (e.g., 30 minutes).

  • Following the pre-treatment period, mice receive an intracerebroventricular (i.c.v.) injection of NPS or vehicle.

  • Immediately after the i.c.v. injection, mice are placed individually into open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Locomotor activity, including horizontal distance traveled, vertical rearing, and stereotypic movements, is recorded for a set duration (e.g., 90-120 minutes).

  • The data is analyzed to compare the activity levels between different treatment groups. A significant reduction in NPS-induced hyperactivity in the antagonist-pre-treated group compared to the vehicle-pre-treated group indicates antagonist efficacy.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NPS signaling pathway and a typical experimental workflow for validating an NPSR antagonist.

NPS_Signaling_Pathway cluster_membrane Cell Membrane NPSR NPSR Gq Gq NPSR->Gq Activates NPS Neuropeptide S (NPS) NPS->NPSR Binds & Activates Sha68 This compound Sha68->NPSR Binds & Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response

Caption: NPS signaling pathway and antagonism by this compound.

Antagonist_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation ca_assay Calcium Mobilization Assay determine_potency Determine Antagonist Potency (IC50, Ki, pA2) ca_assay->determine_potency binding_assay Radioligand Binding Assay binding_assay->determine_potency locomotor Locomotor Activity Assay assess_behavior Assess Behavioral Effects (Blockade of NPS-induced activity) locomotor->assess_behavior anxiety_tests Anxiety Models (e.g., Elevated Plus Maze) anxiety_tests->assess_behavior start Synthesize/Acquire Antagonist (this compound) start->ca_assay start->binding_assay determine_potency->locomotor determine_potency->anxiety_tests conclusion Conclusion on Antagonist Profile assess_behavior->conclusion

Caption: Experimental workflow for validating an NPSR antagonist.

Conclusion

This compound is a well-characterized and selective NPSR antagonist that has proven to be a valuable tool for investigating the in vivo actions of NPS.[1] While it effectively antagonizes several NPS-induced behaviors, its utility can be limited by its pharmacokinetic properties.[1] Newer antagonists, such as 14b, may offer improved in vivo potency. The choice of antagonist will depend on the specific experimental paradigm, including the desired route of administration and the biological function being investigated. This guide provides a starting point for researchers to make an informed decision based on published comparative data.

References

A Head-to-Head Battle of NPSR Antagonists: Sha-68 vs. [D-Val5]NPS in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the Neuropeptide S (NPS) system presents a compelling target for therapeutic intervention in conditions ranging from anxiety and arousal disorders to substance abuse. The key to unlocking this potential lies in the development of potent and selective antagonists for the Neuropeptide S receptor (NPSR). This guide provides a detailed comparison of two prominent NPSR antagonists: the non-peptide small molecule Sha-68 and the peptide-based antagonist [D-Val5]NPS, focusing on their performance in critical functional assays.

This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the most appropriate tool for their specific in vitro and in vivo studies of the NPS/NPSR system.

Data Presentation: Quantitative Comparison of Antagonist Potency

The following tables summarize the key quantitative data from functional assays, providing a clear comparison of the antagonist potency of this compound and [D-Val5]NPS at the Neuropeptide S receptor.

Table 1: In Vitro Antagonist Potency in Calcium Mobilization Assays

CompoundAssay TypeCell LineNPSR VariantParameterValueReference
This compound Calcium MobilizationHEK293Human Asn107IC5022.0 nM[1]
Calcium MobilizationHEK293Human Ile107IC5023.8 nM[1]
Calcium MobilizationHEK293Human Asn107pA27.77[1]
Calcium MobilizationHEK293Human Ile107pA27.55[1]
Calcium MobilizationHEK293MousepA28.06
[D-Val5]NPS Calcium MobilizationHEK293MousepKB7.56

Note: A direct head-to-head comparison of this compound and [D-Val5]NPS in the same calcium mobilization assay was not found in the reviewed literature. The data presented is compiled from different studies and should be interpreted with this consideration.

Table 2: In Vitro Antagonist Potency in Dynamic Mass Redistribution (DMR) Assays

CompoundAssay TypeParameterValueReference
This compound DMRpA27.59
[D-Val5]NPS DMRpA26.39

Table 3: In Vivo Antagonism of NPS-Induced Locomotor Activity

CompoundAdministration RouteDoseEffectReference
This compound Intraperitoneal (i.p.)50 mg/kgAntagonized NPS-induced horizontal and vertical activity[1]
[D-Val5]NPS Intracerebroventricular (i.c.v.)10 nmolCompletely blocked the stimulatory effect of 0.1 nmol NPS

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key functional assays cited in this guide.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the agonist (NPS) in cells expressing the NPSR.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or mouse NPSR are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specific duration at 37°C.

  • Compound Incubation: The dye solution is removed, and cells are washed. The antagonist (this compound or [D-Val5]NPS) at varying concentrations is then added to the wells and pre-incubated for a defined period.

  • Agonist Stimulation and Signal Detection: A fixed concentration of NPS is added to the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured immediately and over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 (the concentration of antagonist that inhibits 50% of the NPS-induced response) or by performing a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

In Vivo Locomotor Activity Assay

This assay assesses the ability of an antagonist to block the hyperlocomotor effects induced by central administration of NPS in rodents.

  • Animal Habituation: Mice or rats are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment to minimize novelty-induced activity.

  • Antagonist Administration: this compound is typically administered peripherally (e.g., intraperitoneally), while [D-Val5]NPS, being a peptide, is administered centrally (e.g., intracerebroventricularly) to bypass the blood-brain barrier. The antagonist is given a specific time before the agonist challenge.

  • Agonist Administration: NPS is administered centrally (e.g., intracerebroventricularly) to induce an increase in locomotor activity.

  • Locomotor Activity Recording: Immediately after NPS administration, the animals are placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using automated activity monitoring systems with infrared beams.

  • Data Analysis: The locomotor activity data is analyzed to compare the effects of the antagonist on the NPS-induced hyperactivity. A significant reduction in the NPS-induced activity by the antagonist indicates in vivo efficacy.

Mandatory Visualizations

To further clarify the concepts and experimental procedures, the following diagrams have been generated using the DOT language.

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds and Activates Antagonist This compound or [D-Val5]NPS Antagonist->NPSR Blocks Binding Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2_release->Cellular_Response PKA->Cellular_Response

Caption: Neuropeptide S Receptor Signaling Pathway.

Calcium_Mobilization_Workflow Start Start Step1 Seed NPSR-expressing cells in microplate Start->Step1 Step2 Incubate overnight Step1->Step2 Step3 Load cells with calcium-sensitive dye Step2->Step3 Step4 Pre-incubate with Antagonist (this compound or [D-Val5]NPS) Step3->Step4 Step5 Add NPS (Agonist) Step4->Step5 Step6 Measure fluorescence change (Intracellular Ca²⁺) Step5->Step6 End Data Analysis (IC₅₀ / pA₂) Step6->End

Caption: Calcium Mobilization Assay Workflow.

Locomotor_Activity_Workflow Start Start Habituation Habituate animal to testing chamber Start->Habituation Antagonist_Admin Administer Antagonist (this compound i.p. or [D-Val5]NPS i.c.v.) Habituation->Antagonist_Admin Wait Waiting Period Antagonist_Admin->Wait Agonist_Admin Administer NPS (i.c.v.) Wait->Agonist_Admin Record_Activity Record locomotor activity in open field Agonist_Admin->Record_Activity End Data Analysis (Compare activity levels) Record_Activity->End

Caption: In Vivo Locomotor Activity Assay Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the binding profile of Sha-68, a potent antagonist of the Neuropeptide S Receptor (NPSR), reveals a high degree of selectivity for its target receptor. Extensive in vitro testing demonstrates no significant cross-reactivity of this compound with a panel of 14 other G-protein coupled receptors (GPCRs), including the structurally related vasopressin and oxytocin (B344502) receptors. These findings establish this compound as a highly specific pharmacological tool for investigating the physiological roles of the Neuropeptide S (NPS) system.

The selectivity of a pharmacological agent is paramount for the accurate interpretation of experimental results and for its potential as a therapeutic candidate. This guide provides a detailed comparison of this compound's activity at its primary target, NPSR, versus a panel of related peptide receptors, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of this compound Receptor Activity

This compound is a potent antagonist of the human Neuropeptide S receptor (NPSR). Its inhibitory activity has been quantified on two common NPSR variants, Asn107 and Ile107. The following table summarizes the antagonistic activity of this compound at these NPSR variants and its lack of activity at 14 other GPCRs.

Receptor TargetLigand/Agonist Used for AssayThis compound Activity (IC50/Percent Inhibition)Reference
Primary Target
Human NPSR (Asn107)Neuropeptide SIC50: 22.0 nM[1][2]
Human NPSR (Ile107)Neuropeptide SIC50: 23.8 nM[1][2]
Cross-Reactivity Panel
Adrenergic α1PhenylephrineNo significant activity at 10 µM[1]
Adrenergic α2UK14304No significant activity at 10 µM[1]
Adrenergic β1IsoproterenolNo significant activity at 10 µM[1]
Adrenergic β2IsoproterenolNo significant activity at 10 µM[1]
Angiotensin AT1Angiotensin IINo significant activity at 10 µM[1]
Bradykinin B2BradykininNo significant activity at 10 µM[1]
Cholecystokinin CCK1Cholecystokinin octapeptide (CCK-8)No significant activity at 10 µM[1]
Dopamine D1DopamineNo significant activity at 10 µM[1]
Dopamine D2QuinpiroleNo significant activity at 10 µM[1]
Endothelin ETAEndothelin-1No significant activity at 10 µM[1]
Muscarinic M1CarbacholNo significant activity at 10 µM[1]
Muscarinic M3CarbacholNo significant activity at 10 µM[1]
OxytocinOxytocinNo significant activity at 10 µM[1]
Vasopressin V1aArginine VasopressinNo significant activity at 10 µM[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

NPSR_Signaling_Pathway cluster_membrane Plasma Membrane NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates Sha68 This compound Sha68->NPSR Blocks PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKA->Cellular_Response Cross_Reactivity_Workflow start Start: Prepare cell lines expressing target GPCRs pre_incubation Pre-incubate cells with This compound (10 µM) or vehicle start->pre_incubation agonist_addition Add specific agonist for each GPCR pre_incubation->agonist_addition measurement Measure intracellular signaling (e.g., Ca²⁺ flux or cAMP levels) agonist_addition->measurement analysis Analyze data to determine agonistic or antagonistic activity measurement->analysis end Conclusion: Determine cross-reactivity profile analysis->end

References

Sha-68: A Comparative Guide to its Antagonistic Profile at the Neuropeptide S Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sha-68, a selective antagonist of the Neuropeptide S (NPS) receptor (NPSR), with other known NPSR antagonists. The data presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their in vitro and in vivo studies of the NPS system. All evidence to date characterizes this compound as a competitive antagonist.

Competitive vs. Non-Competitive Antagonism: A Brief Overview

In receptor pharmacology, antagonists are classified based on their mechanism of interaction with the receptor and the agonist.

  • Competitive Antagonists: These molecules reversibly bind to the same site on the receptor as the endogenous agonist. Their effect can be overcome by increasing the concentration of the agonist. Schild analysis of a competitive antagonist will yield a slope of unity (approximately 1.0).

  • Non-Competitive Antagonists: These antagonists bind to a site on the receptor that is different from the agonist binding site (an allosteric site). This binding event changes the conformation of the receptor, preventing the agonist from eliciting a response, regardless of the agonist concentration. A Schild plot for a non-competitive antagonist will have a slope that is not equal to 1.

Currently, published literature primarily describes competitive antagonists for the Neuropeptide S receptor. While the existence of non-competitive NPSR antagonists is theoretically possible, there is a lack of publicly available data on such compounds at this time. Therefore, this guide will focus on the comparison of this compound with other competitive NPSR antagonists.

Quantitative Comparison of Competitive NPSR Antagonists

The following table summarizes the key pharmacological parameters for this compound and other notable competitive antagonists of the Neuropeptide S receptor. These values were determined using in vitro functional assays, primarily measuring the inhibition of NPS-induced calcium mobilization in HEK293 cells expressing the human or mouse NPSR.

CompoundReceptor IsoformAssay TypeParameterValue (nM)Reference
This compound human NPSR Asn¹⁰⁷Ca²⁺ MobilizationIC₅₀22.0
human NPSR Ile¹⁰⁷Ca²⁺ MobilizationIC₅₀23.8
human NPSR Asn¹⁰⁷Schild AnalysispA₂7.77
human NPSR Ile¹⁰⁷Schild AnalysispA₂7.55
human NPSR Ile¹⁰⁷Radioligand BindingKᵢ47.7
SHA-66 human NPSR Asn¹⁰⁷Ca²⁺ MobilizationIC₅₀26.1
human NPSR Ile¹⁰⁷Ca²⁺ MobilizationIC₅₀28.8
human NPSR Asn¹⁰⁷Schild AnalysispA₂7.66
human NPSR Ile¹⁰⁷Schild AnalysispA₂7.49
NPSR-QA1 mouse NPSRCa²⁺ MobilizationpK₋B9.60-9.82
PI1 mouse NPSRSchild AnalysispA₂7.74-8.45

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: For transient expression of the NPSR, cells are seeded in appropriate culture plates (e.g., 96-well plates for functional assays) and transfected with a plasmid encoding the human or mouse NPSR using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Stable cell lines expressing the NPSR can also be generated by selection with an appropriate antibiotic.

Calcium Mobilization Assay

This assay is a common functional readout for Gq-coupled receptors like the NPSR.

  • Cell Seeding: NPSR-expressing HEK293 cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The plate is then placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the antagonist at various concentrations, followed by the addition of the agonist (NPS) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium mobilization, is monitored kinetically.

  • Data Analysis: The antagonist's potency is determined by calculating the IC₅₀ value from the concentration-response curve.

Schild Analysis

Schild analysis is used to determine the nature of the antagonism (competitive vs. non-competitive) and to quantify the affinity of a competitive antagonist.

  • Experimental Setup: Full agonist concentration-response curves are generated in the absence and presence of several fixed concentrations of the antagonist. The calcium mobilization assay described above is typically used to measure the response.

  • Data Analysis:

    • The EC₅₀ value for the agonist is determined for each antagonist concentration.

    • The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist).

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

  • Interpretation:

    • For a competitive antagonist, the data points on the Schild plot should lie on a straight line with a slope close to 1.0.

    • The pA₂ value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant (K₋B), is determined by the x-intercept of the regression line.

Visualizing the NPSR Signaling Pathway and Antagonism

The following diagrams illustrate the signaling pathway of the Neuropeptide S receptor and the mechanism of competitive antagonism.

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (Agonist) NPSR NPS Receptor NPS->NPSR Gq Gq Protein NPSR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Neuropeptide S Receptor (NPSR) Gq-mediated signaling pathway.

Competitive_Antagonism_Workflow cluster_agonist Agonist Action cluster_antagonist Competitive Antagonist Action Agonist Agonist (e.g., NPS) Binding Binding Agonist->Binding NoBinding No Binding Agonist->NoBinding is blocked Receptor Receptor (NPSR) Antagonist Competitive Antagonist (e.g., this compound) Antagonist->Receptor binds to the same site Response Cellular Response Binding->Response NoResponse No Cellular Response NoBinding->NoResponse

Caption: Mechanism of competitive antagonism at the NPSR.

Unveiling the Selectivity of Sha-68 for the Neuropeptide S Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the Neuropeptide S (NPS) system, the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of Sha-68, a potent and selective antagonist of the Neuropeptide S receptor (NPSR), with other known antagonists. The information presented is supported by experimental data to aid in the objective evaluation of its performance.

Performance Comparison of NPSR Antagonists

This compound has demonstrated high potency and selectivity for the NPSR. Its performance, along with other notable NPSR antagonists, is summarized below. The data highlights its affinity for different receptor isoforms and its functional impact on intracellular signaling pathways.

CompoundTargetAssay TypeSpeciesIsoformValueUnitsReference
This compound NPSRInhibition of Ca2+ mobilization (IC50)HumanAsn10722.0nM[1][2]
This compound NPSRInhibition of Ca2+ mobilization (IC50)HumanIle10723.8nM[1][2]
This compound NPSRRadioligand Binding (Ki)HumanIle10747.7nM
This compound NPSRFunctional Antagonism (pA2)Mouse-8.06[3]
This compound NPSRInhibition of Ca2+ signaling (IC50)--25nM[4]
This compound NPSRInhibition of cAMP signaling (IC50)--583nM[4]
SHA-66 NPSRInhibition of Ca2+ mobilization (IC50)HumanAsn10726.1nM
SHA-66 NPSRInhibition of Ca2+ mobilization (IC50)HumanIle10728.8nM
NCGC00185684 (ML154) NPSRInhibition of Ca2+ mobilization (IC50)--36.5nM
NCGC00185684 (ML154) NPSRInhibition of cAMP signaling (IC50)--22.1nM
NCGC00185684 (ML154) NPSRInhibition of ERK phosphorylation (IC50)--9.3nM
RTI-118 NPSRFunctional Antagonism (Ke)--109nM

Selectivity Profile of this compound

A key aspect of a pharmacological tool's utility is its selectivity for the target receptor over other related receptors. This compound has been profiled against a panel of other G-protein coupled receptors (GPCRs) and has been found to be highly selective for the NPSR.

Receptors Tested (Panel of 14 GPCRs)Activity of this compound (at 10 µM)
A representative panel including vasopressin and oxytocin (B344502) receptorsNo agonistic or antagonistic activity observed

This lack of off-target activity underscores the specificity of this compound as an NPSR antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NPSR.

Materials:

  • HEK293 cells stably expressing the human NPSR (e.g., Ile107 isoform).

  • Membrane preparation from these cells.

  • Radioligand: [¹²⁵I]Tyr¹⁰-NPS.

  • Unlabeled NPS (for determining non-specific binding).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize NPSR-expressing HEK293 cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]Tyr¹⁰-NPS, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled NPS instead of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Objective: To determine the potency of this compound in antagonizing NPS-induced calcium release in cells expressing NPSR.

Materials:

  • HEK293 cells stably expressing the human NPSR.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (to prevent dye leakage).

  • NPS (agonist).

  • This compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the NPSR-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in assay buffer containing probenecid for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: Place the cell plate into the FLIPR instrument. Add varying concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Add a fixed concentration of NPS to the wells to stimulate the receptor. The FLIPR instrument will simultaneously measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured for each well. Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Processes

To better understand the context of this compound's mechanism of action, the following diagrams illustrate the NPSR signaling pathway and the experimental workflow for determining antagonist potency.

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gs Gs Pathway NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKA Protein Kinase A (PKA) DAG->PKA Activates Protein Kinase C (not shown) Ca2 Ca²⁺ Release ER->Ca2 AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP cAMP->PKA Activates CellularResponse_cAMP Cellular Response PKA->CellularResponse_cAMP Phosphorylates targets

Caption: NPSR Signaling Cascade.

Antagonist_Potency_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A1 Prepare NPSR-expressing cells A2 Add varying concentrations of this compound (Antagonist) A1->A2 A3 Add a fixed concentration of NPS (Agonist) A2->A3 B1 Measure downstream signal (e.g., Ca²⁺ fluorescence or radioligand displacement) A3->B1 C1 Plot signal response vs. log[this compound] B1->C1 C2 Fit data to a dose-response curve C1->C2 C3 Determine IC₅₀ value C2->C3

Caption: Antagonist Potency Determination Workflow.

References

Tale of Two Twins: Unmasking the Bioactive Enantiomer of NPSR Antagonist Sha-68

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoselective antagonism of the Neuropeptide S receptor by the enantiomers of Sha-68, providing researchers with critical data for targeted therapeutic development.

In the quest for selective and potent antagonists of the Neuropeptide S receptor (NPSR), a G-protein coupled receptor implicated in anxiety, wakefulness, and addiction, the chiral molecule this compound has emerged as a significant research tool.[1][2] This guide provides a detailed comparison of the biological activity of the two enantiomers of this compound, (9R)-Sha-68 and (9S)-Sha-68, equipping researchers, scientists, and drug development professionals with the essential data and methodologies to advance their investigations into the NPS/NPSR system.

Unveiling the Potency: A Stereoselective Blockade

The biological activity of this compound resides almost exclusively in one of its enantiomers. Pharmacological evaluations have demonstrated that the (9R) enantiomer is the active antagonist of the Neuropeptide S receptor, while the (9S) enantiomer is practically devoid of activity.[1][3] This stereoselectivity is a crucial factor for the development of more specific and efficacious therapeutic agents targeting the NPSR.

Comparative Antagonist Potency

The antagonist potency of the racemic this compound and its individual enantiomers was determined through in vitro calcium mobilization assays in HEK293 cells expressing either the murine NPSR or two human NPSR isoforms (Asn107 and Ile107). The results, summarized in the table below, clearly illustrate the superior activity of the (9R)-enantiomer.

CompoundMurine NPSR (pKB)Human NPSR (Asn107) (pKB)Human NPSR (Ile107) (pKB)
(±)-Sha-68 (racemic)7.988.027.89
(+)-(9R)-Sha-688.298.288.18
(-)-(9S)-Sha-68< 6.0< 6.0< 6.0

Data sourced from Trapella et al., Journal of Medicinal Chemistry, 2011.[1]

As the data indicates, the pKB value of the (9R)-enantiomer is significantly higher than that of the racemic mixture and orders of magnitude greater than the (9S)-enantiomer, which showed negligible antagonist activity.[1] This finding underscores the importance of chiral separation in the pharmacological application of this compound.

The Mechanism of Action: Blocking the Signal

This compound exerts its antagonist effect by blocking the intracellular signaling cascade initiated by the binding of Neuropeptide S (NPS) to its receptor. The NPSR is known to couple to both Gq and Gs proteins, leading to the mobilization of intracellular calcium and the production of cyclic AMP (cAMP), respectively. The primary assay used to characterize this compound's antagonist activity is the measurement of its ability to inhibit NPS-induced calcium mobilization.

NPSR_Signaling_Pathway cluster_membrane Cell Membrane NPSR NPSR Gq Gq NPSR->Gq Activates NPS Neuropeptide S (Agonist) NPS->NPSR Binds & Activates Sha68 (9R)-Sha-68 (Antagonist) Sha68->NPSR Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca ER->Ca Releases CellularResponse Cellular Response Ca->CellularResponse Initiates

NPSR Gq-mediated signaling pathway and the inhibitory action of (9R)-Sha-68.

Experimental Corner: How the Data Was Obtained

The determination of the antagonist potency of this compound enantiomers relies on a robust and reproducible experimental setup. Below are the key experimental protocols employed in the cited studies.

Cell Culture and Transfection

HEK293 (Human Embryonic Kidney 293) cells are a commonly used cell line for studying G-protein coupled receptors due to their robust growth and high transfection efficiency.

  • Cell Maintenance : HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transient Transfection : For the expression of the Neuropeptide S receptor, HEK293 cells are transiently transfected with a plasmid vector containing the cDNA for the desired NPSR isoform (murine or human). Transfection is typically performed using commercially available reagents like Lipofectamine 2000 or polyethylenimine (PEI) according to the manufacturer's instructions. Cells are typically ready for use in assays 24-48 hours post-transfection.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the stimulation of the NPSR by its agonist, Neuropeptide S. The ability of an antagonist to block this increase is a direct measure of its potency.

  • Cell Preparation : Transfected HEK293 cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to attach overnight.

  • Dye Loading : The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The cells are incubated in the dark at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake and de-esterification.

  • Compound Addition : The dye-containing buffer is removed, and the cells are washed with the assay buffer. The antagonist (racemic this compound or its enantiomers) at various concentrations is then added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection : The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is measured before the automated addition of the NPSR agonist, Neuropeptide S, at a concentration known to elicit a submaximal response (EC80). The fluorescence intensity is then monitored over time to measure the intracellular calcium flux.

  • Data Analysis : The increase in fluorescence upon agonist addition is quantified. The antagonist effect is calculated as the percentage of inhibition of the agonist-induced response. The pKB values are then determined by Schild analysis of the concentration-response curves.

Calcium_Mobilization_Workflow A Seed NPSR-expressing HEK293 cells in plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with This compound enantiomers B->C D Stimulate with Neuropeptide S (NPS) C->D E Measure fluorescence (calcium signal) D->E F Analyze data and determine pKB E->F

Workflow for the calcium mobilization assay to determine antagonist potency.

Conclusion

The evidence is unequivocal: the biological activity of the NPSR antagonist this compound is stereospecific, with the (9R)-enantiomer being the potent and active form. This detailed comparison provides researchers with the critical data and methodological insights necessary to utilize this compound effectively in their studies of the Neuropeptide S system. The clear distinction in the activity of the enantiomers highlights the importance of chirality in drug design and provides a solid foundation for the development of next-generation NPSR-targeted therapeutics with improved selectivity and efficacy.

References

A Researcher's Guide to Essential Negative Control Experiments for Sha-68 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the Neuropeptide S (NPS) system, the selective NPSR antagonist Sha-68 is an invaluable tool. To ensure the scientific rigor and validity of experimental findings using this compound, the inclusion of appropriate negative controls is paramount. This guide provides a comprehensive comparison of essential negative control strategies for this compound studies, complete with supporting experimental data and detailed protocols.

The primary purpose of a negative control is to ensure that the observed effects of this compound are genuinely due to its specific antagonism of the Neuropeptide S receptor (NPSR) and not a result of off-target effects or other confounding factors. This guide will focus on two key types of negative controls: the use of a structurally related but inactive compound and the use of an inactive enantiomer of this compound.

Comparison of this compound with Structurally Related Inactive Compound: SHA 66

A robust method for demonstrating target specificity is to compare the activity of the lead compound with a close structural analog that is significantly less active or inactive. In the case of this compound, the compound SHA 66 serves as an excellent negative control.

The following table summarizes the in vitro antagonist potencies of this compound and SHA 66 at two common isoforms of the human NPSR, Asn¹⁰⁷ and Ile¹⁰⁷. The data clearly demonstrates the significantly higher potency of this compound compared to SHA 66.

CompoundNPSR IsoformpA₂IC₅₀ (nM)
This compound Asn¹⁰⁷7.77122.0
Ile¹⁰⁷7.55423.8
SHA 66 Asn¹⁰⁷7.66226.1
Ile¹⁰⁷7.48628.8

pA₂ is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response. A higher pA₂ value indicates greater potency. IC₅₀ is the concentration of an antagonist that inhibits 50% of the agonist response.

The logical workflow for assessing the in vitro antagonist activity of this compound and its negative control, SHA 66, is depicted below. This process ensures a systematic evaluation of their effects on NPSR signaling.

cluster_0 Cell Culture and Transfection cluster_1 Calcium Mobilization Assay cluster_2 Data Analysis HEK293 HEK293 Cells NPSR_transfection Stable Transfection with NPSR-Asn107 or NPSR-Ile107 HEK293->NPSR_transfection Dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) NPSR_transfection->Dye_loading Compound_addition Add varying concentrations of This compound or SHA 66 Dye_loading->Compound_addition NPS_stimulation Stimulate with NPS Compound_addition->NPS_stimulation Fluorescence_measurement Measure intracellular calcium levels (fluorescence) NPS_stimulation->Fluorescence_measurement Dose_response Generate dose-response curves Fluorescence_measurement->Dose_response IC50_pA2_calc Calculate IC50 and pA2 values Dose_response->IC50_pA2_calc

Figure 1. Workflow for in vitro antagonist activity assessment.

Comparison of this compound Enantiomers

Many bioactive molecules are chiral, existing as enantiomers (mirror-image isomers) where often only one enantiomer is biologically active. The synthesis and separation of the enantiomers of this compound have revealed that the antagonist activity resides in one enantiomer, making the other an ideal negative control.

The antagonist potencies (pKB) of the racemic this compound mixture and its separated enantiomers, compound 10 (active) and compound 10a (inactive), are presented below for both murine and human NPSR isoforms.

CompoundMurine NPSRHuman NPSR (Asn¹⁰⁷)Human NPSR (Ile¹⁰⁷)
Racemic this compound (1) 7.747.917.85
Active Enantiomer (10) 8.298.288.18
Inactive Enantiomer (10a) < 5< 5< 5

pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist. A higher pKB value indicates greater binding affinity and potency.

Negative Control for Off-Target Effects: Selectivity Profiling

To ensure that the effects of this compound are not due to interactions with other receptors, a selectivity screen against a panel of other G protein-coupled receptors (GPCRs) is a critical negative control experiment.

This compound has been tested at a concentration of 10 µM against a panel of 14 unrelated GPCRs and showed no significant agonist or antagonist activity, demonstrating its high selectivity for the NPSR.[1][2][3]

Experimental Protocols

This in vitro assay is fundamental for quantifying the antagonist activity of compounds like this compound.

Objective: To measure the ability of this compound and its negative controls to inhibit the increase in intracellular calcium induced by the NPSR agonist, Neuropeptide S (NPS).

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the Neuropeptide S receptor (NPSR). Culture the cells in an appropriate medium until they reach a suitable confluency for the assay.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: On the day of the assay, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound, the negative control compound (SHA 66 or the inactive enantiomer), or vehicle (DMSO) to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • NPS Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add a pre-determined concentration of NPS (typically the EC₈₀) to all wells to stimulate the receptors. Continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis: The increase in fluorescence upon NPS stimulation corresponds to the release of intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in this fluorescence signal. Calculate IC₅₀ or pA₂ values from the concentration-response curves.

This behavioral assay is used to assess the in vivo efficacy of this compound in antagonizing NPS-induced hyperactivity.

Objective: To determine if this compound and its negative controls can block the increase in locomotor activity induced by central administration of NPS in rodents.

Methodology:

  • Animals: Use adult male mice (e.g., C57BL/6). House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Habituate the mice to the locomotor activity chambers for at least 60 minutes on the day before the experiment.

  • Drug Administration: On the day of the experiment, administer this compound (e.g., 5-50 mg/kg), the negative control compound, or vehicle via intraperitoneal (i.p.) injection.

  • NPS Administration: After a pre-determined time following the antagonist/vehicle injection (e.g., 30 minutes), administer NPS (e.g., 1 nmol) or vehicle via intracerebroventricular (i.c.v.) injection.

  • Locomotor Activity Recording: Immediately place the mice in the locomotor activity chambers and record their horizontal and vertical movements for a specified period (e.g., 90 minutes).

  • Data Analysis: Quantify the total distance traveled, number of horizontal beam breaks, and number of vertical rears. Compare the activity of the NPS-treated group with the groups pre-treated with this compound or the negative control.

NPSR Signaling Pathway

This compound exerts its antagonist effect by blocking the binding of NPS to its receptor, thereby inhibiting downstream signaling cascades. The NPSR couples to both Gs and Gq proteins, leading to the mobilization of intracellular calcium and the production of cyclic AMP (cAMP).

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Activates Sha68 This compound Sha68->NPSR Inhibits Gs Gs NPSR->Gs Gq Gq NPSR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Ca2->PKC Cellular_Response Cellular Response (e.g., increased excitability) PKA->Cellular_Response PKC->Cellular_Response

Figure 2. Simplified NPSR signaling pathway and the inhibitory action of this compound.

References

Sha-68 as a reference compound for novel NPSR antagonist screening

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in CNS Drug Discovery

The Neuropeptide S (NPS) system has emerged as a critical modulator of anxiety, wakefulness, and memory, making its receptor (NPSR) a promising therapeutic target for various neurological and psychiatric disorders. The development of potent and selective NPSR antagonists is crucial for validating this target and advancing clinical candidates. Sha-68 was one of the first selective, non-peptide NPSR antagonists to be developed, establishing it as a vital reference compound in the field.[1][2] This guide provides a comparative overview of this compound, its performance metrics, and detailed experimental protocols essential for screening novel NPSR antagonists.

The Role of this compound as a Reference Compound

This compound (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide) is a potent, selective, and competitive antagonist of the Neuropeptide S receptor.[1][2] Its well-characterized profile in both in vitro and in vivo models makes it an ideal benchmark for evaluating the potency, selectivity, and functional activity of new chemical entities.[1] It has been demonstrated to be brain-penetrant and effective in antagonizing NPS-induced behaviors in animal models, further cementing its status as a valuable tool for CNS research.[1][3]

NPSR Signaling and Antagonist Action

The NPSR is a G-protein coupled receptor (GPCR) that uniquely couples to both Gs and Gq signaling pathways upon activation by its endogenous ligand, Neuropeptide S.[4][5][6] This dual coupling leads to the stimulation of two key second messenger systems: an increase in intracellular cyclic AMP (cAMP) via the Gs-adenylyl cyclase pathway, and the mobilization of intracellular calcium (Ca²⁺) via the Gq-phospholipase C pathway.[6][7] NPSR antagonists like this compound act by competitively binding to the receptor, thereby preventing NPS-mediated activation of these downstream signaling cascades.

Caption: NPSR dual G-protein signaling pathway and antagonist inhibition.

Comparative Analysis: this compound vs. Alternative Antagonists

A critical step in drug discovery is benchmarking novel compounds against established standards. While many NPSR antagonists have been developed, few have been as thoroughly characterized as this compound. The table below compares the in vitro activity of this compound with another publicly disclosed antagonist, NCGC-00185278 (also known as ML154), which was identified through high-throughput screening.[8][9] A key difference noted is their functional selectivity; this compound shows a preference for inhibiting the Gq (Calcium) pathway, whereas ML154 antagonizes both Gq and Gs (cAMP) pathways more evenly.[8]

ParameterThis compoundNCGC-00185278 (ML154)Rationale
Target Neuropeptide S Receptor (NPSR)Neuropeptide S Receptor (NPSR)Both compounds are antagonists for the same receptor.
Binding Affinity (Kᵢ) 47.7 nM (at NPSR Ile¹⁰⁷)[1]Not reported, but potentMeasures the affinity of the compound for the receptor.
Functional Potency (pA₂) 7.77 (NPSR Asn¹⁰⁷), 7.55 (NPSR Ile¹⁰⁷)[1]Not reportedQuantifies antagonist potency from functional assays (Schild analysis).
IC₅₀ (Ca²⁺ Mobilization) 22.0 nM (NPSR Asn¹⁰⁷), 23.8 nM (NPSR Ile¹⁰⁷)[1][10][11]~4.7 µM (Confirmatory screen)[9]Concentration required to inhibit 50% of the NPS-induced calcium response.
IC₅₀ (cAMP Assay) >10 µM (20x selective for Ca²⁺ pathway)[8]~4.7 µM (Confirmatory screen)[9]Concentration required to inhibit 50% of the NPS-induced cAMP response.
Selectivity Profile No activity at 14 other GPCRs tested[1][11]Counterscreened against M1 receptor[8]Demonstrates specificity for NPSR over other potential targets.
In Vivo Activity Blocks NPS-induced hyperlocomotion at 50 mg/kg (i.p.)[1]Blocks NPS-induced effects in a food intake model (i.c.v.)[9]Confirms the compound can reach the target in a living system and exert a biological effect.

Experimental Protocols for NPSR Antagonist Screening

Accurate and reproducible assays are the foundation of any screening campaign. The general workflow involves a primary high-throughput screen followed by secondary assays to confirm hits and characterize leads. This compound serves as a positive control antagonist throughout this process.

Screening_Workflow cluster_screening Screening Cascade for NPSR Antagonists cluster_secondary Confirmatory & Characterization Assays CompoundLibrary Compound Library PrimaryScreen Primary Screen: High-Throughput Ca²⁺ Mobilization Assay CompoundLibrary->PrimaryScreen Test compounds vs. NPS-stimulated cells HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Identify initial 'hits' SecondaryAssays Secondary Assays HitConfirmation->SecondaryAssays Confirm potency (IC₅₀) BindingAssay Radioligand Binding Assay (Determine Ki) SecondaryAssays->BindingAssay cAMPAssay cAMP Functional Assay (Determine Gs activity) SecondaryAssays->cAMPAssay Selectivity Selectivity Panel (Counterscreening) SecondaryAssays->Selectivity LeadOpt Lead Optimization BindingAssay->LeadOpt Characterize confirmed hits cAMPAssay->LeadOpt Characterize confirmed hits Selectivity->LeadOpt Characterize confirmed hits

Caption: High-throughput screening workflow for identifying novel NPSR antagonists.
Calcium Mobilization Assay (Primary Screen)

This assay measures the antagonist's ability to block NPS-induced increases in intracellular calcium, which is mediated by the Gq pathway. It is robust and amenable to high-throughput formats.

  • Cell Line: HEK293 or CHO cells stably expressing the human NPSR (either Asn¹⁰⁷ or Ile¹⁰⁷ isoform).[1][8]

  • Reagents:

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

    • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6).

    • Agonist: Neuropeptide S (NPS) at a final concentration equal to its EC₈₀.

    • Reference Antagonist: this compound.

    • Test Compounds.

  • Protocol:

    • Cell Plating: Seed NPSR-expressing cells into 384- or 1536-well black, clear-bottom microplates and culture overnight.[9]

    • Dye Loading: Remove culture medium and add a calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.[8]

    • Compound Addition: Add test compounds and reference antagonist (this compound) at various concentrations to the plate. Incubate for 10-30 minutes.[8]

    • Agonist Stimulation & Reading: Place the plate into a fluorescent imaging plate reader (e.g., FLIPR). Measure baseline fluorescence, then add the EC₈₀ concentration of NPS to all wells and immediately begin kinetic fluorescence reading.

    • Data Analysis: Calculate the percentage inhibition of the NPS response for each compound concentration. Determine IC₅₀ values by fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay (Secondary Screen)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the NPSR, allowing for the determination of its binding affinity (Kᵢ).

  • Cell Line: Membranes prepared from CHO or HEK293 cells stably expressing NPSR.[1]

  • Reagents:

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • Radioligand: [¹²⁵I]-Tyr¹⁰-NPS.[8][9]

    • Non-specific binder: Unlabeled NPS (1 µM final concentration).[9]

    • Reference Antagonist: this compound.

    • Test Compounds.

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine cell membranes, [¹²⁵I]-Tyr¹⁰-NPS, and either buffer, unlabeled NPS (for non-specific binding), or varying concentrations of the test compound/Sha-68.

    • Incubation: Incubate the plate for 90-120 minutes at room temperature to allow binding to reach equilibrium.[9]

    • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

    • Detection: Dry the filter plate and add scintillation cocktail. Count the radioactivity in each well using a scintillation counter.

    • Data Analysis: Calculate the specific binding displaced by the test compound. Determine the IC₅₀ and then calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Secondary Screen)

This functional assay measures the antagonist's ability to block NPS-induced cAMP production, which is mediated by the Gs pathway. This is crucial for determining functional selectivity.

  • Cell Line: CHO or HEK293 cells stably expressing NPSR.[8]

  • Reagents:

    • Stimulation Buffer: PBS or HBSS containing 0.1% BSA and a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.[9]

    • Agonist: Neuropeptide S (NPS) at its EC₈₀ concentration.

    • Reference Antagonist: this compound.

    • Test Compounds.

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Protocol:

    • Cell Plating: Seed NPSR-expressing cells in a suitable microplate (format depends on the detection kit) and culture overnight.[9]

    • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or this compound in stimulation buffer for 15-30 minutes at 37°C.[9]

    • Agonist Stimulation: Add NPS (EC₈₀) to the wells and incubate for an additional 30 minutes at 37°C to allow for cAMP accumulation.[9]

    • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

    • Data Analysis: Calculate the percentage inhibition of the NPS-induced cAMP response and determine IC₅₀ values.

Comparison_Logic cluster_reference Reference Compound cluster_novel Novel Compound Sha68 This compound (Known Profile) Sha68_Ki Binding Affinity (Ki) Sha68_IC50 Functional Potency (IC₅₀) Sha68_Selectivity Selectivity Comparison Direct Comparison Sha68_Ki->Comparison Benchmark Sha68_IC50->Comparison Benchmark Sha68_Selectivity->Comparison Benchmark NovelCmpd Compound X (Unknown Profile) Novel_Ki Binding Affinity (Ki) Novel_IC50 Functional Potency (IC₅₀) Novel_Selectivity Selectivity Novel_Ki->Comparison Novel_IC50->Comparison Novel_Selectivity->Comparison Decision Decision: - Potency? - Selectivity? - Improved Properties? Comparison->Decision

Caption: Logic for comparing a novel antagonist against the this compound reference.

Conclusion

This compound remains an indispensable tool and reference compound for the discovery and development of novel NPSR antagonists. Its well-documented potency, selectivity, and competitive mechanism of action provide a robust benchmark against which new chemical entities can be evaluated. By employing standardized in vitro assays as detailed in this guide, researchers can effectively characterize the pharmacological profile of their compounds, determine potential advantages over existing antagonists, and make informed decisions for advancing promising candidates toward in vivo testing and potential therapeutic application.

References

Head-to-head comparison of Sha-68 and SHA 66 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of neuropeptide S (NPS) receptor antagonists, two closely related bicyclic piperazines, Sha-68 and SHA 66, have emerged as potent tools for investigating the physiological roles of the NPS system. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their in vivo performance and the experimental frameworks used for their evaluation. While both compounds exhibit similar in vitro profiles, a subtle but significant difference in potency led to the prioritization of this compound for further in vivo characterization.

Executive Summary

This compound and SHA 66 are potent antagonists of the Neuropeptide S receptor (NPSR). In vitro studies demonstrate that both compounds effectively block NPS-induced signaling. However, this compound displays a slightly higher potency at the mouse NPSR, which has positioned it as the preferred candidate for in vivo investigations. Consequently, a direct head-to-head in vivo comparison is limited, with the majority of available data focusing on the pharmacological profile of this compound. This guide will present the comparative in vitro data and the detailed in vivo characterization of this compound.

In Vitro Performance: A Tale of Two Antagonists

Both this compound and SHA 66 have been shown to be potent antagonists of the NPSR in vitro.[1] Their primary mechanism of action is the blockade of NPS-induced calcium mobilization.[1][2] The key structural difference between the two compounds is the presence of a fluorine atom on the 4-position of the benzylamide group in this compound, which is absent in SHA 66.[1]

ParameterThis compoundSHA 66Reference
Chemical Name 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid benzylamide[1]
IC50 at human NPSR Asn107 22.0 nM26.1 nM[1]
IC50 at human NPSR Ile107 23.8 nM28.8 nM[1]
IC50 at mouse NPSR 48.7 ± 14.7 nM60.8 ± 13.8 nM[1]
pA2 at human NPSR Asn107 7.7717.662[1]
pA2 at human NPSR Ile107 7.5547.486[1]
Ki at NPSR Ile107 47.7 nMNot Reported[1]

Table 1: Comparative In Vitro Potency of this compound and SHA 66.

The in vitro data clearly indicates that while both compounds are highly potent, this compound consistently demonstrates a slight advantage in potency across different NPSR isoforms. This enhanced potency was the primary rationale for its selection for more extensive in vivo characterization.[1]

In Vivo Profile of this compound

Due to its slightly higher in vitro potency, this compound was advanced to in vivo studies in mice to assess its pharmacokinetic properties and its ability to antagonize the central effects of NPS.

Pharmacokinetic Properties

Following intraperitoneal (i.p.) administration in mice, this compound was found to penetrate the blood-brain barrier and reach pharmacologically relevant concentrations in the brain.[1][2]

RouteDoseT1/2Cmax (Plasma)Cmax (Brain)
i.v.1 mg/kg0.74 h--
i.p.2.5 mg/kg0.43 h~100 ng/mL~20 ng/g

Table 2: Pharmacokinetic Parameters of this compound in Mice.

In Vivo Efficacy: Antagonism of NPS-Induced Behaviors

Central administration of NPS in rodents is known to induce hyperlocomotion, anxiolytic-like effects, and promote wakefulness. In vivo studies have demonstrated that peripheral administration of this compound can effectively antagonize these NPS-induced behaviors.

In mouse locomotor activity experiments, this compound (at doses of 10-50 mg/kg) was shown to counteract the stimulant effects elicited by NPS.[3] Furthermore, in the mouse righting reflex assay, this compound fully prevented the arousal-promoting action of NPS.[3] The anxiolytic-like effects of NPS were also attenuated by this compound in various behavioral paradigms, including the elevated plus maze and defensive burying test in rats.[3]

Experimental Protocols

In Vitro Calcium Mobilization Assay

Objective: To determine the potency of this compound and SHA 66 in blocking NPS-induced intracellular calcium mobilization.

Cell Line: HEK293 cells stably expressing either human NPSR Asn107, human NPSR Ile107, or mouse NPSR.

Methodology:

  • Cells are plated in 96-well plates and grown to confluence.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Varying concentrations of the antagonist (this compound or SHA 66) are pre-incubated with the cells.

  • A fixed concentration of NPS is added to stimulate the receptor.

  • Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • IC50 values are calculated from the concentration-response curves.

  • For Schild analysis, concentration-response curves to NPS are generated in the presence of increasing concentrations of the antagonist to determine the pA2 values.

G cluster_workflow Calcium Mobilization Assay Workflow cell_plating Plate NPSR-expressing HEK293 cells dye_loading Load cells with Fluo-4 AM cell_plating->dye_loading antagonist_incubation Pre-incubate with this compound or SHA 66 dye_loading->antagonist_incubation nps_stimulation Stimulate with NPS antagonist_incubation->nps_stimulation fluorescence_measurement Measure fluorescence change nps_stimulation->fluorescence_measurement data_analysis Calculate IC50 and pA2 values fluorescence_measurement->data_analysis

Calcium Mobilization Assay Workflow
In Vivo Locomotor Activity

Objective: To assess the ability of peripherally administered this compound to antagonize NPS-induced hyperlocomotion.

Animals: Male C57BL/6 mice.

Methodology:

  • Mice are habituated to the locomotor activity chambers.

  • Mice are pre-treated with vehicle or this compound (i.p.).

  • After a set pre-treatment time, mice receive an intracerebroventricular (i.c.v.) injection of vehicle or NPS.

  • Locomotor activity (horizontal and vertical movements) is recorded for a defined period using automated activity monitors.

  • Data is analyzed to compare the activity levels between different treatment groups.

G cluster_workflow In Vivo Locomotor Activity Experimental Design habituation Habituation to activity chambers pretreatment i.p. injection of Vehicle or this compound habituation->pretreatment icv_injection i.c.v. injection of Vehicle or NPS pretreatment->icv_injection activity_recording Record locomotor activity icv_injection->activity_recording data_analysis Analyze and compare activity data activity_recording->data_analysis

In Vivo Locomotor Activity Experimental Design

Signaling Pathway

The Neuropeptide S receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq and Gs pathways upon activation by its endogenous ligand, NPS. This leads to an increase in intracellular calcium (via Gq/PLC/IP3) and cAMP (via Gs/adenylyl cyclase). This compound and SHA 66 act as competitive antagonists, binding to the NPSR and preventing NPS from activating these downstream signaling cascades.

G cluster_pathway NPSR Signaling Pathway and Antagonism NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds and Activates Gq Gq NPSR->Gq Gs Gs NPSR->Gs Antagonist This compound / SHA 66 Antagonist->NPSR Binds and Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release Cellular_response Cellular Response Ca_release->Cellular_response AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_response

NPSR Signaling and Antagonism

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Sha-68: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. As "Sha-68" is a hypothetical compound for which no specific Safety Data Sheet (SDS) is available, these guidelines are illustrative. Always consult the official SDS for any chemical to ensure safe handling and disposal.

This document provides essential safety and logistical information for the proper disposal of the hypothetical chemical, this compound. The procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

Quantitative Data for this compound Waste Streams

For safe and compliant disposal, it is crucial to characterize the waste stream. The following table summarizes hypothetical quantitative parameters for different this compound waste streams.

Waste Stream IDDescriptionpH RangeMax Concentration of this compoundOther ContaminantsDisposal Route
SHA-L-AQ-01Aqueous liquid waste6.0 - 8.0< 1%Buffers, saltsNeutralization and drain disposal (if permitted)
SHA-L-HAL-02Halogenated organic liquid wasteN/A1% - 25%Dichloromethane, ChloroformIncineration
SHA-L-NONHAL-03Non-halogenated organic liquid wasteN/A1% - 25%Acetone, MethanolFuel Blending/Incineration
SHA-S-CON-04Contaminated solid wasteN/A> 1% by weightGloves, vials, absorbent materialsIncineration
Experimental Protocol: Synthesis of Compound Y involving this compound

This protocol details a hypothetical experiment that generates this compound waste, providing context for the subsequent disposal procedures.

Objective: To synthesize Compound Y via a reaction that utilizes this compound as a catalyst.

Materials:

  • This compound

  • Compound X

  • Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Glassware: Round-bottom flask, separatory funnel, beakers, graduated cylinders

  • Stir plate and magnetic stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of Compound X in 100 mL of Dichloromethane.

  • Catalyst Addition: To the stirring solution, add 0.5 g of this compound. The reaction is stirred at room temperature for 4 hours.

  • Quenching: After 4 hours, quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. This will generate aqueous waste (SHA-L-AQ-01).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Collect the aqueous layer for disposal. Wash the organic layer twice with 50 mL of deionized water. Collect all aqueous layers in the same waste container.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter. The filtered magnesium sulfate and filter paper are considered contaminated solid waste (SHA-S-CON-04).

  • Solvent Removal: Concentrate the organic layer using a rotary evaporator. The collected solvent (DCM) is considered halogenated organic waste (SHA-L-HAL-02).

  • Purification: Purify the resulting crude Compound Y using column chromatography with a mobile phase of 10% Methanol in DCM. The collected solvent from the chromatography is a mixed halogenated/non-halogenated organic waste (SHA-L-HAL-02/SHA-L-NONHAL-03, to be combined in the halogenated waste stream).

  • Final Waste Generation: All disposable materials that came into contact with this compound, such as pipette tips, gloves, and weighing paper, are to be disposed of as contaminated solid waste (SHA-S-CON-04).

Step-by-Step Disposal Procedures for this compound

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and associated waste materials.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Safety goggles

  • Chemical-resistant lab coat

  • Chemically resistant gloves (e.g., nitrile)

Waste Segregation

Proper segregation of waste is critical to prevent dangerous reactions and to ensure proper disposal.[1][2][3][4]

  • Aqueous Waste (SHA-L-AQ-01): Collect all aqueous solutions containing less than 1% this compound in a dedicated, clearly labeled container.

  • Halogenated Organic Waste (SHA-L-HAL-02): Collect all organic solvents containing halogens (e.g., dichloromethane, chloroform) and this compound.[3] Do not mix with non-halogenated solvents.

  • Non-Halogenated Organic Waste (SHA-L-NONHAL-03): Collect all organic solvents without halogens (e.g., acetone, methanol, ethanol, toluene) and this compound in a separate container.[3]

  • Contaminated Solid Waste (SHA-S-CON-04): This includes gloves, paper towels, vials, and any other solid materials contaminated with this compound.[3] Collect in a designated, lined solid waste container.

Container Management
  • Compatibility: Ensure waste containers are made of a material compatible with the chemical waste being collected. Plastic containers are often preferred over glass to minimize breakage.[2][4]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[2][5][6] The label must include:

    • The words "Hazardous Waste"[2][5]

    • The full chemical names of all constituents (no abbreviations) and their approximate percentages.[2][5]

    • The date waste was first added (accumulation start date).[5]

    • The name and contact information of the principal investigator.[2][5]

    • The laboratory room number.[2][5]

  • Closure: Waste containers must be kept securely closed at all times, except when adding waste.[1][6][7]

  • Filling: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[1]

Storage
  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation.[1][7][8]

  • Segregation in Storage: Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions. For example, keep acidic waste away from basic waste and oxidizing agents away from organic materials.[1][4]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tub or tray.[4]

Requesting Disposal
  • Once a waste container is full, or within one year of the accumulation start date, a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) office.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

Sha68_Disposal_Workflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_final_disposition Final Disposition start Experiment Complete: Waste Generated is_solid Solid or Liquid? start->is_solid is_aqueous Aqueous Solution? is_solid->is_aqueous Liquid solid_waste Collect in Lined Solid Waste Container (SHA-S-CON-04) is_solid->solid_waste Solid is_halogenated Contains Halogenated Solvents? is_aqueous->is_halogenated No (Organic) aqueous_waste Collect in Aqueous Waste Container (SHA-L-AQ-01) is_aqueous->aqueous_waste Yes halogenated_waste Collect in Halogenated Organic Waste Container (SHA-L-HAL-02) is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in Non-Halogenated Organic Waste Container (SHA-L-NONHAL-03) is_halogenated->non_halogenated_waste No label_container Label Container Correctly solid_waste->label_container aqueous_waste->label_container halogenated_waste->label_container non_halogenated_waste->label_container store_saa Store in SAA with Secondary Containment label_container->store_saa request_pickup Request EHS Pickup When Full or at 1 Year store_saa->request_pickup disposal Disposal by EHS request_pickup->disposal

Caption: Workflow for the characterization and segregation of this compound waste.

References

Navigating the Unknown: A Safety and Handling Guide for the Novel Compound Sha-68

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel research compound, a comprehensive Safety Data Sheet (SDS) for Sha-68, a selective neuropeptide S receptor (NPSR) antagonist, is not publicly available.[1][2][3] The following guidance is based on established best practices for handling potent, biologically active compounds with uncharacterized hazards. All procedures must be conducted following a thorough, site-specific risk assessment performed by qualified personnel and in accordance with your institution's Environmental Health and Safety (EHS) policies.[4][5][6]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance for the handling and disposal of this compound.

Compound Profile and Potential Hazards

Given that this compound is a potent and selective biological agent, it should be handled with care, assuming it may be toxic, until proven otherwise.[7] The primary risks associated with handling this compound, which is typically supplied as a powder, are inhalation of airborne particles and dermal exposure.

Technical Data Summary

PropertyValueSource
Chemical Name N-[(4-Fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide[3]
Molecular Formula C₂₆H₂₄FN₃O₃
Molecular Weight 445.49 g/mol
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at +4°C

Potential Hazard Assessment

Hazard TypeClassification & Considerations
Acute Toxicity Unknown. Assume potent and treat as highly toxic via inhalation, ingestion, and dermal contact.
Chronic Toxicity Unknown. Potential for long-term effects with repeated low-level exposure is uncharacterized.
Carcinogenicity Unknown. Treat as a potential carcinogen.
Reproductive Toxicity Unknown. Treat as a potential reproductive toxicant.
Physical Hazards The powdered form presents a significant risk of aerosolization.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the last line of defense and is critical for minimizing exposure.[8][9] The required level of PPE is dictated by the specific laboratory activity and the associated risk of exposure.[4][10]

ActivityRecommended PPERationale
Receiving & Unpacking • Lab Coat• Safety Glasses• Nitrile GlovesProtects against contamination from potentially compromised packaging.
Weighing & Dispensing (Powder) • Disposable Solid-Front Gown with Cuffs• Double Nitrile Gloves• Safety Goggles• Full-Face Respirator (e.g., PAPR) or use within a Ventilated Balance Enclosure (VBE)High risk of aerosolization and inhalation of potent powders requires a high level of respiratory and skin protection.[11][12]
Solution Preparation (in Fume Hood) • Lab Coat• Safety Goggles• Nitrile GlovesReduced risk of aerosolization compared to handling powders, but potential for splashes remains. Engineering controls are primary.[13]
In Vitro / In Vivo Dosing • Lab Coat• Safety Glasses• Appropriate Nitrile GlovesFocuses on preventing skin contact and eye exposure during solution handling.
Waste Disposal • Lab Coat• Safety Goggles• Nitrile GlovesProtects against splashes and contact with contaminated materials during waste handling.

Experimental Protocols and Safety Procedures

Adherence to standardized protocols is essential for ensuring personnel safety and experimental integrity.

Pre-Handling Checklist
  • Conduct Risk Assessment: Evaluate the specific hazards of your planned experiment.[6]

  • Review Protocols: Ensure you are familiar with all handling, spill, and disposal procedures.

  • Prepare Work Area: Designate a specific area for handling this compound. Ensure a certified chemical fume hood or other containment device is used for all manipulations of the powder and concentrated solutions.[7]

  • Assemble Materials: Have all necessary equipment, PPE, and waste containers ready before starting.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.

Detailed Protocol: Preparation of Stock Solutions

This protocol details the steps for reconstituting powdered this compound.

  • Don PPE: Put on all PPE as specified for "Weighing & Dispensing."

  • Tare Vessel: Inside a ventilated balance enclosure or fume hood, place a sealable container (e.g., a vial with a septum cap) on an analytical balance and tare it.

  • Weigh Compound: Carefully weigh the desired amount of this compound powder directly into the tared container. Use appropriate anti-static techniques to minimize powder dispersal.[14]

  • Seal and Remove: Securely cap the container before removing it from the balance.

  • Decontaminate: Wipe the exterior of the container and the balance with a suitable solvent (e.g., 70% ethanol) to remove any residual powder. Dispose of wipes in the designated solid waste container.

  • Add Solvent: In a chemical fume hood, uncap the container and add the appropriate volume of solvent (e.g., DMSO) using a calibrated pipette.

  • Dissolve: Recap the container and mix thoroughly by vortexing or sonicating until the solid is completely dissolved.

  • Label: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

  • Store: Store the stock solution at the recommended temperature of +4°C, protected from light.

Spill and Decontamination Plan

In the event of a spill, immediate and correct action is crucial.

  • Small Powder Spill (inside fume hood):

    • Gently cover the spill with absorbent paper towels to prevent further aerosolization.

    • Dampen the towels with a suitable solvent (like 70% ethanol) to wet the powder.

    • Carefully wipe the area from the outside in, placing all contaminated materials into a sealed bag for hazardous waste disposal.

    • Wash the surface with soap and water, followed by a final rinse with the deactivating solvent.

  • Liquid Spill (inside fume hood):

    • Absorb the spill with chemical-absorbent pads or paper towels.

    • Wipe the area from the outside in, placing all contaminated materials into a sealed bag for hazardous waste.

    • Decontaminate the surface with an appropriate cleaning solution.

  • Personnel Exposure:

    • Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eyes: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

Operational and Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.[5][15]

Waste Segregation and Collection

Waste StreamDescriptionContainer Type & Labeling
Solid Waste Contaminated PPE (gloves, gowns), weigh boats, pipette tips, absorbent pads, and empty vials.Lined, puncture-resistant container with a lid. Label as "Hazardous Waste: this compound Contaminated Solids."
Aqueous Liquid Waste Solutions of this compound in aqueous buffers or cell culture media.Leak-proof, chemically compatible plastic or glass bottle with a screw cap. Label as "Hazardous Waste: Aqueous this compound."
Organic Liquid Waste Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Leak-proof, solvent-compatible bottle with a screw cap. Label as "Hazardous Waste: Organic this compound in [Solvent Name]."

Disposal Procedure

  • Segregate Waste: Collect waste at the point of generation in the appropriate, labeled containers.[15]

  • Decontaminate: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with this compound.

  • Secure Containers: Ensure all waste containers are securely sealed before removal from the work area.

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not dispose of any this compound waste down the drain or in regular trash.[15]

Visualized Workflows and Logic

The following diagrams illustrate the procedural workflow for handling this compound and the logical basis for PPE selection.

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling cluster_disposal Disposal start Start: Receive Compound risk_assess 1. Conduct Risk Assessment start->risk_assess prep_area 2. Prepare Work Area & Spill Kit risk_assess->prep_area don_ppe 3. Don Appropriate PPE prep_area->don_ppe weigh 4. Weigh Powder don_ppe->weigh dissolve 5. Prepare Stock Solution weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decon 7. Decontaminate Surfaces & Equipment experiment->decon doff_ppe 8. Doff PPE Correctly decon->doff_ppe seg_waste 9. Segregate & Secure Waste doff_ppe->seg_waste ehs_pickup 10. Arrange EHS Pickup seg_waste->ehs_pickup end End ehs_pickup->end

Caption: Experimental Workflow for Handling this compound.

PPE_Logic task Identify Laboratory Task weighing Weighing Powder task->weighing solution Preparing Solution task->solution dosing Cell/Animal Dosing task->dosing hazard_weigh High Risk: Aerosolization & Inhalation weighing->hazard_weigh leads to hazard_solution Medium Risk: Splash solution->hazard_solution leads to hazard_dosing Low Risk: Contact & Splash dosing->hazard_dosing leads to ppe_high Required PPE: • Full Respirator • Double Gloves • Goggles • Disposable Gown hazard_weigh->ppe_high requires ppe_medium Required PPE: • Fume Hood • Goggles • Gloves • Lab Coat hazard_solution->ppe_medium requires ppe_low Required PPE: • Safety Glasses • Gloves • Lab Coat hazard_dosing->ppe_low requires

Caption: Logical Relationship for PPE Selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sha-68
Reactant of Route 2
Reactant of Route 2
Sha-68

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.